Monocaprylin
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydroxypropyl octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O4/c1-2-3-4-5-6-7-11(14)15-9-10(13)8-12/h10,12-13H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBFNMLVSPCDGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048383 | |
| Record name | 2,3-Dihydroxypropyl octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502-54-5, 26402-26-6 | |
| Record name | Glyceryl 1-monooctanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=502-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyceryl 1-caprylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monoctanoin component A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026402266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monoctanoin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06801 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Octanoic acid, monoester with 1,2,3-propanetriol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3-Dihydroxypropyl octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octanoic acid, monoester with glycerol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.320 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Octanoic acid, 2,3-dihydroxypropyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCERYL 1-CAPRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MCF579Z59B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Purification of Monocaprylin for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and purification of monocaprylin (also known as glyceryl monocaprylate), a monoglyceride of caprylic acid with significant applications in the pharmaceutical, cosmetic, and food industries as an emulsifier, preservative, and potential drug delivery enhancer.[1] This document details established chemical and enzymatic synthesis routes, purification protocols, and quantitative data to assist researchers in producing high-purity this compound for laboratory and developmental use.
I. Synthesis of this compound
The synthesis of this compound can be broadly categorized into two primary methods: chemical synthesis and enzymatic synthesis. Each approach offers distinct advantages and disadvantages in terms of yield, selectivity, and environmental impact.
Chemical Synthesis
Chemical synthesis methods for this compound typically involve the direct esterification of glycerol (B35011) with caprylic acid or the transesterification of a caprylic acid ester with glycerol. These methods are often characterized by high reaction temperatures and the use of catalysts.
Direct esterification is a common method for producing this compound, which involves reacting glycerol with caprylic acid, often with an excess of glycerol.[2] The reaction is typically carried out at elevated temperatures (150-180°C) for 2-4 hours.[2] This process results in a mixture of this compound, dicaprylin, tricaprylin, and unreacted substrates, with the this compound content being around 50%.[2] Various acidic catalysts can be used to facilitate the reaction, including p-toluenesulfonic acid, concentrated sulfuric acid, phosphoric acid, and phosphotungstic acid.[2] Ionic liquids, such as tetramethylammonium (B1211777) dihydrogen phosphate, have also been explored as dual solvent-catalysts to intensify the synthesis, with reported this compound yields of 78.4%.[3]
A patented method describes a two-step process to improve selectivity.[2] First, caprylic acid is reacted with dimethyl carbonate in the presence of an acidic catalyst to produce methyl caprylate.[2] Subsequently, the crude methyl caprylate is reacted with glycerol using a composite catalyst to yield this compound.[2] This method claims to produce a colorless and transparent product with high selectivity.[2]
Table 1: Comparison of Chemical Synthesis Methods for this compound
| Method | Reactants | Catalyst | Temperature (°C) | Reaction Time (h) | This compound Yield/Content | Reference |
| Direct Esterification | Glycerol, Caprylic Acid | Acidic Catalyst | 150-180 | 2-4 | ~50% | [2] |
| Direct Esterification with Ionic Liquid | Glycerol, Caprylic Acid | [N1,1,1,1][H2PO4] | Optimized | - | 78.4% | [3] |
| Two-Step (via Methyl Caprylate) | Caprylic Acid, Dimethyl Carbonate, Glycerol | Acidic Catalyst, Composite Catalyst | 60-90 (Step 1) | 6-10 (Step 1) | High selectivity | [2] |
Enzymatic Synthesis
Enzymatic synthesis of this compound offers a milder and more selective alternative to chemical methods, typically employing lipases as biocatalysts. This approach is often conducted in a solvent-free system to minimize environmental impact and simplify downstream processing.
The esterification of glycerol with caprylic acid is catalyzed by immobilized lipases, such as Lipozyme RM IM (from Rhizomucor miehei) and Candida antarctica lipase (B570770) B (CALB).[4][5][6] Key reaction parameters that influence the conversion and selectivity include temperature, the molar ratio of fatty acid to glycerol, and the enzyme concentration.[4] Optimal conditions for the synthesis of medium-chain monoglycerides (B3428702) using an immobilized lipase have been reported as a stoichiometric molar ratio of reactants (1:1), a temperature of 60°C, and a 9% (w/w) enzyme concentration, leading to conversions as high as 80%.[4] Under these conditions, the concentration of monoglyceride was approximately double that of the diglyceride, with only trace amounts of triglyceride formed.[4]
In one study, the highest this compound yield (49%) was achieved in a batch reaction at 30°C with a 1:1 initial molar ratio of caprylic acid to glycerol, conducted for 6 or 10 hours.[5]
Table 2: Enzymatic Synthesis of this compound
| Lipase | System | Temperature (°C) | Molar Ratio (CA:G) | Reaction Time (h) | Conversion/Yield | Reference |
| Immobilized Lipase | Solvent-free | 60 | 1:1 | 5-6 | ~80% conversion | [4] |
| Lipozyme IM / Palatase | Batch | 30 | 1:1 | 6-10 | 49% this compound | [5] |
| CALB | Solvent-free | 50-65 | - | 24 | >90% caprylic acid conversion | [6] |
II. Purification of this compound
The purification of this compound from the reaction mixture is crucial to remove unreacted substrates, catalysts, and byproducts such as di- and triglycerides. The choice of purification method depends on the initial purity of the crude product and the desired final purity. Commercially available this compound often has a purity of ≥98% as determined by gas chromatography.[1]
Distillation
Distillation is a common method for purifying this compound, particularly after chemical synthesis where reaction temperatures are high.[7] This technique separates compounds based on differences in their boiling points.
Crystallization
Crystallization is an effective method for obtaining high-purity this compound. One described method involves dissolving the crude glyceride mixture in a 6-10 carbon n-alkane, such as n-hexane, followed by cooling to induce crystallization of the monoglyceride.[8] Slow cooling with stirring is recommended to enhance the selectivity for this compound.[8] The resulting crystals can be further purified by repeated crystallization or washing with the solvent to achieve a purity of 99% or higher.[8]
Chromatography
Chromatographic techniques, such as column chromatography, can be employed for the purification of this compound, especially on a smaller, laboratory scale. While effective, chromatography can be less economically viable for large-scale production.
Caprylic Acid Precipitation
While primarily documented for the purification of antibodies, caprylic acid precipitation is a method that can be used to remove impurities.[9][10][11] In the context of this compound synthesis, this method could potentially be adapted to remove certain protein-based impurities if crude biological sources of reactants are used. The primary factor affecting the efficiency of this method is pH.[9]
III. Experimental Protocols
Enzymatic Synthesis of this compound in a Solvent-Free System
This protocol is based on the methodology for synthesizing medium-chain monoglycerides.[4]
Materials:
-
Glycerol
-
Caprylic Acid
-
Immobilized Lipase (e.g., Lipozyme RM IM)
-
20-mL batch reactor with magnetic stirring
-
Water bath or heating block
-
Gas chromatograph (GC) for analysis
Procedure:
-
Combine equimolar amounts of glycerol and caprylic acid in the 20-mL batch reactor.
-
Add the immobilized lipase to the mixture at a concentration of 9% (w/w) of the total reactants.
-
Place the reactor in a water bath or heating block set to 60°C.
-
Stir the reaction mixture continuously.
-
The reaction is typically carried out for 5 to 6 hours.
-
Monitor the progress of the reaction by taking samples periodically and analyzing the nonpolar phase by gas chromatography to determine the consumption of fatty acid and the formation of mono-, di-, and triglycerides.
Purification of this compound by Crystallization
This protocol is adapted from a method for purifying monoglycerides.[8]
Materials:
-
Crude this compound mixture
-
n-Hexane (or another 6-10 carbon n-alkane)
-
Beaker or flask
-
Stirring plate
-
Cooling bath or refrigerator
-
Filtration apparatus (e.g., Buchner funnel)
-
Drying oven (vacuum or standard)
Procedure:
-
Dissolve the crude glyceride mixture in n-hexane. A starting point is to use 2 to 10 times the weight of the glyceride mixture in solvent.
-
Gently heat the mixture while stirring to ensure complete dissolution.
-
Slowly cool the solution while stirring. This can be done at room temperature followed by further cooling in a refrigerator or a controlled cooling bath.
-
As the solution cools, this compound will crystallize out of the solution.
-
Once crystallization is complete, separate the crystals from the solvent by filtration.
-
Wash the collected crystals with a small amount of cold n-hexane to remove residual impurities.
-
Dry the purified this compound crystals in an oven, preferably under vacuum, to remove any remaining solvent.
-
For higher purity, the crystallization process can be repeated.
IV. Visualized Workflows
Synthesis and Purification Workflow
Caption: Workflow for this compound Synthesis and Purification.
Antimicrobial Mechanism of Action
While specific signaling pathways are not the primary focus of this compound research, its antimicrobial activity is of interest to drug development professionals. The proposed mechanism involves the integration and destabilization of microbial cell membranes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CN107935851B - Glyceryl monocaprylate and preparation method thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic synthesis of medium chain monoglycerides in a solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. project-incite.eu [project-incite.eu]
- 7. This compound [chembk.com]
- 8. JPH01117845A - Method for purifying monoglyceride - Google Patents [patents.google.com]
- 9. Caprylic acid precipitation method for impurity reduction: an alternative to conventional chromatography for monoclonal antibody purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purification of human immunoglobulins by sequential precipitation with caprylic acid and ammonium sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purification of F(ab')2 anti-snake venom by caprylic acid: a fast method for obtaining IgG fragments with high neutralization activity, purity and yield - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of Monocaprylin for Experimental Design
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of monocaprylin (1-monooctanoyl-rac-glycerol). The information herein is curated to assist in the design and execution of experiments, particularly in the fields of pharmaceutical sciences, cosmetics, and food technology. This document presents quantitative data in structured tables, details common experimental protocols for property determination, and includes visualizations for key concepts and workflows.
Core Physicochemical Properties
This compound, a monoglyceride of caprylic acid, is a versatile non-ionic surfactant and emulsifier with significant potential in various applications due to its unique properties.[1][2] It is recognized for its role as a solubilizer, penetration enhancer, and antimicrobial agent.[3][4][5]
General Properties
| Property | Value | References |
| Synonyms | Glyceryl monocaprylate, 1-Monooctanoyl-rac-glycerol, Monooctanoin | [1][6][7] |
| CAS Number | 26402-26-6 | [1][6][8] |
| Molecular Formula | C₁₁H₂₂O₄ | [1][7][8] |
| Molecular Weight | 218.29 g/mol | [1][6][8] |
| Appearance | White to orange to green powder or lump; Colorless to pale yellow liquid | [1][7][8][9] |
Thermal and Physical Properties
| Property | Value | References |
| Melting Point | 39.0 to 43.0 °C (102.2 to 109.4 °F) | [1][3][7][8] |
| Boiling Point | 296 °C at 101,325 Pa; 340 °C at 760 mmHg | [3][7][8] |
| Density | 1.024 g/cm³ at 20 °C; 1.044 g/cm³ | [3][7][8] |
| Flash Point | 123.4 °C | |
| Vapor Pressure | 0.001 Pa at 25 °C | [3][7][8] |
Solubility and Partitioning
| Property | Value | References |
| Water Solubility | 330 g/L at 20 °C; Described as practically insoluble but can be dispersed. | [3][7][8][10] |
| Solvent Solubility | Soluble in oil, ethanol, DMSO (100 mg/mL), methylene (B1212753) chloride, and various organic solvents. | [3][6][8][10] |
| LogP (Octanol/Water) | 1.71 at 25 °C | [3][8] |
| HLB Value | ~5-6; 12.5 | [3][8][11] |
Experimental Protocols
Accurate determination of physicochemical properties is critical for formulation development. Below are detailed methodologies for key experiments.
Determination of Melting Point
The melting point of a substance is the temperature at which it changes state from solid to liquid. For a waxy solid like this compound, the capillary method is commonly employed.
Methodology: Capillary Melting Point Determination
-
Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block or oil bath and a thermometer or digital temperature sensor.
-
Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (completion) are recorded. The melting range is reported. For this compound, this is typically between 39.0 and 43.0 °C.[1][8]
Solubility Determination
Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. The shake-flask method is a standard protocol.
Methodology: Shake-Flask Method
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, phosphate (B84403) buffer) in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature water bath or shaker for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or it is centrifuged/filtered to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Reporting: Solubility is typically expressed in units of mg/mL or g/L.
Determination of Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its absorption and distribution characteristics.
Methodology: Shake-Flask Method for LogP
-
Solvent Preparation: 1-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
-
Sample Preparation: A known amount of this compound is dissolved in either the water-saturated octanol (B41247) or the octanol-saturated water.
-
Partitioning: The two phases are mixed in a separatory funnel in a defined volume ratio (e.g., 1:1) and shaken vigorously to allow the this compound to partition between the two immiscible layers until equilibrium is reached.
-
Phase Separation: The funnel is allowed to stand until the layers have clearly separated.
-
Quantification: The concentration of this compound in both the octanol and aqueous phases is measured using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Determination of Critical Micelle Concentration (CMC)
The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles form.[12] This is a key parameter for understanding the emulsification and solubilization behavior of this compound.
Methodology: Surface Tension Measurement (Du Noüy Ring Method)
-
Principle: Below the CMC, adding surfactant significantly lowers the surface tension of the solution. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles.[12]
-
Sample Preparation: A series of aqueous solutions with increasing concentrations of this compound are prepared.
-
Measurement: The surface tension of each solution is measured using a tensiometer. The Du Noüy ring method involves measuring the force required to detach a platinum-iridium ring from the surface of the liquid.
-
Data Analysis: Surface tension is plotted against the logarithm of the this compound concentration.
-
CMC Determination: The plot will show two distinct linear regions. The point of intersection of these two lines corresponds to the CMC.
Visualizations: Workflows and Mechanisms
Experimental Workflow for Formulation Development
This compound is frequently used as an emulsifier and bioavailability enhancer in pharmaceutical formulations, such as self-emulsifying drug delivery systems (SEDDS).[5][11] The following diagram outlines a typical workflow for developing a this compound-based SEDDS.
Caption: Workflow for developing a Self-Emulsifying Drug Delivery System (SEDDS) using this compound.
Proposed Antimicrobial Mechanism
This compound exhibits broad-spectrum antimicrobial activity against various bacteria and fungi.[3][4][13] Its mechanism is primarily attributed to the disruption of the microbial cell membrane.
Caption: Proposed mechanism of antimicrobial action for this compound via cell membrane disruption.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound CAS#: 26402-26-6 [m.chemicalbook.com]
- 4. This compound (Glyceryl monocaprylate; Sefsol 318) | Bacterial | 26402-26-6 | Invivochem [invivochem.com]
- 5. Page loading... [guidechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cas 26402-26-6,this compound | lookchem [lookchem.com]
- 8. This compound | 26402-26-6 [chemicalbook.com]
- 9. gneechem.com [gneechem.com]
- 10. This compound | 19670-49-6 [chemicalbook.com]
- 11. Glyceryl 1-monooctanoate | 26402-26-6 | Benchchem [benchchem.com]
- 12. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 13. This compound | 502-54-5 [chemicalbook.com]
Monocaprylin's Mechanism of Action Against Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monocaprylin, the monoglyceride of caprylic acid, is a naturally occurring lipid with potent antimicrobial properties against a broad spectrum of microorganisms, including clinically relevant Gram-positive bacteria. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action, focusing on its interaction with the bacterial cell envelope. Quantitative data on its efficacy, detailed experimental protocols for mechanism elucidation, and visual representations of the molecular processes are presented to serve as a comprehensive resource for researchers in microbiology and drug development.
Core Mechanism of Action: Disruption of the Cytoplasmic Membrane
The primary antibacterial target of this compound in Gram-positive bacteria is the cytoplasmic membrane.[1][2][3][4][5][6] Unlike many conventional antibiotics that inhibit specific enzymatic pathways, this compound exerts its effect through a direct, biophysical interaction with the lipid bilayer.
As an amphipathic molecule, this compound readily integrates into the bacterial cell membrane.[4][5][6] This insertion disrupts the tightly packed phospholipid arrangement, leading to an increase in membrane fluidity and the formation of transient pores or defects.[4][6] The consequences of this membrane destabilization are catastrophic for the bacterial cell and include:
-
Increased Membrane Permeability: The compromised membrane allows for the uncontrolled leakage of essential intracellular components, such as ions, metabolites, proteins, and nucleic acids.[1][2]
-
Collapse of Membrane Potential: The dissipation of the electrochemical gradient across the membrane disrupts critical cellular processes that rely on it, including ATP synthesis and active transport.[1][2]
-
Inhibition of Membrane-Associated Enzymes: The altered lipid environment can lead to the inactivation of essential membrane-bound proteins.[3]
Ultimately, these events lead to a complete loss of cellular integrity and bacterial cell death. Evidence suggests that this compound diffuses through the porous peptidoglycan cell wall of Gram-positive bacteria to reach its target, the inner membrane.[1][2] While the cell wall itself is not the primary target, the collapse of the underlying membrane is a lethal event.[3]
Quantitative Efficacy Data
The antibacterial activity of this compound can be quantified using standard microbiological assays such as the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), as well as time-kill kinetics studies.
Table 1: Minimum Inhibitory and Bactericidal Concentrations of this compound
| Bacterial Species | Strain | Medium | MIC | MBC | Reference(s) |
| Staphylococcus aureus | ATCC 25923 | Mueller-Hinton Broth | 1.28 mg/mL | 1.28 mg/mL | [1][4] |
| Staphylococcus xylosus | DSM 20266 | MOPS-buffered medium | 9 mM (~1.9 mg/mL) | Not Reported | [1] |
| Streptococcus agalactiae | (Mastitis isolate) | Milk | See Time-Kill Data | See Time-Kill Data | [5] |
| Streptococcus dysgalactiae | (Mastitis isolate) | Milk | See Time-Kill Data | See Time-Kill Data | [5] |
| Streptococcus uberis | (Mastitis isolate) | Milk | See Time-Kill Data | See Time-Kill Data | [5] |
| Listeria monocytogenes | Various | Not specified | Active (specific MICs vary) | Not Reported | [1] |
Table 2: Time-Kill Kinetics of this compound
| Bacterial Species | Concentration | Incubation Time | Log Reduction (CFU/mL) | Reference(s) |
| Staphylococcus aureus | MBC (1.28 mg/mL) | 6 hours | >5.5 | [4] |
| Mastitis Pathogens Mix | 25 mM (~5.5 mg/mL) | 6 hours | >5.0 | [5] |
| Mastitis Pathogens Mix | 50 mM (~10.9 mg/mL) | 6 hours | >5.0 | [5] |
| *Includes S. aureus, Strep. agalactiae, Strep. dysgalactiae, and Strep. uberis. |
Detailed Experimental Protocols
The following protocols are synthesized from established methodologies and specific details mentioned in studies investigating this compound's mechanism of action.
Determination of MIC and MBC
This protocol uses the broth microdilution method to determine the lowest concentration of this compound that inhibits visible growth (MIC) and the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (MBC).
-
Materials:
-
This compound stock solution (e.g., 51.2 mg/mL in ethanol (B145695) or DMSO).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial culture in logarithmic growth phase, adjusted to ~5 x 10^5 CFU/mL in CAMHB.
-
Sterile 96-well microtiter plates.
-
Tryptic Soy Agar (TSA) plates.
-
-
Protocol:
-
Dispense 100 µL of CAMHB into all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first column of wells, creating a 1:2 dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column. This creates a range of this compound concentrations.
-
Inoculate each well (except for a sterility control well) with 100 µL of the prepared bacterial suspension. The final volume in each well will be 200 µL.
-
Include a positive control (bacteria in broth, no this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound in which no visible turbidity is observed.
-
MBC Determination: From the wells showing no growth (at and above the MIC), plate 100 µL onto TSA plates.
-
Incubate the TSA plates at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in no colony growth, corresponding to a ≥99.9% kill.
-
Membrane Integrity Assessment using Propidium (B1200493) Iodide (PI) Staining
This assay assesses membrane damage by quantifying the uptake of the fluorescent dye propidium iodide, which can only enter cells with compromised membranes.
-
Materials:
-
Bacterial culture in mid-log phase, washed and resuspended in phosphate-buffered saline (PBS) to an OD600 of ~0.5.
-
This compound solution (at MIC, 2x MIC, etc.).
-
Propidium iodide stock solution (e.g., 1 mg/mL in water).
-
PBS.
-
Fluorescence microscope or flow cytometer.
-
-
Protocol:
-
Add this compound at the desired concentration to 1 mL of the bacterial suspension. A control sample with no this compound should be prepared.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Add 1 µL of the PI stock solution to the bacterial suspension.
-
Incubate in the dark at room temperature for 5-10 minutes.[7]
-
Analyze the samples.
-
Fluorescence Microscopy: Place a drop of the suspension on a microscope slide and observe under a fluorescence microscope using an appropriate filter set (e.g., excitation ~535 nm, emission ~617 nm). Count the percentage of fluorescent (damaged) cells versus total cells.
-
Flow Cytometry: Analyze the cell suspension using a flow cytometer, measuring the fluorescence in the red channel.
-
-
Transmission Electron Microscopy (TEM) of Bacterial Cells
TEM provides high-resolution images of the bacterial ultrastructure, allowing for direct visualization of this compound-induced damage.
-
Materials:
-
Bacterial culture in mid-log phase.
-
This compound solution (e.g., at MBC).
-
Primary fixative: 2.5% glutaraldehyde (B144438) in 0.1 M cacodylate buffer.
-
Secondary fixative: 1% osmium tetroxide.
-
Ethanol series (50%, 70%, 90%, 100%) for dehydration.
-
Epoxy resin (e.g., Spurr's resin).
-
Uranyl acetate (B1210297) and lead citrate (B86180) for staining.
-
Ultramicrotome and TEM grids.
-
-
Protocol:
-
Treat the bacterial culture with this compound for a specified time (e.g., 1-2 hours). Harvest cells by centrifugation.
-
Fixation: Resuspend the cell pellet in the primary fixative and incubate for at least 2 hours at 4°C. Wash cells with buffer.
-
Post-fixation: Resuspend cells in the secondary fixative for 1-2 hours. This step enhances membrane contrast. Wash cells with buffer.
-
Dehydration: Serially dehydrate the cell pellet by resuspending in increasing concentrations of ethanol (e.g., 15 minutes at each concentration).
-
Infiltration & Embedding: Gradually replace ethanol with epoxy resin. Once fully infiltrated, place the sample in a mold and polymerize the resin in an oven (e.g., 60°C for 48 hours).
-
Sectioning: Using an ultramicrotome, cut ultrathin sections (60-90 nm) from the resin block.
-
Staining: Mount the sections on TEM grids and stain with uranyl acetate followed by lead citrate.
-
Imaging: Examine the grids under a transmission electron microscope, looking for morphological changes such as membrane disruption, loss of cytoplasmic content, and cell lysis.[2][8]
-
Effects on Other Cellular Processes
Current evidence does not support the direct inhibition of macromolecular synthesis (DNA, RNA, protein) or cell wall synthesis as the primary mechanism of action for this compound. While assays may show a reduction in the synthesis of these components following treatment, this is largely considered a secondary effect resulting from the catastrophic loss of membrane integrity, leakage of precursors and enzymes, and the collapse of the cellular energy supply.[9]
Conclusion and Future Directions
The antibacterial action of this compound against Gram-positive bacteria is unequivocally attributed to its ability to physically disrupt the cytoplasmic membrane. This mechanism, which is less susceptible to the development of resistance compared to single-enzyme targeting, makes this compound an attractive candidate for further development as a therapeutic or preservative agent. Future research should focus on expanding the quantitative efficacy data against a wider array of drug-resistant Gram-positive pathogens, investigating potential synergistic effects with conventional antibiotics, and exploring novel delivery systems to enhance its therapeutic potential. The detailed protocols and mechanistic understanding provided in this guide serve as a foundational resource for these endeavors.
References
- 1. Antimicrobial Mechanism of Monocaprylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microscopy.org.sg [microscopy.org.sg]
- 3. Methods | Electron Microscopy [electron-microscopy.hms.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. Antibacterial effect of caprylic acid and this compound on major bacterial mastitis pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transmission electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Changes in the Ultrastructure of Staphylococcus aureus Treated with Cationic Peptides and Chlorhexidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
A Technical Guide to the Antimicrobial Mechanism of Monocaprylin Against Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monocaprylin, the monoglyceride of caprylic acid, is a naturally occurring lipid with broad-spectrum antimicrobial activity. Recognized as Generally Regarded as Safe (GRAS), it is utilized as both an emulsifier and a preservative in various industries.[1][2] This technical guide provides an in-depth analysis of the core mechanism by which this compound exerts its bactericidal effects against Gram-negative bacteria. The primary mode of action is the disruption of the bacterial cell membrane, leading to a cascade of events that result in cell death. This document synthesizes key research findings, presents quantitative data in a structured format, details relevant experimental protocols, and provides visual diagrams to elucidate the complex interactions and pathways involved.
Core Mechanism of Action: Cell Membrane Disruption
The primary target of this compound in Gram-negative bacteria is the cell envelope. As an amphipathic molecule, this compound acts as a nonionic surfactant, enabling it to interact with and destabilize the intricate lipid bilayer of the bacterial membranes.[2][3] The process is multifaceted, involving initial interaction with the outer membrane, followed by integration into and disruption of the cytoplasmic membrane's integrity.
Interaction with the Gram-Negative Cell Envelope
The complex outer membrane of Gram-negative bacteria, with its lipopolysaccharide (LPS) layer, typically poses a barrier to hydrophobic compounds.[4] However, this compound is able to overcome this defense. The interaction begins with this compound molecules penetrating the cell membrane.[3] This leads to a rapid alteration in the permeability and integrity of the cell membrane structure.[5][6]
Integration into the Cytoplasmic Membrane
Studies using model systems like supported lipid bilayers (SLBs) and quartz crystal microbalance measurements have confirmed that this compound integrates into the phospholipid bilayer.[1][7] Specifically, it shows a preference for the liquid disordered (Ld) phase of the membrane, rather than the solid ordered (So) phase.[1][3][7] This integration leads to an increase in membrane fluidity, mass, and hydration.[1][3] This destabilization is hypothesized to increase the number of phase boundary defects within the membrane, contributing to its loss of integrity.[1][7]
Consequences of Membrane Destabilization
The integration of this compound into the cell membrane triggers a series of catastrophic events for the bacterium:
-
Increased Permeability and Leakage: The most immediate consequence is a significant increase in membrane permeability.[2][5] This allows for the uncontrolled passage of ions and small molecules, leading to the leakage of critical intracellular components such as nucleic acids, proteins, and β-galactosidase.[5][6][8]
-
Morphological Changes: Microscopic observations using Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM) reveal significant structural damage. Treated E. coli cells exhibit small indentations, an indistinct and shrunken inner membrane, and eventual cell lysis and disintegration.[2][5][9]
-
Loss of Membrane Potential: The disruption of the membrane's structural integrity leads to a decline in the membrane potential, which is crucial for cellular energy production and transport processes.[5][6]
Downstream Effects and Secondary Mechanisms
While membrane disruption is the primary lethal action, several secondary effects contribute to the bactericidal outcome. These are largely consequences of the initial membrane damage.
-
Inhibition of Membrane-Associated Enzymes: The altered membrane environment can inhibit the function of essential membrane-associated enzymes, such as those involved in the respiratory chain and cell wall synthesis.[10]
-
Disruption of Cellular Processes: The leakage of essential molecules like amino acids and the collapse of the proton motive force disrupt vital processes, including DNA replication, protein synthesis, and nutrient uptake.[11]
Quantitative Data
The antibacterial efficacy of this compound has been quantified through various studies, primarily by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
| Table 1: Antibacterial Activity of this compound against Escherichia coli | |
| Parameter | Value |
| Minimum Inhibitory Concentration (MIC) | 1.28 mg/mL - 8 mM |
| Minimum Bactericidal Concentration (MBC) | 1.28 mg/mL |
| 50% Lethal Concentration (LC50) | 5 mM |
Data compiled from multiple sources.[2][5][6][12]
| Table 2: Effects of this compound on E. coli Cell Membrane | |
| Experimental Observation | Result |
| Calcein Leakage from Vesicles | Permeabilization occurs at ~1 mM this compound. |
| β-galactosidase Activity | Rapid increase within the first 20 minutes of exposure. |
| Reduction in Cell Population (at MBC) | >5.5 log CFU/mL reduction within 6 hours at 25°C. |
| Morphological Changes (at 2x MIC) | Appearance of small indentations observed via AFM. |
Data compiled from multiple sources.[2][5][8][13]
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that inhibits visible growth, is a standard measure of antibacterial activity.[10]
-
Method: Broth microdilution method.[8]
-
Procedure:
-
Prepare a series of twofold dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[6]
-
Inoculate each well with a standardized suspension of the target Gram-negative bacterium (e.g., E. coli at 10^6 CFU/mL).[8]
-
Include positive (no this compound) and negative (no bacteria) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest concentration of this compound at which no visible turbidity is observed.[4][12]
-
Membrane Permeability Assessment: β-Galactosidase Leakage Assay
This assay measures the integrity of the inner bacterial membrane by detecting the leakage of the cytoplasmic enzyme β-galactosidase.
-
Method: Spectrophotometric measurement of ONPG hydrolysis.[8]
-
Procedure:
-
Grow a bacterial culture (e.g., E. coli) to the mid-log phase.
-
Harvest and wash the cells, then resuspend them in a buffer.
-
Treat the bacterial suspension with various concentrations of this compound (e.g., 1x and 2x MIC) and a control (no treatment).[6]
-
At specific time intervals, take aliquots of the suspension and centrifuge to pellet the cells.
-
Add O-nitrophenyl-β-D-galactopyranoside (ONPG), a chromogenic substrate, to the supernatant.[8]
-
The leaked β-galactosidase will hydrolyze ONPG to o-nitrophenol, which can be quantified by measuring the absorbance at 420 nm.[8] An increase in absorbance over time indicates increased membrane permeability.[8]
-
Membrane Integrity Visualization: Atomic Force Microscopy (AFM)
AFM provides high-resolution imaging of the bacterial cell surface, allowing for the visualization of structural changes induced by antimicrobial agents.
-
Method: Imaging of immobilized bacterial cells.[1]
-
Procedure:
-
Immobilize bacterial cells, harvested in the mid-log phase, onto a suitable substrate (e.g., a Cell-TAK-coated coverslip).[12]
-
Submerge the coverslip with the immobilized cells in a buffer solution with or without this compound (e.g., at 2x MIC) for a defined period (e.g., 60 or 240 minutes).[12]
-
After incubation, rinse the coverslips with purified water and allow them to air dry.[12]
-
Image the cells using an AFM in the appropriate mode (e.g., tapping mode) to observe changes in surface morphology, such as the formation of indentations or pores.[1][7]
-
Visualizations: Pathways and Workflows
Diagram 1: Overall Mechanism of Action
Caption: this compound's mechanism against Gram-negative bacteria.
Diagram 2: Experimental Workflow for β-Galactosidase Assay
Caption: Workflow for assessing membrane permeability via β-galactosidase leakage.
Diagram 3: Logical Cascade of this compound's Action
Caption: The logical relationship of events following this compound exposure.
Conclusion
The mechanism of action of this compound against Gram-negative bacteria is decisively centered on the disruption of the cell membrane. Its ability to integrate into and destabilize the lipid bilayer leads to a loss of barrier function, resulting in the leakage of essential cellular components and the dissipation of the membrane potential. This cascade of events culminates in rapid and effective cell death. The consistent bactericidal activity, independent of pH, and its status as a GRAS substance, underscore the potential of this compound as a valuable antimicrobial agent in food preservation and other applications.[5][6] Further research can continue to explore its synergistic potential with other antimicrobials and its efficacy against a broader range of pathogenic bacteria.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Antimicrobial Mechanism of Monocaprylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Antioxidant and Antibacterial Activity of Caprylic Acid Vanillyl Ester Produced by Lipase-Mediated Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Antibacterial Activity and Mechanism of this compound against Escherichia coli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Antibacterial Free Fatty Acids and Monoglycerides: Biological Activities, Experimental Testing, and Therapeutic Applications [mdpi.com]
- 11. avmajournals.avma.org [avmajournals.avma.org]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Antiviral Mechanism of Monocaprylin Against Enveloped Viruses
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Monocaprylin, the monoglyceride of the medium-chain fatty acid caprylic acid, has demonstrated potent virucidal activity against a broad spectrum of enveloped viruses. Its primary mechanism of action is the direct disruption of the viral lipid envelope, leading to leakage and complete disintegration of the virion structure. This activity is attributed to its amphipathic nature, allowing it to intercalate into the viral membrane, thereby compromising its integrity. This physical mode of action makes the development of viral resistance less likely compared to antivirals that target specific viral proteins. Quantitative studies have shown that this compound can significantly reduce viral titers at non-toxic concentrations. This technical guide provides a comprehensive overview of this compound's antiviral mechanism, summarizes key quantitative data, details common experimental protocols for its evaluation, and visualizes the core concepts and workflows.
Introduction
Enveloped viruses, a group that includes influenza virus, herpesviruses, and coronaviruses, are characterized by a lipid bilayer envelope derived from the host cell membrane. This envelope is crucial for viral entry into host cells and for protecting the viral genome. This compound (also known as glyceryl monocaprylate) is a naturally occurring lipid found in substances like coconut oil and breast milk.[1] It is generally regarded as safe (GRAS) and is used as an emulsifier and preservative in the food industry.[2] Its virucidal properties, specifically against enveloped viruses, have positioned it as a compound of significant interest for antiviral research and the development of novel therapeutic and sanitizing agents.[3][4][5]
Core Antiviral Mechanism: Disruption of the Viral Envelope
The antiviral activity of this compound is primarily a direct, non-specific attack on the viral lipid envelope.[6][7][8] Unlike many antiviral drugs that target specific viral enzymes or proteins involved in replication, this compound acts as a surfactant, physically destroying the virus particle before it can infect a host cell.
The mechanism can be broken down into the following steps:
-
Intercalation: As an amphipathic molecule, this compound has both a hydrophilic (glycerol) head and a lipophilic (fatty acid) tail. This structure allows it to insert itself into the lipid bilayer of the viral envelope.
-
Membrane Destabilization: The integration of this compound molecules into the envelope disrupts the ordered structure of the lipid bilayer.[2] This increases membrane fluidity and creates defects or pores in the envelope.[2]
-
Leakage and Lysis: At sufficient concentrations, this disruption leads to leakage of the viral contents.[6][9] At higher concentrations, it can cause the complete disintegration of the envelope and the viral particle, rendering the virus non-infectious.[6][7][9]
This mechanism is supported by electron microscopy studies, which have visualized the disintegration of viral particles after treatment with antiviral lipids.[9] Crucially, this action is selective for enveloped viruses; non-enveloped viruses, which lack a lipid bilayer, are not susceptible to inactivation by this compound.[4][5][9]
Caption: Proposed mechanism of this compound antiviral activity.
Quantitative Data on Antiviral Efficacy
The effectiveness of this compound has been quantified against several enveloped viruses. The tables below summarize key findings from in vitro studies.
Table 1: Antiviral Activity of this compound against Avian Influenza Virus (AIV)
| Virus Strain | Assay Method | Concentration | Result | Reference |
|---|---|---|---|---|
| AIV H5N1 | Real-Time RT-PCR | 0.16% | 2-log reduction in viral growth | [4] |
| AIV H5N2 | Real-Time RT-PCR | 0.08% | 2-log reduction in viral growth | [4] |
| AIV H5N2 | Real-Time RT-PCR | 0.16% | 3-log reduction in viral growth | [4] |
| AIV (unspecified) | Plaque Assay | 0.05% | Complete inactivation of the virus |[1] |
Table 2: Antiviral Activity of this compound against Other Enveloped Viruses
| Virus | Assay Method | Concentration (mM) | Result | Reference |
|---|---|---|---|---|
| Vesicular Stomatitis Virus (VSV) | Titer Reduction | 2.0 mM | >4.0 log10 reduction in virus titer | [9] |
| Herpes Simplex Virus (HSV-1) | Titer Reduction | 0.5 mM | >2.0 log10 reduction in virus titer | [4] |
| Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) | CCK-8 Assay | 50 µg/mL (approx. 0.23 mM) | >90% inhibition of viral proliferation | [10] |
| Respiratory Syncytial Virus (RSV) | Not specified | Not specified | Reported to be effective |[4] |
Note: Direct comparison between studies can be challenging due to variations in assay methods, cell lines, and virus titers.
Detailed Experimental Protocols
The quantitative data presented above are derived from established virological assays. Below are detailed methodologies for key experiments.
Plaque Reduction Assay
This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by a certain percentage (e.g., 50% or 99%).
-
Cell Culture Preparation: Confluent monolayers of susceptible host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) are prepared in 6-well or 12-well plates.[1][3]
-
Virus-Compound Incubation: A known titer of the virus is pre-incubated with various concentrations of this compound (e.g., 0.01% to 1.0%) for a defined period (e.g., 30 minutes at 37°C).[1][9]
-
Infection: The cell monolayers are washed, and then the virus-monocaprylin mixtures are added to the cells and incubated for 1 hour to allow for viral adsorption.[3]
-
Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., MEM containing 0.9% agar) to restrict viral spread to adjacent cells, leading to the formation of localized plaques.[1]
-
Incubation: Plates are incubated for 2-3 days at 37°C in a 5% CO2 atmosphere until plaques are visible.[3]
-
Visualization and Quantification: The cell monolayers are fixed (e.g., with a cold acetone-PBS mixture) and stained with a dye like 0.1% crystal violet.[3] The plaques are then counted, and the percentage of plaque inhibition is calculated relative to an untreated virus control. The 50% inhibitory concentration (IC50) can be determined from these results.[3]
Quantitative Real-Time RT-PCR (qRT-PCR)
This method quantifies the amount of viral RNA in a sample, providing a measure of viral load or replication.
-
Treatment: A mixture of virus and this compound is used to infect cell cultures, as described in the plaque assay.
-
Incubation: The infected cells are incubated for a set period (e.g., 24 hours) to allow for viral replication.[4]
-
RNA Extraction: Total RNA is extracted from the cell lysates using a commercial RNA extraction kit.[4][11]
-
Reverse Transcription (RT): The extracted viral RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Real-Time PCR: The cDNA is then used as a template for PCR amplification with primers and probes specific to a conserved region of the viral genome. The amplification is monitored in real-time by detecting a fluorescent signal.[4]
-
Quantification: The viral load in each sample is calculated by comparing its amplification curve to a standard curve generated from serial dilutions of a known quantity of viral RNA.[4] The reduction in viral particles is then compared between treated and untreated samples.
Caption: General experimental workflow for in vitro antiviral testing.
Cytotoxicity Assay
It is critical to ensure that the observed antiviral effect is not due to the compound killing the host cells.
-
Cell Preparation: Host cells are seeded in 96-well plates.[12]
-
Compound Exposure: The cells are exposed to the same concentrations of this compound used in the antiviral assays, but without the virus.[13]
-
Incubation: The plates are incubated for the same duration as the antiviral assay.
-
Viability Measurement: Cell viability is measured using a colorimetric assay such as MTS or CCK-8, or by staining with neutral red.[10][12] The 50% cytotoxic concentration (CC50) is calculated.
-
Selectivity Index (SI): The SI is calculated as CC50 / IC50. A high SI value indicates that the compound has potent antiviral activity at non-toxic concentrations.
Logical Relationship: Specificity for Enveloped Viruses
The core mechanism of this compound dictates its spectrum of activity. Its reliance on a lipid bilayer as a target makes it inherently effective against enveloped viruses and ineffective against non-enveloped (or "naked") viruses.
Caption: Specificity of this compound for enveloped vs. non-enveloped viruses.
Conclusion and Future Directions
This compound exhibits a clear and potent virucidal mechanism against enveloped viruses by physically disrupting their essential lipid envelope. This mechanism is broad-spectrum within the enveloped virus category and is less prone to the development of resistance. The quantitative data confirm significant viral inactivation at concentrations that are non-toxic to host cells, highlighting its favorable selectivity index. The detailed protocols provided herein serve as a foundation for researchers to further evaluate and optimize the use of this compound. Future research should focus on in vivo efficacy studies, the development of stable formulations for therapeutic or disinfectant applications, and exploring potential synergistic effects when combined with other antiviral agents.
References
- 1. Inactivation of avian influenza virus using caprylic acid, this compound, and sodium caprylate - UNIV OF CONNECTICUT [portal.nifa.usda.gov]
- 2. Antimicrobial Mechanism of Monocaprylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inactivation of Avian Influenza Virus using Caprylic Acid, this compound, and Sodium Caprylate | National Agricultural Library [nal.usda.gov]
- 4. media.neliti.com [media.neliti.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Inactivation of enveloped viruses and killing of cells by fatty acids and monoglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inactivation of visna virus and other enveloped viruses by free fatty acids and monoglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. mdpi.com [mdpi.com]
- 11. neliti.com [neliti.com]
- 12. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 13. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
Monocaprylin's Antifungal Efficacy Against Pathogenic Yeasts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monocaprylin, the monoglyceride of caprylic acid, is a lipid compound recognized for its broad-spectrum antimicrobial properties. As the incidence of fungal infections, particularly those caused by pathogenic yeasts, continues to rise, and with the growing concern over antifungal resistance, there is an urgent need for novel therapeutic agents. This compound presents a promising avenue of research due to its primary mechanism of action, which involves the physical disruption of fungal cell membranes, a target less prone to the development of resistance compared to conventional antifungal drugs. This technical guide provides a comprehensive overview of the current scientific knowledge on the antifungal activity spectrum of this compound against key pathogenic yeasts, its mechanism of action, and the detailed experimental protocols used for its evaluation.
Antifungal Activity Spectrum
The antifungal efficacy of this compound and its derivatives has been evaluated against several pathogenic yeasts. The activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an agent that inhibits visible growth, and the Minimum Fungicidal Concentration (MFC), the lowest concentration that results in a 99.9% reduction of the initial fungal inoculum.
While specific MIC and MFC values for this compound against all major pathogenic yeasts are not uniformly available in the literature, existing studies and data on related compounds provide a strong indication of its potential. Scientific evidence suggests that glyceryl caprylate (this compound) possesses antimicrobial properties against species such as Malassezia and Candida.[1] Its potency is considered lower than that of pharmacological antifungals, but its utility as a preservative booster or in synergistic formulations is well-recognized.[1]
The following table summarizes the available quantitative data for this compound and closely related compounds against various pathogenic and spoilage yeasts.
| Compound | Yeast Species | MIC | MFC/MBC | Reference |
| This compound | Zygosaccharomyces bailii | 4 mM | Not Reported | [1] |
| Glyceryl Monocaprylate | Malassezia pachydermatis | 500 ppm (0.5 mg/mL) | Not Reported | |
| This compound | Dermatophilus congolensis¹ | 2.5 mM | 5 mM | [2][3] |
| Propylene Glycol Monocaprylate | Candida albicans | Potent membrane disruptive action reported; specific MIC not provided. Synergistic with azoles. | Not Reported | [4][5] |
| Glyceryl Monocaprylate | Candida albicans | Activity demonstrated in checkerboard assays; specific MIC not provided. | Not Reported | [6] |
| Monocaprin (C10 Monoglyceride) | Candida albicans | Lytic at 1.25 mM (10 min) and 0.6 mM (30 min). | Not Reported | |
| Caprylic Acid (Parent Fatty Acid) | Candida albicans | 100-200 µg/mL | Not Reported | [5] |
¹Note: Dermatophilus congolensis is a bacterium, included for comparative purposes.
Data on the activity of this compound against Cryptococcus neoformans is currently scarce in publicly available literature. However, the established mechanism of membrane disruption suggests potential efficacy that warrants further investigation.
Mechanism of Antifungal Action
The primary antifungal mechanism of this compound is the disruption of the fungal cell's plasma membrane integrity.[1] As an amphiphilic molecule, it readily integrates into the lipid bilayer of the cell membrane. This incorporation perturbs the membrane's structure and function, leading to increased permeability. The loss of selective permeability results in the leakage of essential intracellular components, such as ions and small metabolites, and ultimately leads to cell death.[4] This physical mode of action is a key advantage, as it is less susceptible to the development of microbial resistance compared to enzyme- or pathway-specific inhibitors.
Caption: Proposed mechanism of this compound's antifungal action.
Experimental Protocols
Standardized methods are crucial for the accurate and reproducible assessment of antifungal activity. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for these procedures.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent against a specific microorganism.
Methodology:
-
Preparation of Antifungal Agent: A stock solution of this compound is prepared and serially diluted (typically two-fold) in a liquid growth medium (e.g., RPMI-1640 with MOPS buffer for yeasts) in a 96-well microtiter plate.
-
Inoculum Preparation: The pathogenic yeast is cultured on an appropriate agar (B569324) medium. A suspension is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard, which is then further diluted to achieve a final concentration of approximately 0.5–2.5 x 10³ cells/mL in the wells.
-
Inoculation and Incubation: The standardized yeast inoculum is added to each well of the microtiter plate containing the diluted this compound. A growth control (no drug) and a sterility control (no inoculum) are included. The plate is incubated at 35°C for 24-48 hours.
-
Reading Results: The MIC is determined as the lowest concentration of this compound that causes complete inhibition of visible growth as observed by the naked eye or with the aid of a reading mirror.
Caption: Workflow for MIC determination via broth microdilution.
Minimum Fungicidal Concentration (MFC) Determination
The MFC is determined as a subsequent step to the MIC assay to assess whether the compound is fungistatic or fungicidal.
Methodology:
-
Subculturing: Following the MIC reading, a small aliquot (e.g., 10-50 µL) is taken from each well that showed no visible growth.
-
Plating: The aliquot is spread onto an appropriate agar plate (e.g., Sabouraud Dextrose Agar) that does not contain any antifungal agent.
-
Incubation: The plates are incubated at 35°C for a sufficient time (typically 24-48 hours) to allow for the growth of any surviving fungal cells.
-
Reading Results: The MFC is the lowest concentration of this compound from the MIC plate that results in no growth or a significant reduction (≥99.9%) in colony-forming units (CFU) compared to the initial inoculum count.[7]
Caption: Workflow for MFC determination.
Time-Kill Assay
Time-kill assays provide dynamic information about the fungicidal or fungistatic activity of a compound over time.
Methodology:
-
Inoculum and Compound Preparation: A standardized yeast suspension (e.g., 1-5 x 10⁶ CFU/mL) is prepared in a suitable broth medium. This compound is added at various concentrations (e.g., 1x, 2x, 4x MIC). A growth control without the drug is included.
-
Incubation and Sampling: The cultures are incubated at 35°C, typically with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are removed from each culture.
-
Plating and Counting: The aliquots are serially diluted in sterile saline to prevent antifungal carryover, and a specific volume is plated onto agar.
-
Data Analysis: After incubation, the CFUs are counted. The results are plotted as log₁₀ CFU/mL versus time. A fungicidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Evaluation of Fungicidal Anti-Cryptococcal Molecules - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frontiers | Mechanistic Insight Into the Antifungal Effects of a Fatty Acid Derivative Against Drug-Resistant Fungal Infections [frontiersin.org]
- 5. The Potential of Fatty Acids and Their Derivatives as Antifungal Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2017216722A2 - Synergistic antifungal compositions and methods thereof - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
Monocaprylin (Glyceryl Monocaprylate): A Technical Guide for Researchers and Drug Development Professionals
Abstract
Monocaprylin, also known as glyceryl monocaprylate, is a monoester of glycerol (B35011) and caprylic acid that is gaining significant attention across the pharmaceutical, cosmetic, and food industries. Its versatile properties as an emulsifier, surfactant, antimicrobial agent, and permeation enhancer make it a valuable excipient in drug delivery systems and a functional ingredient in a wide range of formulations. This technical guide provides an in-depth overview of this compound, including its chemical identity, physicochemical properties, synthesis methodologies, and analytical procedures. Furthermore, it elucidates its mechanism of action as an antimicrobial agent and a permeation enhancer, supported by experimental protocols and workflow diagrams to aid researchers and drug development professionals in their work with this multifaceted compound.
Chemical Identity and Structure
This compound is the monoglyceride of caprylic acid, an eight-carbon saturated fatty acid. Its chemical structure consists of a glycerol backbone esterified with one molecule of caprylic acid.
-
Chemical Name: 2,3-dihydroxypropyl octanoate
-
Synonyms: Glyceryl monocaprylate, 1-Monooctanoyl-rac-glycerol, Monooctanoin
-
CAS Number: 26402-26-6
-
Molecular Formula: C₁₁H₂₂O₄
-
Molecular Weight: 218.29 g/mol
-
Chemical Structure:
Physicochemical Properties
The physicochemical properties of this compound are critical to its functionality in various applications. These properties are summarized in the table below.
| Property | Value | References |
| Appearance | White to off-white solid or semi-solid | |
| Melting Point | 39-43 °C | |
| Boiling Point | 296 °C at 101.325 kPa | [1] |
| Solubility | Practically insoluble in water; soluble in ethanol, methanol, and other organic solvents. | [1] |
| HLB Value | Approximately 5.3 | [1] |
Synthesis of this compound
This compound can be synthesized through several methods, with direct esterification and enzymatic synthesis being the most common.
Direct Esterification
This method involves the reaction of glycerol with caprylic acid at elevated temperatures, often in the presence of an acid catalyst.
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine glycerol and caprylic acid. A molar excess of glycerol is typically used to favor the formation of the monoester.
-
Catalyst Addition: Add an acidic catalyst, such as p-toluenesulfonic acid (approximately 1-2% by weight of the reactants).
-
Reaction: Heat the mixture to 150-180°C with continuous stirring. The reaction progress can be monitored by measuring the acid value of the reaction mixture at regular intervals. The reaction is typically carried out for 2-4 hours.[1]
-
Purification: After the reaction, the excess glycerol is removed by vacuum distillation. The crude product is then washed with a dilute sodium bicarbonate solution to neutralize the catalyst, followed by washing with distilled water to remove any remaining salts. The final product is dried under vacuum.
-
Characterization: The purity of the synthesized this compound can be confirmed using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Enzymatic Synthesis
Enzymatic synthesis offers a milder and more selective alternative to chemical synthesis, often resulting in higher purity of the desired monoester. Lipases are commonly used as biocatalysts.
-
Reactant and Enzyme Preparation: In a temperature-controlled reactor, combine caprylic acid and glycerol in a solvent-free system. Add an immobilized lipase (B570770) (e.g., Lipozyme IM) to the mixture.
-
Reaction Conditions: Maintain the reaction temperature at a range of 30-70°C with constant agitation. The optimal temperature will depend on the specific lipase used. The reaction is typically run for 6-10 hours.
-
Monitoring: The progress of the reaction can be monitored by taking samples at regular intervals and analyzing the composition of mono-, di-, and triglycerides by GC or HPLC.
-
Enzyme Recovery and Product Purification: After the reaction, the immobilized enzyme can be recovered by filtration for reuse. The product mixture is then purified, typically by molecular distillation or column chromatography, to isolate the this compound.
Caption: A generalized workflow for the synthesis of this compound.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification and purity assessment of this compound.
-
Instrumentation: An HPLC system equipped with a Refractive Index (RI) detector.
-
Column: A C8 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic mobile phase consisting of Methanol:Water (60:40 v/v) with 0.1% Trifluoroacetic Acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 20 µL.
-
Sample Preparation:
-
Standard Solutions: Prepare a series of standard solutions of this compound in the mobile phase at known concentrations to generate a calibration curve.
-
Test Samples: Dissolve the sample containing this compound in the mobile phase and filter through a 0.45 µm syringe filter before injection.
-
-
Quantification: The concentration of this compound in the test sample is determined by comparing its peak area to the calibration curve generated from the standard solutions.
Mechanism of Action and Applications in Drug Development
This compound has two primary mechanisms of action that are of significant interest in drug development: as an antimicrobial agent and as a permeation enhancer.
Antimicrobial Activity
This compound exhibits broad-spectrum antimicrobial activity against bacteria and fungi. Its primary mechanism of action involves the disruption of the microbial cell membrane.
This compound, being amphiphilic, inserts itself into the lipid bilayer of the microbial cell membrane. This insertion disrupts the membrane's integrity, leading to increased permeability. The loss of the permeability barrier results in the leakage of essential intracellular components, such as ions, metabolites, and nucleic acids, ultimately leading to cell death.
Caption: The mechanism of antimicrobial action of this compound.
-
Bacterial Strain: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) in a suitable broth medium.
-
Serial Dilutions: Prepare a series of twofold dilutions of this compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with bacteria, no this compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacterium.
Permeation Enhancement
This compound is utilized as a permeation enhancer in oral and transdermal drug delivery systems to improve the absorption of poorly permeable drugs.
This compound enhances drug permeation across biological membranes, such as the intestinal epithelium and the stratum corneum of the skin, through several proposed mechanisms:
-
Disruption of Lipid Bilayers: Similar to its antimicrobial action, this compound can fluidize the lipid bilayers of epithelial cells, creating transient pores and increasing the paracellular transport of drugs.
-
Interaction with Tight Junctions: this compound may interact with the proteins that form the tight junctions between epithelial cells, leading to a reversible opening of these junctions and facilitating paracellular drug absorption.
-
Apparatus: Franz diffusion cells.
-
Membrane: Excised human or animal skin.
-
Receptor Medium: A suitable buffer solution (e.g., phosphate-buffered saline) maintained at 32°C.
-
Formulation Preparation: Prepare a formulation of the drug with and without this compound.
-
Experiment Setup: Mount the skin membrane between the donor and receptor compartments of the Franz diffusion cell. Apply the formulation to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh receptor medium.
-
Analysis: Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time and determine the flux and permeability coefficient. A significant increase in these parameters in the presence of this compound indicates its permeation-enhancing effect.
Caption: A workflow for evaluating this compound as a skin permeation enhancer.
Conclusion
This compound is a highly versatile and functional ingredient with significant potential in pharmaceutical and other industries. Its well-characterized physicochemical properties, coupled with its proven efficacy as an antimicrobial agent and a permeation enhancer, make it a valuable tool for formulation scientists and drug development professionals. The experimental protocols and workflows provided in this guide are intended to facilitate further research and application of this compound in the development of innovative and effective products.
References
A Technical Guide to Research-Grade Monocaprylin: Suppliers, Purity, and Cellular Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of research-grade monocaprylin, including a survey of suppliers, purity standards, and an exploration of its known cellular and signaling mechanisms. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.
Sourcing Research-Grade this compound: A Supplier Overview
The quality and purity of this compound are critical for obtaining reliable and reproducible experimental results. Below is a summary of reputable suppliers offering research-grade this compound.
| Supplier | Purity Specification | Analytical Method(s) |
| MedChemExpress | 98.0% | HPLC, HNMR |
| Selleck Chemicals | 99.59% | HPLC, NMR |
| TCI America | >98.0% | GC |
| Chem-Impex | ≥ 98% | GC |
| MOLNOVA | >98% | HPLC |
| Fisher Scientific | 98.0+% | Not Specified |
| GIHI CHEMICALS | Pharmaceutical Grade/99% | Not Specified |
| Simson Pharma | High Purity (Certificate of Analysis provided) | Not Specified |
| ChemicalBook | 99% | Not Specified |
Purity Standards and Analytical Methodologies
For research applications, a high purity of this compound is essential to avoid confounding results from impurities. The industry standard for research-grade this compound is typically ≥98% or higher . The most common analytical techniques employed by suppliers to verify purity include:
-
High-Performance Liquid Chromatography (HPLC): A widely used technique to separate, identify, and quantify each component in a mixture. For this compound, reversed-phase HPLC is often employed.
-
Gas Chromatography (GC): Another powerful analytical technique used for separating and analyzing volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the molecular structure of a compound and can also be used for purity assessment.
A detailed protocol for the analysis of this compound and other medium-chain lipids using HPLC with refractive index detection has been described in the literature, providing a robust method for purity verification.
Cellular Mechanisms and Signaling Pathways
This compound's biological activity is primarily attributed to its ability to interact with and disrupt cellular membranes. This fundamental mechanism can trigger a cascade of downstream cellular events and modulate specific signaling pathways, particularly those involved in inflammation.
Primary Mechanism: Membrane Perturbation
This compound is an amphipathic molecule, meaning it has both a hydrophilic (water-loving) and a hydrophobic (water-fearing) part. This property allows it to insert itself into the lipid bilayers of cell membranes. The integration of this compound into the membrane is thought to increase membrane fluidity and create defects, leading to a loss of membrane integrity and increased permeability. This disruption of the cell membrane is a key aspect of its antimicrobial activity and can also influence the function of membrane-bound proteins and receptors in mammalian cells.
Caption: this compound's interaction with the cell membrane.
Modulation of Inflammatory Signaling Pathways
Emerging evidence suggests that this compound can modulate inflammatory responses. This is likely a consequence of its membrane-perturbing effects, which can alter the function of membrane-associated signaling proteins, and potentially through direct interaction with signaling molecules.
Toll-like receptors are a class of proteins that play a key role in the innate immune system. TLR2 is a receptor that recognizes bacterial lipoproteins. It is plausible that this compound, by altering the membrane environment, could modulate TLR2 signaling. This could lead to downstream effects on the production of pro-inflammatory and anti-inflammatory cytokines.
Caption: Hypothetical modulation of the TLR2 signaling pathway.
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a crucial signaling cascade for a wide array of cytokines and growth factors. Research on caprylic acid, a closely related compound, has indicated an activation of the ABCA1/p-JAK2/p-STAT3 signaling pathway.[1] This suggests that this compound may also influence this pathway, potentially impacting processes such as lipid metabolism and inflammation.
Caption: Potential influence of this compound on JAK-STAT signaling.
Experimental Protocols
The following section outlines generalized protocols for investigating the effects of this compound in a cell culture setting. These should be adapted and optimized for specific cell types and experimental questions.
Preparation of this compound for Cell Culture
Objective: To prepare a sterile stock solution of this compound for treating cells in culture.
Materials:
-
Research-grade this compound
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile-filtered phosphate-buffered saline (PBS) or cell culture medium
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound.
-
Dissolve the this compound in DMSO to create a high-concentration stock solution (e.g., 100 mM). Ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
For cell treatment, thaw an aliquot and dilute it to the desired final concentration in pre-warmed cell culture medium. It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed a non-toxic level (typically <0.1%).
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on a specific cell line.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Cytokine Release Assay (ELISA)
Objective: To measure the effect of this compound on the secretion of specific cytokines (e.g., TNF-α, IL-1β, IL-10) from immune cells.
Materials:
-
Immune cells (e.g., macrophages, peripheral blood mononuclear cells - PBMCs)
-
Appropriate cell culture medium
-
This compound stock solution
-
Lipopolysaccharide (LPS) or other appropriate stimulant
-
ELISA kit for the cytokine of interest
-
Plate reader
Procedure:
-
Plate the immune cells at an appropriate density in a multi-well plate.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a known agonist (e.g., LPS for macrophages) to induce cytokine production. Include appropriate controls (untreated, vehicle control, stimulant only).
-
Incubate for a period sufficient to allow for cytokine secretion (e.g., 6-24 hours).
-
Collect the cell culture supernatant.
-
Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the target cytokine in the supernatant.
-
Analyze the data to determine if this compound treatment modulates cytokine release.
Western Blot for Signaling Pathway Analysis
Objective: To investigate the effect of this compound on the activation of key proteins in a signaling pathway (e.g., phosphorylation of STAT3).
Materials:
-
Cells of interest
-
This compound stock solution
-
Appropriate stimulant (if required to activate the pathway)
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-total-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat them with this compound and/or a stimulant for the desired time.
-
Wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and a loading control (e.g., β-actin).
Caption: A generalized workflow for studying this compound in vitro.
References
Monocaprylin: A Technical Guide to Natural Sources and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monocaprylin, also known as 1-glyceryl caprylate or α-monooctanoin, is a monoglyceride ester of caprylic acid and glycerol (B35011). It is a compound of significant interest across the pharmaceutical, cosmetic, and food industries due to its multifaceted properties, including its role as an emulsifier, surfactant, and potent antimicrobial agent. This technical guide provides an in-depth exploration of the natural origins and biosynthetic pathways of this compound, offering valuable insights for research and development applications.
Natural Sources of this compound
Direct quantitative data on the natural concentration of this compound in various sources is limited in publicly available scientific literature. However, its presence is intrinsically linked to the distribution of its constituent fatty acid, caprylic acid (octanoic acid). Caprylic acid is a medium-chain fatty acid (MCFA) found in the milk of various mammals and in certain vegetable oils.
Key Natural Sources of Caprylic Acid:
-
Coconut Oil: A significant source of medium-chain fatty acids, with caprylic acid being a notable component.
-
Palm Kernel Oil: Similar to coconut oil, it contains a considerable amount of caprylic acid.
-
Mammalian Milk: Human breast milk and the milk of other mammals, such as goats and cows, contain caprylic acid as part of their lipid profile.
While the focus of most analyses of these natural sources is on the overall fatty acid composition, the presence of monoglycerides, including this compound, has been reported.[1] It is plausible that this compound exists in these sources in trace amounts as a result of enzymatic hydrolysis of triglycerides.
Biosynthesis of this compound
The primary route for the industrial production of this compound is through the enzymatic esterification of glycerol and caprylic acid. This biocatalytic approach is favored due to its high specificity, milder reaction conditions, and the production of a purer product with fewer byproducts compared to chemical synthesis.
Enzymatic Esterification:
The reaction is catalyzed by lipases, which are enzymes that hydrolyze fats (lipids). In a low-water environment, the equilibrium of the reaction shifts to favor synthesis over hydrolysis. Immobilized lipases are often used to facilitate catalyst recovery and reuse, making the process more cost-effective and efficient.
The reaction proceeds as follows:
Glycerol + Caprylic Acid ⇌ this compound + Water
Commonly used lipases for this synthesis include those from Candida antarctica (e.g., Novozym 435) and Rhizomucor miehei (e.g., Lipozyme IM).[2] The yield of this compound can be optimized by controlling various reaction parameters such as temperature, substrate molar ratio, enzyme concentration, and water content.
Quantitative Data
As previously mentioned, specific quantitative data for this compound in natural sources is scarce. The following table summarizes the typical concentration of its precursor, caprylic acid, in key natural sources.
Table 1: Typical Concentration of Caprylic Acid in Natural Sources
| Natural Source | Typical Concentration of Caprylic Acid (% of total fatty acids) |
| Coconut Oil | 5 - 10% |
| Palm Kernel Oil | 3 - 5% |
| Human Breast Milk | 1 - 3% |
| Goat Milk | 2 - 4% |
| Cow Milk | 1 - 2% |
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol describes a general procedure for the lipase-catalyzed synthesis of this compound in a solvent-free system.
Materials:
-
Glycerol (anhydrous)
-
Caprylic acid
-
Immobilized lipase (B570770) (e.g., Novozym 435, Candida antarctica lipase B immobilized on acrylic resin)
-
Hexane (B92381) (for product extraction and analysis)
-
Ethanol (for product analysis)
-
Standard this compound (for analytical calibration)
-
Reaction vessel (e.g., jacketed glass reactor with overhead stirring)
-
Water bath or circulating heater
-
Vacuum pump (optional, for water removal)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD)
Procedure:
-
Reactant Preparation: Accurately weigh glycerol and caprylic acid in a desired molar ratio (e.g., 1:1 to 1:3, glycerol:caprylic acid).
-
Reaction Setup: Add the reactants to the reaction vessel. Heat the mixture to the desired reaction temperature (e.g., 50-70°C) with constant stirring.
-
Enzyme Addition: Once the temperature has stabilized, add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 5-10% (w/w) of the total substrate weight.
-
Reaction Monitoring: The reaction can be carried out under atmospheric pressure or under a mild vacuum to facilitate the removal of water produced during the esterification, which drives the reaction towards product formation.
-
Sampling: At regular intervals, withdraw small aliquots of the reaction mixture for analysis to monitor the progress of the reaction.
-
Reaction Termination: Once the desired conversion is achieved (typically after 4-24 hours), stop the reaction by filtering out the immobilized enzyme. The enzyme can be washed with a solvent like hexane and dried for reuse.
-
Product Analysis: Dilute the collected samples with a suitable solvent (e.g., hexane/ethanol mixture) and analyze by HPLC-RI or HPLC-ELSD to determine the concentration of this compound, dicaprylin, tricaprylin, and unreacted substrates.
Quantification of this compound by HPLC-RI
This protocol provides a general method for the quantification of this compound in a lipid matrix.[3]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, and column oven.
-
Detector: Refractive Index (RI) detector.
-
Column: A C8 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase, for example, a mixture of methanol (B129727) and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid (TFA).[3] The exact composition may need to be optimized based on the specific column and sample matrix.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 30°C.
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase or a suitable solvent at known concentrations to create a calibration curve.
-
Sample Preparation: Dissolve a known weight of the lipid sample (from the synthesis reaction or an extract from a natural source) in the mobile phase or a suitable solvent. The sample may need to be filtered through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard solutions and the prepared sample solutions into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound in the sample by using the calibration curve generated from the standard solutions.
Mandatory Visualizations
Caption: Enzymatic esterification of glycerol and caprylic acid to produce this compound.
Caption: Workflow for the quantification of this compound using HPLC-RI.
References
Monocaprylin's role as a monoglyceride of caprylic acid in antimicrobial activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monocaprylin, the monoglyceride of caprylic acid, is a promising antimicrobial agent with a broad spectrum of activity against various pathogens, including bacteria and fungi.[1][2][3][4][5] Recognized as Generally Regarded as Safe (GRAS), its potential applications span from food preservation to therapeutic interventions.[1][2][3] This technical guide provides an in-depth analysis of this compound's antimicrobial properties, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its evaluation.
Mechanism of Antimicrobial Action
This compound's primary mode of action is the disruption of microbial cell membranes.[1][2][3][4][6] As an amphipathic molecule, it readily integrates into the lipid bilayer of cell membranes, leading to a cascade of events that compromise cellular integrity and viability.[1][6]
The proposed mechanism involves the following key steps:
-
Membrane Integration: this compound penetrates the cell membrane, with a preference for the liquid disordered phase.[1][3]
-
Increased Fluidity and Permeability: The integration of this compound disrupts the ordered structure of the lipid bilayer, increasing membrane fluidity and permeability.[1][2] This allows for the leakage of essential intracellular components.[7][8]
-
Membrane Depolarization: The disruption of the membrane leads to a decline in membrane potential, affecting cellular metabolic activity.[7][8]
-
Cellular Damage and Lysis: The compromised membrane integrity results in the leakage of nucleic acids and proteins, ultimately leading to cell lysis and death.[7][8]
This mechanism of targeting the cell membrane is advantageous as it is less likely to induce microbial resistance compared to antibiotics that target specific metabolic pathways.[9][10]
Quantitative Antimicrobial Efficacy
The antimicrobial activity of this compound has been quantified against a range of microorganisms. The following tables summarize the Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) from various studies.
Table 1: Antibacterial Activity of this compound
| Bacterium | Strain | MIC | MBC | Reference |
| Escherichia coli | K-12 | 8 mM | - | [1][11] |
| Escherichia coli | O157:H7 | - | - | [1][12][13] |
| Escherichia coli | - | 1.28 mg/mL | 1.28 mg/mL | [7][8] |
| Staphylococcus aureus | - | 1.28 mg/mL | 1.28 mg/mL | [7][8] |
| Staphylococcus xylosus | DSM 20266 | 9 mM | - | [1][11] |
| Streptococcus agalactiae | - | - | - | [14] |
| Streptococcus dysgalactiae | - | - | - | [14] |
| Streptococcus uberis | - | - | - | [14] |
| Dermatophilus congolensis | 3 strains | 2.5 mM | 5 mM | [10][15] |
| Pseudomonas aeruginosa | - | 0.5 ppm | - | [16][17] |
| Bacillus subtilis | - | 0.5 ppm | - | [16][17] |
| Aeromonas hydrophila | - | 1.25 mg/mL (at 4°C) | - | [18] |
| Edwardsiella ictaluri | - | >2.5 - <5 mM | 5 mM | [19] |
| Edwardsiella tarda | - | >2.5 - <5 mM | 5 mM | [19] |
| Streptococcus iniae | - | >2.5 - <5 mM | 5 mM | [19] |
| Yersinia ruckeri | - | >2.5 - <5 mM | 5 mM | [19] |
Table 2: Antifungal Activity of this compound
| Fungus | Strain | MIC | Reference |
| Zygosaccharomyces bailii | DSM 70492 | 4 mM | [1][11] |
| Mucor racemosus | - | - | [16][17] |
| Rhizopus stolonifer | - | - | [16][17] |
Table 3: Time-Kill Assay Data for this compound
| Microorganism | Concentration | Time | Log Reduction (CFU/mL) | Reference |
| E. coli & S. aureus | MBC (1.28 mg/mL) | 6 h (at 25°C) | >5.5 | [7][8] |
| E. coli | MBC (1.28 mg/mL) | 12 h (at 25°C) | ~5.0 | [7][8] |
| S. aureus | MBC (1.28 mg/mL) | 12 h (at 25°C) | ~2.9 | [7][8] |
| 5 Mastitis Pathogens* | 25 mM or 50 mM | 6 h | >5.0 | [14] |
*Streptococcus agalactiae, Streptococcus dysgalactiae, Streptococcus uberis, Staphylococcus aureus, and Escherichia coli
Experimental Protocols
The following sections detail the methodologies employed in key experiments to evaluate the antimicrobial activity of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound is commonly determined using the broth microdilution method.[11][13]
Protocol:
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol) under sterile conditions.
-
Bacterial Inoculum Preparation: Bacterial strains are cultured overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration, typically 10^6 CFU/mL.
-
Serial Dilution: The this compound stock solution is serially diluted in a 96-well microtiter plate containing the broth medium to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. Control wells containing only the broth and bacteria (positive control) and broth with this compound but no bacteria (negative control) are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Assessment of Cell Membrane Integrity
Several methods are used to assess the damage to the cell membrane caused by this compound.
3.2.1. Propidium Iodide Staining
Propidium iodide is a fluorescent dye that can only penetrate cells with compromised membranes.
Protocol:
-
Cell Treatment: Bacterial cells are treated with this compound at a specified concentration and for a defined period.
-
Staining: Propidium iodide is added to the cell suspension.
-
Microscopy: The cells are observed under a fluorescence microscope. The presence of red fluorescence indicates cells with damaged membranes.
3.2.2. Measurement of Cellular Content Leakage
The release of intracellular components such as nucleic acids and proteins into the surrounding medium is a direct indicator of membrane damage.
Protocol:
-
Cell Treatment: A bacterial suspension is treated with this compound.
-
Centrifugation: The cell suspension is centrifuged to pellet the cells.
-
Supernatant Analysis: The supernatant is collected, and the concentration of nucleic acids and proteins is measured using spectrophotometry at 260 nm and 280 nm, respectively.
3.2.3. β-Galactosidase Activity Assay
This assay measures the permeability of the inner membrane of E. coli.
Protocol:
-
Cell Treatment: E. coli cells are treated with this compound.
-
Substrate Addition: The chromogenic substrate ortho-nitrophenyl-β-galactoside (ONPG), which is normally impermeable to the inner membrane, is added.
-
Measurement: The hydrolysis of ONPG by the intracellular enzyme β-galactosidase is measured by spectrophotometry at 420 nm. An increase in absorbance indicates increased inner membrane permeability.[7]
Visualization of Morphological Changes
Electron microscopy techniques are employed to visualize the structural changes in microbial cells upon treatment with this compound.
-
Scanning Electron Microscopy (SEM): Provides high-resolution images of the cell surface, revealing changes such as indentations and roughness.[1][7]
-
Transmission Electron Microscopy (TEM): Allows for the visualization of internal cellular structures, showing damage to the cell membrane and disorganization of intracellular contents.[7][10][20]
Conclusion
This compound demonstrates significant potential as a broad-spectrum antimicrobial agent. Its primary mechanism of action, the disruption of the cell membrane, is a key advantage in an era of growing antibiotic resistance. The quantitative data presented in this guide highlight its efficacy against a range of pathogenic and spoilage microorganisms. The detailed experimental protocols provide a foundation for further research and development of this compound-based antimicrobial solutions in various industries. Further in vivo studies are warranted to fully explore its therapeutic and preservative applications.[10][15]
References
- 1. Antimicrobial Mechanism of Monocaprylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Antimicrobial mechanism of monocaprylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antibacterial Free Fatty Acids and Monoglycerides: Biological Activities, Experimental Testing, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Antibacterial Activity and Mechanism of this compound against Escherichia coli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. avmajournals.avma.org [avmajournals.avma.org]
- 11. journals.asm.org [journals.asm.org]
- 12. This compound | 26402-26-6 [chemicalbook.com]
- 13. Antibacterial Free Fatty Acids and Monoglycerides: Biological Activities, Experimental Testing, and Therapeutic Applications [mdpi.com]
- 14. Antibacterial effect of caprylic acid and this compound on major bacterial mastitis pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro antimicrobial properties of caprylic acid, this compound, and sodium caprylate against Dermatophilus congolensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. thescipub.com [thescipub.com]
- 17. thescipub.com [thescipub.com]
- 18. researchgate.net [researchgate.net]
- 19. Investigating the Potential of Caprylic Acid, this compound, and Sodium Caprylate as Alternate Antimicrobials in Aquaculture - UNIV OF CONNECTICUT [portal.nifa.usda.gov]
- 20. researchgate.net [researchgate.net]
Initial investigations into monocaprylin's therapeutic potential
An In-depth Technical Guide to the Initial Investigations into Monocaprylin's Therapeutic Potential
Introduction
This compound, the monoglyceride ester of caprylic acid, is a naturally occurring lipid that is generally regarded as safe (GRAS).[1] Traditionally used as an emulsifier and preservative in the food and cosmetics industries, it has garnered significant attention from the scientific community for its broad-spectrum therapeutic properties.[1][2][3] Initial investigations have revealed potent antimicrobial, antiviral, and anti-inflammatory activities, positioning this compound as a promising candidate for further drug development. This technical guide synthesizes the foundational research into this compound's therapeutic potential, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms and workflows for researchers, scientists, and drug development professionals.
Antimicrobial Potential of this compound
This compound has demonstrated significant inhibitory and bactericidal effects against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as yeasts and fungi.[1][4] Its efficacy is often comparable or superior to its constituent fatty acid, caprylic acid.[5][6]
Quantitative Data: In Vitro Antimicrobial Activity
The antimicrobial potency of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The 50% lethal concentration (LC50) has also been reported. A summary of these values from various studies is presented below.
| Microorganism | Type | Test Compound | MIC (mM) | MBC (mM) | LC50 (mM) | Reference |
| Escherichia coli | Gram-negative Bacteria | This compound | 8 | - | 5 | [1] |
| Staphylococcus xylosus | Gram-positive Bacteria | This compound | 9 | - | 1 | [1] |
| Zygosaccharomyces bailii | Yeast | This compound | 4 | - | 7 | [1] |
| Dermatophilus congolensis | Gram-positive Bacteria | This compound | 2.5 | 5 | - | [5][6] |
| Dermatophilus congolensis | Gram-positive Bacteria | Caprylic Acid | 7.5 | 15 | - | [5][6] |
| Streptococcus agalactiae | Gram-positive Bacteria | This compound | - | <25 | - | [7][8] |
| Streptococcus dysgalactiae | Gram-positive Bacteria | This compound | - | <25 | - | [7][8] |
| Streptococcus uberis | Gram-positive Bacteria | This compound | - | <25 | - | [7][8] |
| Staphylococcus aureus | Gram-positive Bacteria | This compound | - | <25 | - | [7][8] |
| Escherichia coli (Mastitis) | Gram-negative Bacteria | This compound | - | <25 | - | [7][8] |
| Escherichia coli | Gram-negative Bacteria | 1-Monocaprylin | 0.0005 | - | - | [9] |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 1-Monocaprylin | 0.0005 | - | - | [9] |
| Staphylococcus aureus | Gram-positive Bacteria | 1-Monocaprylin | 0.0005 | - | - | [9] |
| Bacillus subtilis | Gram-positive Bacteria | 1-Monocaprylin | 0.0005 | - | - | [9] |
| Note: MIC reported as 0.5 ppm, which is approximately 0.0023 mM. The value 0.0005 ppm is also mentioned in the source text and has been used here. |
Mechanism of Antimicrobial Action
The primary mechanism of this compound's antimicrobial activity is the disruption of the microbial cell membrane.[1] As an amphipathic molecule, it integrates into the phospholipid bilayer, leading to membrane destabilization, increased permeability, and eventual cell lysis.[1][4] This process involves the formation of transient or permanent pores and can even lead to the solubilization of the membrane.[1] Studies using model membranes have shown that this compound preferentially incorporates into the liquid-disordered (Ld) phase of the membrane, indicating that membrane fluidity and composition are key determinants of susceptibility.[1]
Caption: Mechanism of this compound-induced microbial cell death.
Experimental Protocol: Determination of MIC and MBC
The following is a generalized protocol for determining the MIC and MBC of this compound against a bacterial strain, based on methodologies described in the literature.[5][6]
Caption: Workflow for determining MIC and MBC of this compound.
-
Bacterial Culture Preparation: Three strains of Dermatophilus congolensis (e.g., 33411, 33413, 14639) are individually incubated under anaerobic conditions at 37°C for 48 hours in Brain Heart Infusion (BHI) broth.[6]
-
Preparation of Test Substance: A stock solution of this compound is prepared. Serial dilutions are made in BHI broth to achieve a range of final concentrations (e.g., 2.5, 5, 7.5, 10 mM).[5][6]
-
Inoculation: The bacterial cultures are diluted to a standardized concentration. Each tube of diluted this compound is inoculated with the bacterial suspension.[6] Control tubes with no this compound are also prepared.
-
Incubation: The inoculated tubes are incubated under anaerobic conditions at 37°C for up to 48 hours.[5][6]
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria after incubation.[5][6]
-
MBC Determination: To determine the MBC, an aliquot from each tube showing no visible growth is plated onto BHI agar plates. The plates are incubated until colonies are visible in the control. The MBC is the lowest concentration that results in no bacterial growth on the agar plates.[5][6]
Antiviral Potential
This compound's antiviral activity is primarily directed against enveloped viruses. Its mechanism of action is analogous to its antibacterial effect, involving the disruption of the viral lipid envelope, which is crucial for the virus's infectivity.[10]
Quantitative Data: In Vitro Antiviral Activity
Studies have demonstrated this compound's ability to inactivate enveloped viruses, including surrogates for SARS-CoV-2 and Porcine Reproductive and Respiratory Syndrome Virus (PRRSV).[10][11][12] It has been shown to be ineffective against non-enveloped viruses like MS2.[10]
| Virus | Type | Test System | Concentration | Effect | Reference |
| Phi6 (SARS-CoV-2 surrogate) | Enveloped | Plaque Assay | 0.5 - 2 mM | 50% higher activity than molecular monocaprin; activity enhanced at pH 4. | [10] |
| PRRSV | Enveloped | In vitro cell culture | 100 mg/mL | High inhibition rate; less toxic to cells than other tested MCFAs. | [11][12] |
| PRRSV | Enveloped | In vivo (piglets) | High-dose | Lower mortality and viral load; improved pulmonary pathology. | [11][12] |
| MS2 | Non-enveloped | Plaque Assay | Not specified | No inactivation observed. | [10] |
Mechanism of Antiviral Action
The antiviral activity of this compound is attributed to its ability to disintegrate the lipid envelope of viruses.[10] By incorporating into and disrupting this outer membrane, it prevents the virus from binding to and entering host cells, effectively neutralizing it.
Anti-inflammatory Potential
Emerging research has highlighted the anti-inflammatory properties of this compound and its constituent fatty acid, caprylic acid. These effects are mediated by the modulation of cytokine production.
Quantitative Data: Modulation of Cytokines
In vivo studies have shown that this compound can significantly reduce the levels of pro-inflammatory cytokines while increasing anti-inflammatory ones.
| Model | Treatment | Pro-inflammatory Cytokines (Downregulated) | Anti-inflammatory Cytokines (Upregulated) | Reference |
| C57BL/6 Mice | Glycerol Monocaprylate (1600 mg/kg) | MCP-1, IL-1β | - | [13][14] |
| C57BL/6 Mice | Glycerol Monocaprylate (150 mg/kg) | - | IL-10 | [13][14] |
| PRRSV-infected Piglets | Caprylic Monoglyceride (High-dose) | IL-6, IL-8, IL-1β, IFN-γ, TNF-α | IL-10 | [11][12] |
| ApoE-deficient Mice | Caprylic Acid (2%) | - | Suppressed inflammatory cytokine production | [15] |
| RAW 264.7 Cells (LPS-stimulated) | Caprylic Acid | TNF-α, IL-1β, IL-6, MCP-1 | - | [15] |
Proposed Signaling Pathway
Research on caprylic acid, the precursor to this compound, suggests that its anti-inflammatory effects may be mediated through the suppression of the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway.[15] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, typically activates TLR4, leading to a signaling cascade that results in the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines. Caprylic acid has been shown to downregulate the expression of key components of this pathway, including TLR4, MyD88, and NF-κB.[15]
Caption: Proposed inhibition of the TLR4/NF-κB pathway by this compound.
Conclusion and Future Directions
Initial investigations strongly support the therapeutic potential of this compound as a multi-faceted agent with robust antimicrobial, antiviral, and anti-inflammatory properties. Its primary mechanism of action, the disruption of lipid membranes, makes it effective against a wide array of pathogens, particularly enveloped viruses and various bacteria. Furthermore, its ability to modulate the host inflammatory response adds another dimension to its therapeutic profile.
Future research should focus on in vivo efficacy and safety studies for specific clinical applications.[5][6] Elucidating the precise molecular interactions with host cell signaling pathways will be critical for understanding its anti-inflammatory effects. The development of novel delivery systems could enhance its bioavailability and target-specific action, paving the way for this compound-based therapies for infectious and inflammatory diseases.
References
- 1. Antimicrobial Mechanism of Monocaprylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 26402-26-6 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. In vitro antimicrobial properties of caprylic acid, this compound, and sodium caprylate against Dermatophilus congolensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. researchgate.net [researchgate.net]
- 8. Antibacterial effect of caprylic acid and this compound on major bacterial mastitis pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thescipub.com [thescipub.com]
- 10. Antiviral activity of nano-monocaprin against Phi6 as a surrogate for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Antiviral Activity of Caprylic Monoglyceride against Porcine Reproductive and Respiratory Syndrome Virus In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Glycerol Monocaprylate Modulates Gut Microbiota and Increases Short-Chain Fatty Acids Production without Adverse Effects on Metabolism and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glycerol Monocaprylate Modulates Gut Microbiota and Increases Short-Chain Fatty Acids Production without Adverse Effects on Metabolism and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Caprylic acid suppresses inflammation via TLR4/NF-κB signaling and improves atherosclerosis in ApoE-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Determining the Minimum Inhibitory Concentration (MIC) of Monocaprylin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monocaprylin, the monoglyceride of caprylic acid, is a promising antimicrobial agent with a broad spectrum of activity against various pathogens, including bacteria and fungi. Its Generally Recognized as Safe (GRAS) status makes it an attractive candidate for applications in the pharmaceutical, food, and cosmetic industries. This document provides detailed application notes and standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against a range of microorganisms. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1] Accurate determination of the MIC is a critical step in the evaluation of new antimicrobial agents and for guiding their effective use.
Data Presentation: MIC of this compound Against Various Microorganisms
The antimicrobial efficacy of this compound has been demonstrated against a variety of microorganisms. The following table summarizes the reported MIC values, which have been standardized to mg/mL for comparative purposes.
| Microorganism | Gram Stain/Type | MIC (mg/mL) | MIC (mM) | Reference |
| Staphylococcus aureus | Gram-Positive | 1.28 | ~5.86 | [2] |
| Escherichia coli | Gram-Negative | 1.28 | ~5.86 | [2] |
| Staphylococcus xylosus | Gram-Positive | - | 9 | [1] |
| Zygosaccharomyces bailii | Yeast | - | 4 | [1] |
| Dermatophilus congolensis | Gram-Positive | - | 2.5 | |
| Streptococcus agalactiae | Gram-Positive | - | <25 | [3] |
| Streptococcus dysgalactiae | Gram-Positive | - | <25 | [3] |
| Streptococcus uberis | Gram-Positive | - | <25 | [3] |
Note: The molecular weight of this compound is 218.29 g/mol .[3][4][5][6] This value was used to convert mM to mg/mL where necessary.
Mechanism of Action: Disruption of the Cell Membrane
The primary antimicrobial mechanism of this compound involves the disruption of the microbial cell membrane.[1][7][8] This process can be visualized as a multi-step signaling pathway:
Caption: this compound's mechanism of action on the microbial cell membrane.
This compound molecules interact with and insert into the lipid bilayer of the microbial cell membrane. This integration increases the fluidity of the membrane, leading to its destabilization and the formation of pores or indentations.[1][7] This disruption of the membrane integrity results in a decrease in the membrane potential and the leakage of essential intracellular components, such as ions, ATP, nucleic acids, and proteins, ultimately leading to cell death.[2]
Experimental Protocols
The following protocols are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for broth microdilution assays.
Protocol 1: Broth Microdilution MIC Assay
This method is a standardized and widely used technique for determining the MIC of antimicrobial agents.
Materials:
-
This compound (purity ≥98%)
-
Sterile 96-well microtiter plates (U- or V-bottom)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium (e.g., RPMI-1640 for fungi)
-
Bacterial or fungal strains to be tested
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile pipette tips
-
Multichannel pipette
-
Incubator
-
Spectrophotometer or McFarland standards
-
Solvent for this compound (e.g., absolute ethanol (B145695) or Dimethyl sulfoxide (B87167) (DMSO))
Experimental Workflow:
Caption: Workflow for the broth microdilution MIC assay.
Procedure:
-
Preparation of this compound Stock Solution:
-
Due to its hydrophobic nature, this compound should be dissolved in a suitable solvent, such as absolute ethanol or DMSO, to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Ensure the final concentration of the solvent in the assay does not exceed a level that affects microbial growth (typically ≤1% for DMSO). A solvent toxicity control should be included.
-
-
Preparation of Microbial Inoculum:
-
From a fresh agar (B569324) plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilutions:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add a specific volume of the this compound stock solution to the first well of each row to achieve the desired starting concentration, and mix thoroughly.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to a designated final well. Discard 100 µL from the final well.
-
Include a growth control well (broth and inoculum, no this compound) and a sterility control well (broth only).
-
-
Inoculation:
-
Using a multichannel pipette, add 100 µL of the prepared microbial inoculum to each well (except the sterility control well). This will bring the final volume in each well to 200 µL and dilute the this compound concentrations to their final test concentrations.
-
-
Incubation:
-
Seal the plate to prevent evaporation and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).
-
-
Reading and Interpretation of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
A microplate reader can also be used to measure the optical density (OD) at 600 nm to determine the inhibition of growth.
-
Protocol 2: Agar Dilution MIC Assay
This method is an alternative to broth microdilution and can be useful for certain microorganisms.
Materials:
-
This compound
-
Mueller-Hinton Agar (MHA) or other suitable agar medium
-
Sterile petri dishes
-
Microbial strains
-
Inoculum replicating device (e.g., Steers replicator)
Procedure:
-
Preparation of this compound-Containing Agar Plates:
-
Prepare a series of two-fold dilutions of this compound in a suitable solvent.
-
Add a specific volume of each this compound dilution to molten and cooled (45-50°C) agar medium. Mix thoroughly and pour into sterile petri dishes.
-
Prepare a control plate containing agar with the solvent but no this compound.
-
-
Preparation of Microbial Inoculum:
-
Prepare the inoculum as described in the broth microdilution protocol, adjusting the final concentration to approximately 1 x 10⁷ CFU/mL.
-
-
Inoculation:
-
Using an inoculum replicating device, spot-inoculate a standardized volume of the microbial suspension onto the surface of the agar plates, from the lowest to the highest concentration of this compound.
-
-
Incubation:
-
Allow the inoculum spots to dry, then invert the plates and incubate under appropriate conditions.
-
-
Reading and Interpretation of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism on the agar surface.
-
Conclusion
This compound demonstrates significant antimicrobial activity against a range of clinically and industrially relevant microorganisms. The protocols detailed in this document provide a standardized approach for determining the MIC of this compound, enabling researchers and developers to accurately assess its potential as a novel antimicrobial agent. The primary mechanism of action, through the disruption of the cell membrane, highlights its potential for rapid and effective microbial control. Further research into the efficacy of this compound against a wider array of pathogens and its applications in various formulations is warranted.
References
- 1. Antimicrobial Mechanism of Monocaprylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Cas 26402-26-6,this compound | lookchem [lookchem.com]
- 6. chembk.com [chembk.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Determining the Minimum Bactericidal Concentration (MBC) of Monocaprylin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monocaprylin, the monoglyceride of caprylic acid, is a promising antimicrobial agent with broad-spectrum activity against various pathogenic and spoilage microorganisms.[1] Its "Generally Regarded as Safe" (GRAS) status makes it an attractive candidate for applications in the food and pharmaceutical industries.[2] Unlike the Minimum Inhibitory Concentration (MIC), which determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, the Minimum Bactericidal Concentration (MBC) identifies the lowest concentration required to kill a specific bacterium.[3][4] The MBC is a critical parameter in the development of antimicrobial drugs and preservatives, as it provides insight into the bactericidal efficacy of the compound. The primary mechanism of action for this compound involves the disruption of the bacterial cell membrane, leading to increased permeability and eventual cell lysis.[5][6][7]
These application notes provide a detailed protocol for determining the MBC of this compound using the broth microdilution method, followed by subculturing on agar (B569324) plates.
Data Presentation: MBC of this compound Against Various Bacteria
The following table summarizes the MBC values of this compound against a range of bacteria as reported in the scientific literature. These values can serve as a reference for researchers designing their own experiments.
| Bacterium | Gram Status | MBC (mg/mL) | MBC (mM) | Reference |
| Escherichia coli | Gram-Negative | 1.28 | - | [7][8] |
| Staphylococcus aureus | Gram-Positive | 1.28 | - | [7][8] |
| Dermatophilus congolensis | Gram-Positive | - | 5 | [9][10] |
Note: Conversion between mg/mL and mM depends on the molecular weight of this compound (218.30 g/mol ). Researchers should perform their own determinations as values can vary based on the specific strain and experimental conditions.
Experimental Protocols
Principle of the MBC Assay
The MBC assay is performed subsequently to a Minimum Inhibitory Concentration (MIC) test. The MIC is first determined by identifying the lowest concentration of this compound that shows no visible bacterial growth in a broth microdilution assay. To determine the MBC, aliquots from the wells of the MIC plate that exhibit no growth are subcultured onto an appropriate agar medium.[3][11] The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of viable bacteria from the initial inoculum.[3][4]
Materials
-
This compound (Glyceryl monocaprylate)
-
Test bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Appropriate growth medium (e.g., Mueller-Hinton Broth - MHB, Tryptic Soy Broth - TSB)
-
Appropriate solid medium (e.g., Tryptic Soy Agar - TSA)
-
Sterile 96-well microtiter plates
-
Sterile pipette tips
-
Micropipettes
-
Incubator
-
Spectrophotometer or McFarland standards
-
Vortex mixer
-
Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
-
Solvent for this compound (if necessary, e.g., ethanol (B145695) or DMSO, with appropriate controls)
Protocol for MBC Determination
Phase 1: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent or directly in the broth if soluble. The final concentration of the solvent in the wells should be non-inhibitory to the bacteria.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.
-
Inoculate the colonies into a tube containing a suitable broth medium.
-
Incubate the broth culture at the optimal temperature for the microorganism (e.g., 37°C) with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11]
-
Dilute the standardized bacterial suspension in fresh broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[11]
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate, except for the first column.
-
Add 200 µL of the this compound stock solution to the first well of each row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing well, and repeating this process across the plate. Discard the final 100 µL from the last well.[11]
-
This will result in a range of this compound concentrations.
-
Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).[11]
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well (except the negative control).
-
Seal the plate and incubate at the appropriate temperature for 16-20 hours.[11]
-
-
MIC Determination: Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.[11][12]
Phase 2: Minimum Bactericidal Concentration (MBC) Determination
-
Subculturing from MIC Plate: From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10-100 µL aliquot.[11]
-
Plating: Spread the aliquot onto a suitable agar plate.
-
Incubation: Incubate the agar plates at the optimal temperature for the microorganism for 18-24 hours.[11]
-
MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count. This is typically observed as no colony growth or a significant reduction in colonies compared to the initial inoculum count plated on a control plate.[4][11]
Visualizations
Mechanism of Action: this compound's Disruption of the Bacterial Cell Membrane
Caption: this compound integrates into the bacterial cell membrane, leading to disruption and cell lysis.
Experimental Workflow for MBC Assay
Caption: Workflow for determining the Minimum Bactericidal Concentration (MBC) of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antimicrobial Mechanism of Monocaprylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. In Vitro Antibacterial Activity and Mechanism of this compound against Escherichia coli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. In vitro antimicrobial properties of caprylic acid, this compound, and sodium caprylate against Dermatophilus congolensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. microchemlab.com [microchemlab.com]
Application Notes: Monocaprylin in Topical Antimicrobial Formulations
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
Monocaprylin, the monoglyceride of caprylic acid, is a naturally occurring lipid that is generally regarded as safe (GRAS) by the US FDA.[1][2] It has demonstrated a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria, yeasts, and fungi.[1][3] Its amphipathic nature allows it to function as both an antimicrobial agent and an emulsifier, making it a highly valuable ingredient for topical formulations. These notes provide an overview of this compound's mechanism of action, antimicrobial efficacy, and detailed protocols for its application and evaluation in topical antimicrobial products.
2.0 Mechanism of Antimicrobial Action
The primary antimicrobial mechanism of this compound involves the disruption of microbial cell membranes.[1][4] As an amphipathic molecule, it integrates into the lipid bilayer of the cell membrane.[4][5] This integration increases membrane fluidity and creates defects, leading to a loss of membrane integrity and increased permeability.[1][5] The compromised membrane allows for the leakage of essential cellular components, such as nucleic acids and proteins, ultimately resulting in cell death.[4][6] This direct physical disruption makes the development of microbial resistance less likely compared to antibiotics with specific molecular targets.
Caption: Mechanism of this compound's antimicrobial action.
3.0 Antimicrobial Efficacy
This compound has been shown to be effective against a wide range of microorganisms. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Microorganisms
| Microorganism | Strain | MIC | Reference |
|---|---|---|---|
| Escherichia coli | K-12 | 8 mM (~1.75 mg/mL) | [1] |
| Escherichia coli | - | 1.28 mg/mL | [6] |
| Staphylococcus aureus | - | 1.28 mg/mL | [6] |
| Staphylococcus xylosus | DSM 20266 | 9 mM (~1.96 mg/mL) | [1] |
| Dermatophilus congolensis | 33411, 33413, 14639 | 2.5 mM (~0.55 mg/mL) | [2] |
| Zygosaccharomyces bailii | DSM 70492 | 4 mM (~0.87 mg/mL) | [1] |
| Candida albicans | - | 0.15 - 10 mM | [1] |
| Various Bacteria | E. coli, S. aureus, B. subtilis | 0.5 ppm (0.0005 mg/mL) |[7] |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound Against Various Microorganisms
| Microorganism | Strain | MBC | Reference |
|---|---|---|---|
| Escherichia coli | - | 1.28 mg/mL | [6] |
| Staphylococcus aureus | - | 1.28 mg/mL | [6] |
| Dermatophilus congolensis | 33411, 33413, 14639 | 5 mM (~1.10 mg/mL) |[2] |
4.0 Formulation Strategies
This compound's lipophilic nature makes it suitable for incorporation into various topical formulations such as creams, ointments, and gels.[2] For aqueous-based gels, a co-solvent or surfactant system may be necessary to ensure solubility and stability. The following is a sample protocol for a basic topical gel.
Caption: Workflow for preparing a this compound topical gel.
5.0 Experimental Protocols
5.1 Protocol: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol outlines the broth microdilution method for determining the MIC and MBC of this compound against a target microorganism.[8][9]
Materials:
-
96-well microtiter plates
-
This compound stock solution
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Microbial culture adjusted to 0.5 McFarland standard, then diluted to yield ~5 x 10^5 CFU/mL[10]
-
Sterile diluent (e.g., saline)
-
Agar (B569324) plates (for MBC determination)
Procedure:
-
Serial Dilution: Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well plate. Add 100 µL of the this compound stock solution to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, to well 10. Discard 50 µL from well 10. Well 11 serves as a growth control (broth and inoculum only), and well 12 as a sterility control (broth only).
-
Inoculation: Add 50 µL of the prepared microbial inoculum to wells 1 through 11. The final volume in each well is 100 µL.
-
Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 35-37°C) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.[9][11]
-
MBC Determination: From each well that shows no visible growth, subculture 10-100 µL onto an appropriate agar plate.
-
Incubation (MBC): Incubate the agar plates for 18-24 hours.
-
MBC Reading: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[8]
Caption: Workflow for MIC and MBC determination.
5.2 Protocol: In Vitro Skin Penetration Study
This protocol describes an in vitro skin penetration test using Franz diffusion cells to evaluate the permeation of this compound from a topical formulation.[12][13]
Materials:
-
Franz diffusion cells
-
Excised skin membrane (e.g., porcine or human cadaver skin)
-
Receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent)
-
This compound topical formulation
-
Analytical instrument for quantification (e.g., HPLC)
Procedure:
-
Cell Assembly: Mount the skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.
-
Receptor Chamber: Fill the receptor chamber with pre-warmed (32°C) receptor fluid and ensure no air bubbles are trapped beneath the skin. The fluid should be continuously stirred.
-
Equilibration: Allow the system to equilibrate for at least 30 minutes.
-
Dosing: Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound formulation evenly onto the skin surface in the donor chamber.[12]
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), collect samples from the receptor fluid via the sampling port. Immediately replenish the chamber with an equal volume of fresh, pre-warmed receptor fluid.
-
Analysis: Analyze the collected samples to quantify the concentration of this compound using a validated analytical method.
-
Data Calculation: Calculate the cumulative amount of this compound permeated per unit area over time and determine the steady-state flux (Jss).
References
- 1. Antimicrobial Mechanism of Monocaprylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. thescipub.com [thescipub.com]
- 4. Antimicrobial mechanism of monocaprylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. In Vitro Antibacterial Activity and Mechanism of this compound against Escherichia coli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thescipub.com [thescipub.com]
- 8. emerypharma.com [emerypharma.com]
- 9. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Monocaprylin in food preservation research against spoilage microorganisms
Application Notes and Protocols for Researchers
Monocaprylin (glyceryl monocaprylate), the monoglyceride of caprylic acid, is a naturally occurring compound recognized for its broad-spectrum antimicrobial properties against a variety of foodborne spoilage and pathogenic microorganisms.[1][2] As a substance that is Generally Regarded as Safe (GRAS), this compound presents a compelling alternative to conventional chemical preservatives, aligning with the growing consumer demand for natural and clean-label food products.[1][3] Its efficacy as both an emulsifier and a preservative makes it a multifunctional additive in food formulations.[1][3]
These application notes provide a summary of the antimicrobial efficacy of this compound, its mechanism of action, and detailed protocols for its evaluation in food preservation research.
Antimicrobial Efficacy of this compound
This compound has demonstrated significant inhibitory and bactericidal effects against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as yeasts and molds.[1][4] Its antimicrobial activity is notably stable across a wide pH range (5 to 9), a significant advantage over pH-dependent preservatives like sodium benzoate (B1203000) and potassium sorbate.[4][5]
Quantitative Antimicrobial Data
The following tables summarize the Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) of this compound against various microorganisms, as reported in the scientific literature.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against Foodborne Bacteria
| Microorganism | Strain | MIC (mg/mL) | MBC (mg/mL) | Reference |
| Escherichia coli | K-12 | 8 mM (~1.74) | - | [1] |
| Escherichia coli | - | 1.28 | 1.28 | [4][5] |
| Staphylococcus aureus | - | 1.28 | 1.28 | [4][5] |
| Staphylococcus xylosus | DSM 20266 | 9 mM (~1.96) | - | [1] |
| Edwardsiella ictaluri | - | 2.5-5 mM (~0.55-1.09) | 5 mM (~1.09) | [6] |
| Edwardsiella tarda | - | 2.5-5 mM (~0.55-1.09) | 5 mM (~1.09) | [6] |
| Streptococcus iniae | - | 2.5-5 mM (~0.55-1.09) | 5 mM (~1.09) | [6] |
| Yersinia ruckeri | - | 2.5-5 mM (~0.55-1.09) | 5 mM (~1.09) | [6] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Food Spoilage Yeasts
| Microorganism | Strain | MIC (mg/mL) | Reference |
| Zygosaccharomyces bailii | DSM 70492 | 4 mM (~0.87) | [1] |
Mechanism of Action
The primary antimicrobial mechanism of this compound is the disruption of the microbial cell membrane.[1][3][7] As an amphipathic molecule, this compound integrates into the lipid bilayer of the cell membrane.[1][3] This integration leads to an increase in membrane fluidity and the formation of defects, ultimately compromising the membrane's integrity.[1][3][7] The loss of membrane integrity results in the leakage of essential intracellular components, such as nucleic acids and proteins, leading to cell death.[4][7]
The following diagram illustrates the proposed mechanism of action of this compound on a bacterial cell.
Caption: Proposed mechanism of this compound's antimicrobial action.
Experimental Protocols
The following are detailed protocols for evaluating the antimicrobial properties of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from standard methods for antimicrobial susceptibility testing.[8][9][10][11]
1. Materials:
-
This compound stock solution (e.g., 100 mg/mL in a suitable solvent like ethanol, ensuring the final solvent concentration in the assay does not inhibit microbial growth).
-
Sterile 96-well microtiter plates.
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria, Tryptic Soy Broth for others).
-
Microbial culture in the logarithmic growth phase.
-
Sterile saline (0.85% NaCl).
-
Spectrophotometer.
-
Micropipettes and sterile tips.
2. Procedure:
-
Inoculum Preparation:
-
Aseptically pick several colonies of the test microorganism from a fresh agar (B569324) plate and suspend in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted inoculum in the appropriate broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution of this compound:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared microbial inoculum to each well containing the serially diluted this compound.
-
Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
-
MIC Determination:
-
Following incubation, determine the MIC as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a continuation of the MIC determination.[12][13][14]
1. Materials:
-
MIC plate from Protocol 1.
-
Sterile agar plates with appropriate growth medium.
-
Micropipette and sterile tips.
2. Procedure:
-
From each well of the MIC plate that shows no visible growth, take a 10-100 µL aliquot.
-
Spread the aliquot onto a sterile agar plate.
-
Incubate the agar plates at the optimal temperature for the microorganism for 24-48 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).
Protocol 3: In-situ Evaluation of this compound in a Food Matrix (e.g., Milk)
This protocol provides a framework for assessing the efficacy of this compound in a liquid food model.[15]
1. Materials:
-
This compound.
-
Sterile milk (or other liquid food matrix).
-
Test microorganism (e.g., Listeria monocytogenes).
-
Sterile flasks or tubes.
-
Incubator/refrigerator.
-
Apparatus for bacterial enumeration (e.g., agar plates, spreader, incubator).
2. Procedure:
-
Preparation of Inoculum and this compound-Treated Food:
-
Prepare a standardized inoculum of the test microorganism as described in Protocol 1.
-
Prepare sterile milk samples containing different concentrations of this compound (e.g., 0, 25, 50 mM). Ensure thorough mixing to dissolve or emulsify the this compound.
-
-
Inoculation and Incubation:
-
Inoculate the milk samples with the test microorganism to a final concentration of approximately 10⁶ CFU/mL.
-
Incubate the samples at relevant storage temperatures (e.g., 4°C, 8°C, or 37°C) to simulate different conditions.
-
-
Microbial Enumeration:
-
At predetermined time intervals (e.g., 0, 6, 24, 48 hours), take aliquots from each sample.
-
Perform serial dilutions in sterile saline or peptone water.
-
Plate the dilutions onto appropriate agar medium for enumeration of the target microorganism.
-
Incubate the plates and count the colonies to determine the CFU/mL.
-
-
Data Analysis:
-
Plot the log CFU/mL against time for each this compound concentration and temperature to determine the reduction in microbial population.
-
The following diagram outlines the workflow for in-situ evaluation of this compound.
Caption: Experimental workflow for in-situ food preservation studies.
Conclusion
This compound shows significant potential as a natural antimicrobial for food preservation. Its broad-spectrum activity, stability across a range of pH values, and its mechanism of action targeting the cell membrane make it an attractive option for researchers and food developers. The protocols provided herein offer a standardized approach to further investigate and validate the efficacy of this compound in various food systems against a wide array of spoilage and pathogenic microorganisms.
References
- 1. Antimicrobial Mechanism of Monocaprylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Antibacterial Activity and Mechanism of this compound against Escherichia coli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 10. EUCAST: MIC Determination [eucast.org]
- 11. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Monocaprylin in Aquaculture: Application Notes and Protocols for Disease Treatment Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the face of mounting challenges from infectious diseases in the aquaculture industry and the growing concerns over antibiotic resistance, the exploration of alternative antimicrobial agents is paramount. Monocaprylin, a monoglyceride of caprylic acid, has emerged as a promising natural, food-grade compound with potent antimicrobial properties. This document provides detailed application notes and protocols for researchers investigating the use of this compound as a therapeutic agent in aquaculture. The information compiled herein is based on a comprehensive review of existing scientific literature and is intended to guide the design and execution of both in vitro and in vivo studies.
Quantitative Data Summary
The efficacy of this compound against various aquaculture pathogens has been demonstrated in several studies. The following tables summarize the key quantitative data on its antimicrobial activity.
Table 1: In Vitro Antibacterial Activity of this compound Against Fish Pathogens
| Bacterial Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) | Reference(s) |
| Edwardsiella ictaluri | >2.5 - <5 mM | 5 mM | [1] |
| Edwardsiella tarda | >2.5 - <5 mM | 5 mM | [1] |
| Streptococcus iniae | >2.5 - <5 mM | 5 mM | [1] |
| Yersinia ruckeri | >2.5 - <5 mM | 5 mM | [1] |
| Escherichia coli | 1.28 mg/mL (5.5 mM) | 1.28 mg/mL (5.5 mM) | [1] |
| Staphylococcus aureus | 1.28 mg/mL (5.5 mM) | 1.28 mg/mL (5.5 mM) | [1] |
Table 2: In Vivo Efficacy of a Monoglyceride Blend (including this compound) in Nile Tilapia (Oreochromis niloticus) against Streptococcus agalactiae Challenge
| Treatment Group | Dosage | Survival Rate (%) | Reference(s) |
| Control | - | Lower (specifics not detailed) | [2] |
| Monoglyceride Blend | 0.15%, 0.25%, 0.5% of feed | Significantly higher than control | [2] |
Note: The monoglyceride blend used in this study contained other components in addition to this compound.
Mechanism of Action
This compound exerts its antimicrobial effects primarily through the disruption of the pathogen's cellular membrane or viral envelope. This mechanism is attributed to its amphiphilic nature, allowing it to integrate into the lipid bilayer, leading to increased permeability, leakage of cellular contents, and ultimately, cell lysis.[1]
Antibacterial Mechanism
Against bacteria, this compound has been shown to cause a rapid change in the permeability and integrity of the cell membrane. This leads to a decline in membrane potential, leakage of nucleic acids and proteins, and eventual cell disintegration.[1]
Antiviral Mechanism
The antiviral activity of this compound is directed towards enveloped viruses. It is believed to disrupt the lipid envelope of the virus, which is crucial for its attachment and entry into host cells. This mechanism renders the virus non-infectious.
Experimental Protocols
The following protocols are provided as a guide for researchers. It is recommended to optimize these protocols based on the specific fish species, pathogen, and experimental conditions.
In Vitro Antimicrobial Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against a specific bacterial pathogen.
Materials:
-
This compound
-
Bacterial pathogen of interest
-
Appropriate broth medium (e.g., Tryptic Soy Broth)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density)
-
Agar (B569324) plates
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).
-
Perform serial two-fold dilutions of the this compound stock solution in the broth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the bacterial pathogen (e.g., 10^5 CFU/mL).
-
Include positive (broth + bacteria) and negative (broth only) controls.
-
Incubate the plate at the optimal temperature for the pathogen for 18-24 hours.
-
Determine the MIC by identifying the lowest concentration of this compound that inhibits visible growth of the bacteria.
-
To determine the MBC, plate aliquots from the wells with no visible growth onto agar plates.
-
Incubate the agar plates and identify the lowest concentration of this compound that results in a 99.9% reduction in the initial inoculum.
Preparation of this compound-Medicated Feed for In Vivo Trials
Objective: To prepare a homogenous and stable medicated feed for oral administration of this compound to fish.
Materials:
-
Basal fish feed pellets
-
This compound
-
Fish oil or another suitable lipid carrier
-
Feed mixer
Protocol:
-
Determine the desired concentration of this compound in the final feed (e.g., g/kg of feed).
-
Dissolve the calculated amount of this compound in a small amount of fish oil. Gently warm the mixture if necessary to ensure complete dissolution.
-
In a feed mixer, gradually add the this compound-oil mixture to the basal feed pellets while the mixer is running.
-
Continue mixing for a sufficient duration to ensure a homogenous coating of the pellets.
-
Air-dry the medicated feed to remove any excess moisture.
-
Store the medicated feed in airtight containers at a cool, dry place.
In Vivo Challenge Study
Objective: To evaluate the efficacy of dietary this compound in protecting fish against a specific pathogen.
Experimental Design:
-
Animals: Use a sufficient number of healthy fish of a specific species, age, and weight. Acclimatize the fish to the experimental conditions for at least two weeks.
-
Dietary Groups:
-
Group 1: Control (fed basal diet).
-
Group 2-4: Treatment groups (fed diets supplemented with different concentrations of this compound).
-
-
Feeding Period: Feed the fish with their respective diets for a predetermined period (e.g., 2-4 weeks) prior to the challenge.
-
Pathogen Challenge:
-
Expose the fish to the pathogen via a relevant route of infection (e.g., immersion, intraperitoneal injection, or cohabitation with infected fish).[2]
-
Use a pre-determined, sublethal dose of the pathogen that is known to cause disease and mortality in the control group.
-
-
Post-Challenge Monitoring:
-
Record daily mortality for a specified period (e.g., 14-21 days).
-
Observe and record clinical signs of disease.
-
At predetermined time points, sample fish from each group for further analysis.
-
Quantification of Pathogen Load
Objective: To determine the bacterial or viral load in fish tissues.
Method: Quantitative Polymerase Chain Reaction (qPCR/RT-qPCR)
Protocol:
-
Sample Collection: Collect relevant tissues from sampled fish (e.g., gills, kidney, spleen, liver).
-
Nucleic Acid Extraction: Extract DNA (for bacteria) or RNA (for viruses) from the tissues using a suitable commercial kit.
-
qPCR/RT-qPCR:
-
For bacteria, perform qPCR using primers and probes specific to a target gene of the bacterium.
-
For RNA viruses, first perform reverse transcription to synthesize cDNA, followed by qPCR (RT-qPCR).
-
Use a standard curve generated from a known quantity of the target nucleic acid to quantify the absolute copy number of the pathogen in the samples.[3][4][5][6]
-
-
Data Analysis: Normalize the pathogen load to a host housekeeping gene to account for variations in sample input and extraction efficiency.
Signaling Pathways and Experimental Workflows
Proposed Host Immune Response to this compound
While direct evidence of this compound's specific effects on fish immune signaling pathways is still an emerging area of research, based on its known mechanism of action and the general understanding of fish innate immunity, a hypothetical workflow can be proposed. The disruption of pathogen membranes by this compound would lead to the release of pathogen-associated molecular patterns (PAMPs). These PAMPs are recognized by pattern recognition receptors (PRRs) on fish immune cells, such as Toll-like receptors (TLRs). This recognition is expected to trigger downstream signaling cascades, including the NF-κB pathway, leading to the production of pro-inflammatory cytokines and other immune effector molecules that help clear the infection.
Caption: Proposed mechanism of this compound-induced immune response in fish.
Experimental Workflow for In Vivo Challenge Study
The following diagram illustrates a typical workflow for an in vivo challenge study to evaluate the efficacy of this compound.
Caption: Workflow for an in vivo this compound efficacy trial in fish.
Future Research Directions
While the current body of research provides a strong foundation for the use of this compound in aquaculture, further investigation is needed in several key areas:
-
In Vivo Dose-Response Studies: Comprehensive studies are needed to determine the optimal dietary inclusion levels of this compound for different fish species and against various pathogens.
-
Host Immune Response: Further research is required to elucidate the specific signaling pathways in fish that are modulated by this compound. This will provide a more complete understanding of its immunomodulatory effects.
-
Field Trials: Large-scale field trials are necessary to validate the efficacy of this compound under commercial aquaculture conditions.
-
Synergistic Effects: Investigating the potential synergistic effects of this compound with other feed additives, such as probiotics and prebiotics, could lead to the development of more effective disease prevention strategies.
By following the protocols and considering the research directions outlined in this document, the scientific community can further unravel the potential of this compound as a valuable tool for sustainable disease management in aquaculture.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Concentration and quantification of Tilapia tilapinevirus from water using a simple iron flocculation coupled with probe-based RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ejournals.epublishing.ekt.gr [ejournals.epublishing.ekt.gr]
- 5. itmedicalteam.pl [itmedicalteam.pl]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Synergistic Antimicrobial Effect of Monocaprylin with Essential Oils
Audience: Researchers, scientists, and drug development professionals.
Introduction
The rise of antimicrobial resistance necessitates the exploration of novel therapeutic strategies. One promising approach is the use of synergistic combinations of antimicrobial agents, which can enhance efficacy, reduce required dosages, and minimize the development of resistance. This document provides detailed protocols for investigating the synergistic antimicrobial effects of monocaprylin, a monoglyceride of caprylic acid, with various essential oils.
This compound exhibits broad-spectrum antimicrobial activity by disrupting the cell membranes of bacteria and fungi.[1][2][3] Essential oils, complex mixtures of volatile compounds derived from plants, also possess well-documented antimicrobial properties, often attributed to their ability to damage cell walls and membranes and interfere with cellular processes.[4][5] The combination of these agents may lead to enhanced antimicrobial activity through synergistic interactions.
These application notes provide standardized methods for determining the minimum inhibitory concentration (MIC) of individual agents, followed by checkerboard and time-kill assays to evaluate synergistic interactions.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Essential Oils against Various Microorganisms
| Microorganism | This compound (mM) | Essential Oil (e.g., Oregano Oil) (% v/v) | Essential Oil (e.g., Tea Tree Oil) (% v/v) |
| Staphylococcus aureus | 9[1] | ||
| Escherichia coli | 8[1] | ||
| Candida albicans | |||
| Pseudomonas aeruginosa |
Note: This table should be populated with experimentally determined MIC values.
Table 2: Fractional Inhibitory Concentration (FIC) Index of this compound and Essential Oil Combinations
| Microorganism | This compound FIC | Essential Oil FIC | FIC Index (FICI) | Interpretation |
| Staphylococcus aureus | ||||
| Escherichia coli | ||||
| Candida albicans | ||||
| Pseudomonas aeruginosa |
Note: FICI is calculated as (MIC of this compound in combination / MIC of this compound alone) + (MIC of Essential Oil in combination / MIC of Essential Oil alone). Synergy: FICI ≤ 0.5; Additive/Indifference: 0.5 < FICI ≤ 4; Antagonism: FICI > 4.[6][7]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8] Broth microdilution is a commonly used method.[9]
Materials:
-
Test microorganisms (e.g., S. aureus, E. coli)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast)
-
This compound stock solution
-
Essential oil stock solution
-
Solvent for essential oil (e.g., DMSO, Tween 80)
-
Sterile 96-well microtiter plates
-
Pipettes and sterile tips
-
Incubator
Protocol:
-
Prepare a stock solution of this compound and the essential oil. The essential oil may require a solvent to ensure miscibility in the aqueous broth. A solvent control should be included in the experiment.
-
In a 96-well plate, perform serial two-fold dilutions of this compound and the essential oil in the appropriate broth medium.
-
Prepare a microbial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the diluted inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agents.
-
Include a positive control (broth with inoculum, no antimicrobial) and a negative control (broth only).
-
Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).
-
The MIC is determined as the lowest concentration of the agent that completely inhibits visible growth.
Checkerboard Assay for Synergy Testing
The checkerboard assay is a two-dimensional dilution technique used to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.[6][10]
Protocol:
-
Based on the previously determined MIC values, prepare stock solutions of this compound and the essential oil at concentrations that are multiples of their respective MICs (e.g., 4x or 8x MIC).
-
In a 96-well plate, create a two-dimensional array of concentrations. Serially dilute this compound along the y-axis (rows) and the essential oil along the x-axis (columns).
-
Each well will contain a unique combination of concentrations of the two agents.
-
Inoculate each well with the test microorganism at a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include rows and columns with each agent alone to redetermine their MICs under the assay conditions.
-
Include positive and negative controls.
-
Incubate the plate under appropriate conditions.
-
After incubation, visually inspect the wells for turbidity to determine the MIC of each agent alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each agent and the FIC Index (FICI) for the combination using the formulas provided in the note for Table 2.
Time-Kill Curve Assay
Time-kill assays provide information on the rate of microbial killing by an antimicrobial agent or combination over time.[11][12]
Protocol:
-
Prepare flasks containing broth with this compound alone, the essential oil alone, and the combination of both at concentrations determined to be synergistic or additive from the checkerboard assay (e.g., 0.5x MIC of each in combination).
-
Include a growth control flask without any antimicrobial agents.
-
Inoculate each flask with the test microorganism to a starting density of approximately 10⁵ - 10⁶ CFU/mL.
-
Incubate all flasks under appropriate conditions with agitation.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots and plate them on appropriate agar (B569324) plates.
-
Incubate the plates until colonies are visible, then count the number of colony-forming units (CFU/mL).
-
Plot the log₁₀ CFU/mL against time for each condition.
-
Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.[11]
Visualizations
Caption: Experimental workflow for assessing antimicrobial synergy.
Caption: Proposed mechanism of synergistic antimicrobial action.
References
- 1. Antimicrobial Mechanism of Monocaprylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Activity of Some Essential Oils—Present Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. saudijournals.com [saudijournals.com]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. emerypharma.com [emerypharma.com]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
Monocaprylin Nanoemulsions: Enhancing Antimicrobial Efficacy through Advanced Formulation
FOR IMMEDIATE RELEASE
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The increasing challenge of antimicrobial resistance necessitates the development of novel and effective therapeutic strategies. Monocaprylin, a monoglyceride of caprylic acid, has demonstrated significant antimicrobial properties. Its efficacy can be further enhanced through formulation into nanoemulsions, which improve its solubility, stability, and delivery to microbial targets. These application notes provide a comprehensive overview of the formulation, characterization, and antimicrobial activity of this compound nanoemulsions, along with detailed experimental protocols for their preparation and evaluation.
Data Summary
The following tables summarize quantitative data from representative studies on this compound and related nanoemulsion formulations, providing a comparative overview of their physicochemical properties and antimicrobial efficacy.
Table 1: Formulation Composition of this compound and Related Nanoemulsions
| Formulation ID | Oil Phase (this compound/Related Compound) (% w/w) | Surfactant(s) (% w/w) | Co-surfactant(s) (% w/w) | Aqueous Phase (% w/w) | Reference |
| GMCY-NE | Palm Glyceryl Monocaprylate (GMCY) (5-15%) | Tween 80 (5-15%) | - | Water | [1] |
| PG-MC-NE | Propylene Glycol Monocaprylate (Capryol® 90) (10%) | Labrasol:Kolliphor RH40 (1:1) (40%) | - | Water (50%) | Plumbagin Nanoemulsion Study (Adapted for this compound) |
| EO-GM-NE | Essential Oil (8-12%) | Polysorbate 80 (1-5%) | Glyceryl citrate/lactate/linoleate/oleate (2-6%) | Glycerol Monocaprylate (1-5%) & Water | Patent Example |
Table 2: Physicochemical Characterization of this compound and Related Nanoemulsions
| Formulation ID | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| GMCY-NE (Optimized) | 120 | 0.1 | -16.67 | [1] |
| PG-MC-NE | 30.9 | < 0.2 | Not Reported | Plumbagin Nanoemulsion Study |
| EO-GM-NE | < 200 nm (stable for 30 days) | Not Reported | Not Reported | Patent Example |
Table 3: Antimicrobial Efficacy of this compound and this compound Nanoemulsions
| Agent | Microorganism | MIC | MBC | Reference |
| This compound | Dermatophilus congolensis | 2.5 mM | 5 mM | [2] |
| GMCY-NE | Staphylococcus aureus | Not Reported (Bactericidal) | Not Reported | [1] |
| GMCY-NE | Escherichia coli | Not Reported (Bactericidal) | Not Reported | [1] |
Mechanism of Antimicrobial Action
This compound exerts its antimicrobial effect primarily through the disruption of the bacterial cell membrane. As a lipophilic molecule, it readily integrates into the lipid bilayer of the cell membrane. This incorporation is hypothesized to increase membrane fluidity and create defects, leading to a loss of membrane integrity.[2] The subsequent leakage of essential intracellular components and the dissipation of the proton motive force ultimately result in cell death.
Nanoemulsion formulations enhance this activity by increasing the surface area for interaction with bacterial cells and improving the transport of this compound to the cell membrane. The small droplet size allows for intimate contact with the bacterial surface, facilitating the fusion of the nanoemulsion droplets with the cell membrane and the direct delivery of the this compound payload.
Below is a diagram illustrating the proposed mechanism of action.
References
Application Notes and Protocols: Investigating the Effects of Monocaprylin on Bacterial Membrane Integrity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monocaprylin, a monoglyceride of caprylic acid, has garnered significant interest as a potent antimicrobial agent with a broad spectrum of activity.[1][2] Its mechanism of action is primarily attributed to the disruption of bacterial cell membrane integrity, leading to increased permeability, dissipation of membrane potential, and ultimately, cell death.[3][4] These application notes provide a comprehensive set of protocols to systematically investigate and quantify the effects of this compound on bacterial membrane integrity. The following experimental procedures are designed to be robust and reproducible, enabling researchers to elucidate the precise mechanisms by which this compound exerts its antimicrobial effects.
Experimental Workflow Overview
A systematic investigation into the effects of this compound on bacterial membrane integrity involves a multi-faceted approach. The following workflow provides a logical sequence of experiments to characterize the antimicrobial activity and membrane-disrupting properties of this compound.
Caption: Experimental workflow for studying this compound's effect on bacterial membrane integrity.
Proposed Mechanism of this compound Action
This compound is hypothesized to insert into the bacterial cell membrane, leading to a cascade of disruptive events that compromise membrane integrity and function.
Caption: Proposed mechanism of this compound's action on the bacterial membrane.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
Objective: To determine the lowest concentration of this compound that inhibits visible bacterial growth (MIC) and the lowest concentration that results in bacterial death (MBC).
Protocol:
-
Prepare a series of twofold dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Include a positive control (bacteria in broth without this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound with no visible turbidity.
-
To determine the MBC, subculture 100 µL from each well showing no growth onto agar (B569324) plates.
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that shows no bacterial growth on the agar plates.[3][4]
| Parameter | Description |
| MIC | Lowest concentration inhibiting visible growth. |
| MBC | Lowest concentration killing 99.9% of bacteria. |
Time-Kill Kinetics Assay
Objective: To assess the rate at which this compound kills a bacterial population over time.
Protocol:
-
Prepare bacterial cultures in broth to the logarithmic growth phase.
-
Add this compound at various concentrations (e.g., 1x, 2x, and 4x MIC). Include a no-drug control.
-
Incubate the cultures at 37°C with shaking.
-
At predetermined time points (e.g., 0, 1, 2, 4, 6, and 24 hours), withdraw aliquots from each culture.
-
Perform serial dilutions of the aliquots and plate them onto agar plates to determine the number of viable bacteria (CFU/mL).[5][6][7][8]
-
Incubate the plates at 37°C for 18-24 hours and count the colonies.
| Time (hours) | Control (CFU/mL) | 1x MIC (CFU/mL) | 2x MIC (CFU/mL) | 4x MIC (CFU/mL) |
| 0 | ||||
| 1 | ||||
| 2 | ||||
| 4 | ||||
| 6 | ||||
| 24 |
LIVE/DEAD BacLight™ Viability Assay
Objective: To differentiate between live and dead bacteria based on membrane integrity using fluorescent dyes.
Protocol:
-
Treat bacterial suspensions with this compound at desired concentrations and for specific durations.
-
Prepare a staining solution containing SYTO® 9 and propidium (B1200493) iodide according to the manufacturer's instructions.[9][10]
-
Add the staining solution to the bacterial suspensions and incubate in the dark for 15 minutes at room temperature.[9][11]
-
Analyze the stained samples using fluorescence microscopy or a flow cytometer.
-
Live bacteria with intact membranes will fluoresce green (SYTO® 9), while dead bacteria with compromised membranes will fluoresce red (propidium iodide).[9][10]
| Treatment | % Live Cells (Green) | % Dead Cells (Red) |
| Control | ||
| 1x MIC this compound | ||
| 2x MIC this compound |
Membrane Potential Assay
Objective: To measure changes in bacterial membrane potential upon treatment with this compound.
Protocol:
-
Harvest bacterial cells in the logarithmic growth phase and resuspend them in a suitable buffer.
-
Load the cells with a membrane potential-sensitive fluorescent dye, such as DiSC3(5) or DiOC2(3).[12][13][14][15][16]
-
Monitor the baseline fluorescence using a fluorometer.
-
Add this compound at various concentrations and continue to monitor the fluorescence.
-
Depolarization of the membrane will cause a change in fluorescence intensity. A protonophore like CCCP can be used as a positive control for complete depolarization.
| Treatment | Fluorescence Intensity (Arbitrary Units) | Change in Membrane Potential (%) |
| Control | 0 | |
| 1x MIC this compound | ||
| 2x MIC this compound | ||
| CCCP (Positive Control) |
Intracellular ATP Leakage Assay
Objective: To quantify the release of intracellular ATP, indicating membrane damage.
Protocol:
-
Treat bacterial suspensions with this compound at different concentrations and for various time points.
-
Centrifuge the samples to separate the bacteria from the supernatant.
-
Measure the ATP concentration in the supernatant using a commercially available luciferin-luciferase-based ATP assay kit.[17][18][19][20][21]
-
Increased ATP in the supernatant corresponds to leakage from the cells.
| Treatment | Extracellular ATP (pmol) |
| Control | |
| 1x MIC this compound | |
| 2x MIC this compound |
Ion Leakage Assay
Objective: To measure the leakage of intracellular ions, such as potassium, as an indicator of membrane permeabilization.
Protocol:
-
Wash and resuspend bacterial cells in a low-ion buffer.
-
Treat the cells with this compound at various concentrations.
-
At different time intervals, centrifuge the samples and collect the supernatant.
-
Measure the concentration of specific ions (e.g., K+) in the supernatant using an ion-selective electrode or inductively coupled plasma mass spectrometry (ICP-MS).[22][23][24]
| Treatment | Extracellular K+ Concentration (mM) |
| Control | |
| 1x MIC this compound | |
| 2x MIC this compound |
Membrane Fluidity Assay
Objective: To assess changes in the fluidity of the bacterial membrane in response to this compound.
Protocol:
-
Label bacterial cells with a fluorescent membrane probe whose spectral properties are sensitive to the lipid environment, such as Laurdan.[25][26][27][28]
-
Treat the labeled cells with this compound.
-
Measure the fluorescence emission spectrum of the probe.
-
Calculate the Generalized Polarization (GP) value from the emission intensities at two different wavelengths. A decrease in the GP value indicates an increase in membrane fluidity.[25][28]
| Treatment | Generalized Polarization (GP) Value |
| Control | |
| 1x MIC this compound | |
| 2x MIC this compound |
Data Presentation and Interpretation
All quantitative data should be presented in clearly structured tables for easy comparison, as exemplified in the protocol sections. Results should be analyzed statistically, and experiments should be performed with appropriate biological and technical replicates. The collective data from these assays will provide a comprehensive understanding of how this compound disrupts bacterial membrane integrity, contributing to its antimicrobial activity. These insights are crucial for the development of new antimicrobial strategies and for optimizing the application of this compound in various fields.
References
- 1. Antimicrobial Mechanism of Monocaprylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. In Vitro Antibacterial Activity and Mechanism of this compound against Escherichia coli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. stemcell.com [stemcell.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. LIVE/DEAD BacLight Bacterial Viability Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Protocol for LIVE/DEAD® BacLight(TM) Bacterial Viability Assay [thelabrat.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. journals.asm.org [journals.asm.org]
- 13. frontiersin.org [frontiersin.org]
- 14. Use of a Fluorescence-Based Assay To Measure Escherichia coli Membrane Potential Changes in High Throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Use of a Fluorescence-Based Assay To Measure Escherichia coli Membrane Potential Changes in High Throughput - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. microbiologyresearch.org [microbiologyresearch.org]
- 17. On-line monitoring of intracellular ATP concentration in Escherichia coli fermentations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biopioneer.com.tw [biopioneer.com.tw]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Intracellular ATP concentration is a key regulator of bacterial cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Quantification of Plant Cell Death by Electrolyte Leakage Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quantification of the humidity effect on HR by Ion leakage assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bio-protocol.org [bio-protocol.org]
- 25. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes [bio-protocol.org]
- 27. A method for the quantification of membrane fluidity in bacteria - MICALIS [micalis.fr]
- 28. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Monocaprylin as a Preservative in Complex Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
The integrity of biological samples is paramount for accurate and reproducible results in research, diagnostics, and drug development. Microbial contamination can lead to the degradation of target analytes such as nucleic acids and proteins, compromising the validity of experimental outcomes. Monocaprylin, the monoglyceride of caprylic acid, is a naturally occurring lipid with broad-spectrum antimicrobial and antiviral properties.[1][2][3] Its mechanism of action involves the disruption of lipid membranes, making it an effective agent against a variety of bacteria, fungi, and enveloped viruses.[1][4] This document provides detailed application notes and proposed protocols for the use of this compound as a preservative in complex biological samples for downstream molecular and immunological analyses.
Disclaimer: The use of this compound as a preservative for complex biological samples in research and diagnostic applications is an emerging field. The protocols provided herein are intended as a starting point for researchers and should be thoroughly validated for specific sample types and downstream applications.
Mechanism of Action
This compound is an amphipathic molecule that integrates into the lipid bilayers of cellular membranes and viral envelopes.[1] This integration disrupts the membrane integrity, leading to increased permeability, leakage of cellular contents, and ultimately, cell lysis or viral inactivation.[1][4] This physical mechanism of action is less likely to induce microbial resistance compared to traditional antibiotics.
Caption: Mechanism of this compound antimicrobial and antiviral activity.
Quantitative Data Summary
The following tables summarize the known antimicrobial and antiviral efficacy of this compound from various studies. These values can serve as a reference for determining the optimal concentration for sample preservation.
Table 1: Antibacterial and Antifungal Efficacy of this compound
| Microorganism | Type | Effective Concentration (MIC/MBC) | Reference(s) |
| Escherichia coli | Gram-negative | 1.28 - 8 mM | [1][4] |
| Staphylococcus aureus | Gram-positive | 1.28 mg/mL | [4] |
| Staphylococcus xylosus | Gram-positive | 9 mM | [1] |
| Streptococcus agalactiae | Gram-positive | 25-50 mM | [2] |
| Streptococcus dysgalactiae | Gram-positive | 25-50 mM | [2] |
| Streptococcus uberis | Gram-positive | 25-50 mM | [2] |
| Zygosaccharomyces bailii | Yeast | 4 mM | [1] |
| Candida albicans | Yeast | Not specified | [3] |
| Mucor racemosus | Fungus | 1000 ppm | [5][6] |
| Rhizopus stolonifer | Fungus | 1000 ppm | [5][6] |
MIC: Minimum Inhibitory Concentration, MBC: Minimum Bactericidal Concentration
Table 2: Antiviral Efficacy of this compound/Caprylic Acid
| Virus | Type | Efficacy | Reference(s) |
| Herpes Simplex Virus (HSV) | Enveloped | Effective | [1] |
| Chlamydia trachomatis | Bacterium | Effective | [1] |
| Enveloped Bacteriophage (phi6) | Enveloped | Effective | [2] |
| Norovirus | Non-enveloped | No effect | [4][5] |
Experimental Protocols
The following are proposed protocols for using this compound as a preservative. It is crucial to validate these protocols for your specific application.
Protocol 1: Preparation of this compound Stock Solution
This compound is sparingly soluble in water. A stock solution in an organic solvent is recommended.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (ACS grade or higher)
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Prepare a 1 M stock solution of this compound by dissolving 218.29 mg of this compound in 1 mL of DMSO or ethanol.
-
Vortex thoroughly until the this compound is completely dissolved.
-
Aliquot the stock solution into sterile, nuclease-free microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[7]
Protocol 2: Preservation of Liquid Biological Samples (e.g., Plasma, Serum, Urine, Saliva)
This protocol is designed for the preservation of liquid samples intended for nucleic acid or protein analysis.
Materials:
-
Collected biological sample (e.g., plasma, serum, urine, saliva)
-
This compound stock solution (from Protocol 1)
-
Sterile, nuclease-free collection tubes
Procedure:
-
Collect the biological sample using standard procedures.
-
Immediately after collection, add the this compound stock solution to the sample to achieve a final concentration in the range of 10-50 mM. The optimal concentration must be determined empirically.
-
Gently mix the sample by inverting the tube 5-10 times.
-
Store the preserved sample at 4°C for short-term storage (up to 72 hours) or at -80°C for long-term storage.
-
Validation is required. Before routine use, perform validation experiments to ensure that the added this compound does not interfere with downstream applications (see Validation section).
Caption: Proposed workflow for preserving liquid biological samples with this compound.
Protocol 3: Preservation of Tissue Homogenates
This protocol is for preserving tissue samples after homogenization for subsequent molecular or immunological analysis.
Materials:
-
Fresh or frozen tissue sample
-
Homogenization buffer (e.g., PBS, RIPA)
-
This compound stock solution (from Protocol 1)
-
Homogenizer (e.g., bead beater, Dounce homogenizer)
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Weigh the tissue sample and place it in a sterile tube.
-
Add an appropriate volume of ice-cold homogenization buffer.
-
Homogenize the tissue on ice until no visible tissue fragments remain.
-
Centrifuge the homogenate to pellet cellular debris (e.g., 10,000 x g for 10 minutes at 4°C).
-
Transfer the supernatant (lysate) to a new sterile tube.
-
Add this compound stock solution to the lysate to a final concentration of 10-50 mM. The optimal concentration must be determined empirically.
-
Mix gently by pipetting.
-
Store the preserved lysate at -80°C.
-
Validation is required. Perform validation experiments to confirm compatibility with downstream applications.
Validation of this compound as a Preservative
Before incorporating this compound into a standard workflow, it is essential to validate its compatibility with the intended downstream assays.
Caption: Logical workflow for validating this compound as a sample preservative.
For Nucleic Acid-Based Assays (PCR, qPCR, Sequencing):
-
Inhibition Control:
-
Prepare two sets of samples: one with this compound and one without (control).
-
Spike both sets with a known amount of a positive control DNA or RNA template.
-
Perform the nucleic acid extraction and amplification.
-
Compare the Ct values (for qPCR) or sequencing metrics between the treated and control samples. A significant increase in Ct value or decrease in sequencing quality in the this compound-treated sample may indicate inhibition.
-
-
Stability Assessment:
-
Treat a biological sample with and without this compound.
-
Store aliquots at different temperatures (e.g., room temperature, 4°C, -20°C) for various durations (e.g., 24h, 72h, 1 week).
-
Extract nucleic acids and quantify a target gene or assess RNA integrity (e.g., using a Bioanalyzer).
-
Compare the stability of the nucleic acids in the treated versus untreated samples.
-
For Immunoassays (ELISA, Western Blot):
-
Interference Control:
-
Prepare buffer solutions with and without this compound at the intended final concentration.
-
Spike a known amount of the target protein into both buffers.
-
Perform the immunoassay and compare the signal intensity between the two conditions. A significant decrease in signal in the presence of this compound may suggest interference with antibody-antigen binding.
-
-
Protein Stability Assessment:
-
Treat a biological sample containing the protein of interest with and without this compound.
-
Store aliquots under various conditions as described for nucleic acids.
-
Analyze the samples by ELISA or Western blot to compare the protein levels over time.
-
Limitations and Considerations
-
Non-Enveloped Viruses: Current evidence suggests that this compound is not effective against non-enveloped viruses.[4][5]
-
Solubility: The poor aqueous solubility of this compound necessitates the use of a co-solvent like DMSO or ethanol, which may not be compatible with all downstream applications.
-
Lack of Data: There is a significant lack of published data on the use of this compound for preserving complex biological samples for research and diagnostic purposes. The protocols provided here are investigational and require thorough in-house validation.
-
Potential for Interference: As a lipid-based, amphipathic molecule, this compound has the potential to interfere with enzymatic reactions and binding assays. Validation is critical.
Conclusion
This compound presents a promising alternative to traditional preservatives for biological samples due to its broad-spectrum antimicrobial and antiviral activity and its natural origin. Its mechanism of disrupting lipid membranes is a key advantage. However, its application in preserving complex biological samples for downstream molecular and immunological analysis is not yet well-established. The provided protocols and validation guidelines are intended to equip researchers with a framework to explore the potential of this compound in their specific workflows. Rigorous validation is essential to ensure the reliability and accuracy of experimental results.
References
- 1. Medium-chain fatty acids and monoglycerides: Nanoarchitectonics-based insights into molecular self-assembly, membrane interactions, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new solid matrix for preservation of viral nucleic acid from clinical specimens at ambient temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comprehensive review of medium chain monoglycerides on metabolic pathways, nutritional and functional properties, nanotechnology formulations and applications in food system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new solid matrix for preservation of viral nucleic acid from clinical specimens at ambient temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.ymaws.com [cdn.ymaws.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for High-Throughput Screening of Monocaprylin Derivatives for Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monocaprylin, the monoglyceride of caprylic acid, and its derivatives are recognized for their broad-spectrum antimicrobial properties. These amphiphilic molecules hold promise as potential alternatives to traditional antibiotics, particularly in an era of rising antimicrobial resistance. High-throughput screening (HTS) methodologies are essential for efficiently evaluating large libraries of this compound derivatives to identify lead compounds with potent antimicrobial activity and favorable safety profiles. These application notes provide a comprehensive framework for the HTS of this compound derivatives, including detailed experimental protocols, data presentation guidelines, and visualizations of key processes.
Data Presentation
The antimicrobial efficacy and cytotoxic potential of this compound and its derivatives can be quantitatively assessed and compared using standardized assays. The following tables summarize the antimicrobial activity (Minimum Inhibitory Concentration - MIC) and provide a template for cytotoxicity (Median Inhibitory Concentration - IC50) data.
Table 1: Antimicrobial Activity of this compound and Derivatives
| Compound | Microorganism | MIC |
| This compound | Escherichia coli | 8 mM[1] |
| Staphylococcus xylosus | 9 mM[1] | |
| Zygosaccharomyces bailii | 4 mM[1] | |
| Dermatophilus congolensis | 2.5 mM[2] | |
| Staphylococcus aureus | 1.28 mg/mL[3] | |
| 1-Monocaproin | Escherichia coli | 0.5 ppm[4][5] |
| Pseudomonas aeruginosa | 0.5 ppm[4][5] | |
| Staphylococcus aureus | 0.5 ppm[4][5] | |
| Bacillus subtilis | 0.5 ppm[4][5] | |
| Caprylic Acid Vanillyl Ester | Bacillus coagulans | 15.0 µM[6] |
| Bacillus subtilis | 57.4 µM[6] | |
| Alcaligenes faecalis | 991 µM[6] | |
| Pseudomonas fluorescens | 200 µM[6] |
Table 2: Cytotoxicity of this compound and Derivatives (Template)
| Compound | Cell Line | IC50 |
| This compound | e.g., HEK293 | Data to be determined |
| Derivative A | e.g., HEK293 | Data to be determined |
| Derivative B | e.g., HepG2 | Data to be determined |
Note: A toxicological study established an acceptable daily intake (ADI) for glycerol (B35011) monocaprylate (GMC) of 40.8 mg/kg BW/day, suggesting a favorable safety profile at current usage levels.[5]
Experimental Protocols
A systematic approach to HTS of this compound derivatives involves a primary screen for antimicrobial activity followed by a secondary screen to assess cytotoxicity and confirm efficacy.
Protocol 1: High-Throughput Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines a method for determining the MIC of this compound derivatives against a panel of pathogenic microorganisms in a 96-well format, suitable for HTS.
Materials:
-
Library of this compound derivatives dissolved in a suitable solvent (e.g., DMSO).
-
96-well sterile, clear, flat-bottom microtiter plates.
-
Bacterial and/or fungal strains of interest.
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Spectrophotometer or microplate reader.
-
Multichannel pipette.
-
Sterile pipette tips.
-
Incubator.
Procedure:
-
Preparation of Compound Plates: a. Prepare stock solutions of each this compound derivative. b. In a 96-well plate, perform serial two-fold dilutions of each compound in the appropriate growth medium to create a range of concentrations. A typical starting concentration might be 1000 µg/mL. c. Include positive controls (microorganisms with no compound) and negative controls (medium only) on each plate.
-
Preparation of Inoculum: a. Culture the test microorganisms overnight in the appropriate broth. b. Dilute the overnight culture to achieve a standardized concentration (e.g., 0.5 McFarland standard for bacteria, which corresponds to approximately 1-2 x 10^8 CFU/mL). c. Further dilute the standardized suspension to the final desired inoculum concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Inoculation and Incubation: a. Using a multichannel pipette, add the prepared inoculum to each well of the compound plates. b. Seal the plates to prevent evaporation. c. Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Determination of MIC: a. After incubation, determine microbial growth by measuring the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader. b. The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the microorganism.
Protocol 2: High-Throughput Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of promising this compound derivatives against mammalian cell lines.
Materials:
-
Mammalian cell line(s) of interest (e.g., HEK293, HepG2).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well sterile, clear, flat-bottom cell culture plates.
-
This compound derivatives identified as active in the primary screen.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader.
-
Multichannel pipette.
-
Sterile pipette tips.
-
CO2 incubator.
Procedure:
-
Cell Seeding: a. Culture mammalian cells to approximately 80% confluency. b. Trypsinize and resuspend the cells in fresh medium. c. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: a. Prepare serial dilutions of the test compounds in complete cell culture medium. b. Remove the medium from the seeded cells and replace it with the medium containing the various concentrations of the compounds. c. Include a vehicle control (cells treated with the solvent used to dissolve the compounds) and a blank control (medium only). d. Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL. b. Incubate the plate for 2-4 hours at 37°C in a CO2 incubator to allow for the formation of formazan (B1609692) crystals. c. Carefully remove the medium containing MTT. d. Add the solubilization solution to each well to dissolve the formazan crystals. e. Gently mix the plate on an orbital shaker for 5-10 minutes.
-
Data Analysis: a. Measure the absorbance at a wavelength of 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Visualizations
High-Throughput Screening Workflow
The following diagram illustrates the logical flow of the high-throughput screening process for identifying and characterizing antimicrobial this compound derivatives.
Mechanism of Antimicrobial Action
The primary antimicrobial mechanism of this compound and its derivatives involves the disruption of the microbial cell membrane. This is a physical process rather than an interaction with a specific signaling pathway.
Conclusion
The protocols and guidelines presented provide a robust framework for the high-throughput screening of this compound derivatives to identify novel antimicrobial agents. By systematically evaluating both the efficacy and safety of these compounds, researchers can accelerate the discovery and development of new therapeutic options to combat microbial infections. The primary mechanism of action, through membrane disruption, suggests a lower likelihood of resistance development, making this class of compounds particularly attractive for further investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Mechanism of Monocaprylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cell lines ic50: Topics by Science.gov [science.gov]
- 4. researchgate.net [researchgate.net]
- 5. Toxicological evaluation and preliminary exposure assessment on glycerol monocaprylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming monocaprylin solubility issues in aqueous research media
Welcome to the technical support center for overcoming monocaprylin solubility issues in aqueous research media. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance through frequently asked questions and troubleshooting guides.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its common research applications?
A1: this compound, also known as glyceryl monocaprylate, is a monoglyceride of caprylic acid. It is widely researched for its excellent antibacterial activity against a variety of foodborne pathogens and spoilage microorganisms, making it a potential alternative for food preservation research.[1] It is also used in pharmaceutical formulations as an emulsifier and is explored in drug delivery systems.[2][3]
Q2: Why is this compound difficult to dissolve in aqueous media?
A2: this compound is a lipophilic (fat-loving) molecule due to the presence of an eight-carbon fatty acid chain (caprylic acid). This hydrophobic nature results in poor water solubility.[4][5] Like other lipids, it lacks strong charge-charge interactions with polar water molecules, leading it to self-associate and resist dissolution in aqueous environments.
Q3: What is the recommended starting solvent for preparing a this compound stock solution?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a highly effective solvent for this compound, capable of dissolving it at high concentrations, such as 100 mg/mL.[1][6] It is recommended to prepare a concentrated stock solution in an organic solvent like anhydrous DMSO, which can then be diluted into your aqueous experimental medium.[7]
Q4: What are the primary strategies for improving the solubility of this compound in aqueous solutions?
A4: Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound:
-
Co-solvency: Using a water-miscible organic solvent (like DMSO or ethanol) to first dissolve the compound before diluting it into the aqueous medium.[8][9]
-
pH Adjustment: For ionizable drugs, modifying the pH of the medium can increase solubility.[4][8] As a weak acid, this compound's solubility may be influenced by pH.[10][11]
-
Use of Surfactants/Emulsifiers: Surfactants can form micelles that encapsulate hydrophobic molecules, keeping them dispersed in an aqueous solution.[7][12]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their solubility in water.[7][13]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of lipids, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media.[3][8]
Section 2: Troubleshooting Guide
Q5: My this compound, diluted from a DMSO stock, precipitates when added to my cell culture medium. What's happening and how can I fix it?
A5: This is a common problem known as "crash precipitation." It occurs when a compound that is soluble in an organic solvent (like DMSO) is rapidly introduced into an aqueous medium where it is poorly soluble.[7][14][15] The DMSO disperses into the water, leaving the this compound unable to stay in solution.
Troubleshooting Steps:
-
Reduce Final Concentration: The simplest solution is to lower the final concentration of this compound in your experiment.[7]
-
Optimize the Dilution Process:
-
Warm both the stock solution and the aqueous medium to your experimental temperature (e.g., 37°C) before mixing.[7]
-
Add the DMSO stock solution drop-wise or in very small volumes to the aqueous medium while vortexing or stirring vigorously. This rapid mixing helps disperse the this compound molecules before they can aggregate and precipitate.[7]
-
-
Check Co-solvent Percentage: Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally below 0.5% (v/v), as higher concentrations can be toxic to cells.[7]
-
Consider Formulation Aids: If your experiment allows, incorporating a non-toxic surfactant (e.g., Tween® 20, Pluronic® F-68) or a cyclodextrin (B1172386) into the aqueous medium before adding the this compound stock can help maintain its solubility.[7]
Q6: I see a film or crystals forming in my culture plate, but I'm not sure if it's my compound or something else. What could it be?
A6: If you have ruled out microbial contamination, turbidity or precipitates in cell culture media can often be attributed to the precipitation of media components themselves.[16]
-
Temperature Shifts: Repeated freeze-thaw cycles or storing liquid media at refrigerated temperatures can cause high molecular weight proteins or salts to fall out of solution.[17]
-
Calcium Salts: The order of component addition when preparing media is critical. For instance, CaCl₂ and MgSO₄ can react to form insoluble CaSO₄ crystals.[16]
-
Evaporation: Water loss from media increases the concentration of salts, which can lead to crystal formation.[16][17]
-
pH Instability: Changes in pH can affect the solubility of various media components.
Q7: How can I confirm the actual concentration of dissolved this compound in my experimental medium?
A7: Visual inspection is not sufficient to determine the concentration of a dissolved compound. To accurately quantify this compound, you will need to use an analytical technique. A common method involves High-Performance Liquid Chromatography (HPLC) with a Refractive Index (RI) detector, as lipids like this compound lack a strong UV-absorbing chromophore.[18][19] This method can separate and quantify this compound from other components in your media.
Section 3: Data Presentation & Experimental Protocols
Quantitative Data Summary
Table 1: Solubility of this compound in Common Solvents
| Solvent | Concentration | Notes | Source(s) |
|---|---|---|---|
| DMSO | 100 mg/mL (458.11 mM) | May require sonication. Use newly opened, anhydrous DMSO for best results. | [1] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (11.45 mM) | A common formulation for in vivo studies. | [6] |
Table 2: Comparison of Solubilization Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages |
|---|---|---|---|
| Co-solvency | Reduces interfacial tension between the drug and the aqueous medium.[9] | Simple to produce and evaluate; can achieve high drug concentrations.[8] | Potential for co-solvent toxicity (e.g., DMSO); drug may precipitate upon dilution.[7][8] |
| pH Modification | Increases the ionization of a drug, making it more soluble in water.[4] | Effective for ionizable drugs; can be achieved with simple buffers. | Only applicable to ionizable compounds; may not be suitable for all biological systems.[8] |
| Surfactants | Form micelles that encapsulate hydrophobic drugs, increasing their apparent solubility.[12] | Effective at low concentrations; widely used in formulations. | Potential for cell toxicity; can interfere with some biological assays.[7] |
| Cyclodextrins | Form host-guest inclusion complexes with hydrophobic molecules.[7] | High solubilizing efficiency; low toxicity. | Can be expensive; may alter drug bioavailability in complex ways.[13] |
| Solid Dispersions | The drug is dispersed in an amorphous state within a hydrophilic carrier, increasing surface area and dissolution.[12] | Significantly enhances dissolution rate and bioavailability. | Can be complex to prepare; potential for the amorphous drug to recrystallize over time.[12] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the standard procedure for preparing a concentrated stock solution of this compound.
-
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical microcentrifuge tubes or glass vials
-
Vortex mixer
-
Water bath or sonicator (optional)
-
-
Procedure:
-
In a sterile tube or vial, weigh the desired amount of this compound powder using an analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 100 mg/mL stock, add 1 mL of DMSO to 100 mg of this compound).
-
Tightly cap the container and vortex vigorously until the powder is completely dissolved.
-
If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied.[1]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1]
-
Protocol 2: Diluting a DMSO Stock into Aqueous Media to Avoid Precipitation
This protocol provides a method to minimize the risk of "crash precipitation" when preparing working solutions.
-
Materials:
-
Prepared this compound stock solution (from Protocol 1)
-
Desired aqueous medium (e.g., cell culture medium, phosphate-buffered saline)
-
Sterile conical tubes
-
Vortex mixer
-
-
Procedure:
-
Warm the required volume of the aqueous medium to the final experimental temperature (e.g., 37°C for cell culture).
-
Also, warm the this compound DMSO stock solution to the same temperature.
-
Place the warmed aqueous medium on a vortex mixer set to a medium speed to create a vortex.
-
While the medium is mixing, slowly add the required volume of the this compound stock solution drop-by-drop into the side of the vortex.
-
Continue vortexing for an additional 10-15 seconds to ensure rapid and thorough mixing.
-
Visually inspect the final working solution against a light source. It should be clear and free of any cloudiness or visible precipitate. If precipitation is observed, refer to the Troubleshooting Guide (Q5).
-
Use the freshly prepared working solution immediately for your experiments.
-
Section 4: Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Step-by-step workflow for solution preparation.
Caption: Key factors influencing this compound solubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2022259205A1 - Self-emulsifying composition, production methods and uses thereof - Google Patents [patents.google.com]
- 4. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN107935851B - Glyceryl monocaprylate and preparation method thereof - Google Patents [patents.google.com]
- 6. This compound (Glyceryl monocaprylate; Sefsol 318) | Bacterial | 26402-26-6 | Invivochem [invivochem.com]
- 7. benchchem.com [benchchem.com]
- 8. longdom.org [longdom.org]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 17. researchgate.net [researchgate.net]
- 18. A Simple Quantitative Approach for the Determination of Long and Medium Chain Lipids in Bio-relevant Matrices by High Performance Liquid Chromatography with Refractive Index Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. diglib.tugraz.at [diglib.tugraz.at]
Technical Support Center: Strategies to Prevent Monocaprylin Precipitation in Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of monocaprylin precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture medium?
A1: this compound is a hydrophobic compound, meaning it has poor solubility in aqueous solutions like cell culture media. Precipitation, often called "crashing out," typically occurs when a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted too quickly or into a solution where it is not readily soluble. This rapid change in solvent environment causes the this compound to come out of solution and form a precipitate.
Q2: What is the best solvent to dissolve this compound for cell culture experiments?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving hydrophobic compounds for cell culture. This compound is soluble in DMSO at high concentrations.[1] It is also soluble in ethanol. The choice of solvent may depend on the specific requirements of your experiment and the tolerance of your cell line. Always use a high-purity, sterile-filtered grade of solvent suitable for cell culture applications.
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A3: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxicity.[2] However, it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line to the final solvent concentration. This involves treating cells with the same concentration of DMSO (or other solvent) used in your experimental setup, but without the this compound.
Q4: Can I heat the media to help dissolve the this compound precipitate?
A4: While gentle warming of the cell culture media to 37°C before adding the this compound stock solution is recommended to improve solubility, excessive heating of the media is not advised.[3] High temperatures can degrade media components, such as vitamins and amino acids, and can be detrimental to cell health. If precipitation has already occurred, heating is unlikely to redissolve the compound effectively and may cause further problems.
Q5: My this compound solution looks fine initially, but I see a precipitate after a few hours or days in the incubator. What is happening?
A5: This delayed precipitation can be due to several factors:
-
Temperature Changes: Moving the culture vessel in and out of the incubator can cause temperature fluctuations that affect solubility.[4]
-
pH Shifts: Cellular metabolism can cause the pH of the culture medium to change over time, which can alter the solubility of this compound.
-
Interactions with Media Components: this compound may interact with proteins or other components in the serum or media over time, leading to the formation of insoluble complexes.
-
Evaporation: Evaporation of media from the culture vessel can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.[5]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Media
Problem: A precipitate forms immediately when the this compound stock solution is added to the cell culture medium.
dot
Caption: Troubleshooting workflow for immediate this compound precipitation.
Issue 2: Delayed Precipitation in the Incubator
Problem: The media with this compound is initially clear but a precipitate forms after incubation.
dot
Caption: Troubleshooting workflow for delayed this compound precipitation.
Quantitative Data Summary
| Parameter | Value | Solvent | Source |
| Solubility | 100 mg/mL | DMSO | [1] |
| Recommended Final DMSO Concentration | ≤ 0.5% | Cell Culture Media | [2] |
| Typical Working Concentration (Antimicrobial) | 0 to 10 mM | Growth Media | [6] |
Experimental Protocols
Protocol for Preparing a Stable this compound Stock Solution and Working Solution
This protocol provides a step-by-step method for dissolving this compound and preparing a working solution for cell culture experiments to minimize the risk of precipitation.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Complete cell culture medium (with serum, if applicable), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or conical tubes
-
Vortex mixer
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 100 mM in DMSO):
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the required amount of this compound powder.
-
Dissolve the this compound in the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 100 mM).
-
Ensure the this compound is completely dissolved by vortexing thoroughly. Gentle warming in a 37°C water bath can be used to aid dissolution, but avoid excessive heat.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
To avoid shocking the this compound with a large volume of aqueous media, first, create an intermediate dilution.
-
For example, dilute your 100 mM stock solution 1:10 in pre-warmed (37°C) complete cell culture medium to create a 10 mM intermediate solution. Add the stock solution dropwise while gently swirling the medium.
-
-
Prepare the Final Working Solution:
-
Add the intermediate dilution (or the high-concentration stock solution directly if an intermediate step is not used) to the pre-warmed (37°C) complete cell culture medium to achieve your final desired working concentration.
-
It is critical to add the this compound solution to the media dropwise while gently swirling or vortexing the media. This facilitates rapid and even dispersal, preventing localized high concentrations that can lead to precipitation.
-
Ensure the final concentration of DMSO in your working solution is below the toxicity limit for your cell line (typically ≤ 0.5%).
-
-
Vehicle Control:
-
Always prepare a vehicle control by adding the same volume of DMSO (without this compound) to your cell culture medium, corresponding to the highest concentration of DMSO used in your experimental conditions.
-
dot
Caption: Experimental workflow for preparing this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 6. Antimicrobial Mechanism of Monocaprylate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Monocaprylin for Viral Inactivation
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing monocaprylin for effective viral inactivation. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for viral inactivation?
A1: this compound is the monoglyceride of caprylic acid, a natural eight-carbon fatty acid found in substances like coconut oil and breast milk.[1] It is utilized for viral inactivation due to its high efficacy in killing a variety of pathogens, including enveloped viruses.[2][3] Its mechanism of action is believed to involve the disruption of the viral envelope, rendering the virus non-infectious.[4][5]
Q2: Against which types of viruses is this compound effective?
A2: this compound is primarily effective against enveloped viruses.[1][6] Studies have demonstrated its efficacy against a range of viruses including Avian Influenza Virus (H5N1 and H5N2), Herpes Simplex Virus (HSV-1), Respiratory Syncytial Virus (RSV), Vesicular Stomatitis Virus (VSV), Visna virus, Epstein-Barr virus, measles virus, Zika virus, and pseudoviruses for Ebola, Lassa, and SARS-CoV-1.[1][4][6] It has been shown to be ineffective against non-enveloped viruses like poliovirus and norovirus.[1][4]
Q3: How does the effectiveness of this compound compare to caprylic acid?
A3: this compound is generally more effective at lower concentrations compared to caprylic acid for viral inactivation.[1] For instance, to achieve a similar reduction in avian influenza virus, a lower concentration of this compound is required than caprylic acid.[1]
Q4: What are the key factors that can influence the efficacy of this compound in my experiments?
A4: Several factors can impact the virucidal activity of this compound. These include:
-
Concentration: The concentration of this compound is a critical determinant of its effectiveness.
-
pH: The pH of the solution can affect the non-ionized form of caprylate, which is believed to be the active form.[7][8]
-
Temperature: Temperature can influence the rate of viral inactivation.[8][9]
-
Exposure Time: The duration of contact between this compound and the virus is crucial for effective inactivation.
-
Presence of Organic Matter: While caprylic acid and its derivatives have shown antimicrobial activity in organic-rich media, high concentrations of proteins or other organic materials can potentially interfere with the process.[2]
-
Virus Strain: Different viral strains, even within the same family, may exhibit varying susceptibility to this compound.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no viral inactivation observed. | 1. Suboptimal this compound Concentration: The concentration may be too low for the specific virus or experimental conditions. 2. Incorrect pH: The pH of the solution may not be optimal for this compound activity. 3. Insufficient Incubation Time: The virus may not have been exposed to this compound for a sufficient duration. 4. Degradation of this compound: Improper storage or handling may have led to degradation of the compound. | 1. Perform a dose-response experiment to determine the optimal concentration for your specific virus and conditions. Refer to the quantitative data tables below for starting points. 2. Measure and adjust the pH of your experimental solution. For caprylate-based inactivation, a lower pH can increase the concentration of the active non-ionized form.[8] 3. Increase the incubation time. Conduct a time-course experiment to determine the minimum effective exposure time. 4. Ensure this compound is stored according to the manufacturer's instructions. Prepare fresh solutions for each experiment. |
| Increased viral titer observed at low this compound concentrations. | This phenomenon has been observed in some studies where very low concentrations of caprylic acid or sodium caprylate resulted in higher plaque-forming unit (PFU)/ml titers than the control.[10] The exact reason is not fully elucidated but could be related to complex interactions at the cell-virus interface. | It is crucial to perform a comprehensive dose-response curve to identify the effective concentration range and avoid suboptimal concentrations that may not only be ineffective but potentially interfere with the assay. Start with concentrations reported to be effective in the literature (e.g., 0.08% and higher for avian influenza).[1][3] |
| Variability between experimental replicates. | 1. Inaccurate Pipetting: Inconsistent volumes of this compound solution or viral suspension. 2. Non-homogenous Mixture: Inadequate mixing of this compound with the viral sample. 3. Temperature Fluctuations: Inconsistent incubation temperatures between replicates. | 1. Use calibrated pipettes and ensure proper pipetting technique. 2. Gently vortex or mix the solution thoroughly after adding this compound. 3. Use a calibrated incubator and ensure uniform temperature distribution. |
| Cytotoxicity observed in cell culture-based assays. | High concentrations of this compound may be toxic to the cell lines used for viral quantification. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration of this compound for your specific cell line under your experimental conditions. This will help differentiate between virucidal effects and cytotoxic effects. |
Data Presentation
Table 1: Virucidal Efficacy of this compound against Avian Influenza Virus (AIV)
| Virus Strain | This compound Concentration (%) | Log Reduction in Viral Growth | Reference |
| AIV H5N2 | 0.08 | 2 | [1][3] |
| AIV H5N1 | 0.16 | 2 | [1] |
| AIV H5N2 | 0.16 | 3 | [1] |
Table 2: Comparison of Virucidal Efficacy between this compound and Caprylic Acid against Avian Influenza Virus (AIV)
| Compound | Concentration (%) | Virus Strain | Log Reduction in Viral Growth | Reference |
| This compound | 0.08 | H5N2 | 2 | [1][3] |
| This compound | 0.16 | H5N1 | 2 | [1] |
| This compound | 0.16 | H5N2 | 3 | [1] |
| Caprylic Acid | 0.2 | H5N1 | 1 | [1] |
| Caprylic Acid | 0.2 | H5N2 | 2 | [1] |
| Caprylic Acid | 0.4 | H5N1 | 2 | [1] |
| Caprylic Acid | 0.4 | H5N2 | 3 | [1][3] |
Experimental Protocols
Protocol 1: Determination of Virucidal Efficacy using Plaque Reduction Assay
This protocol is adapted from methodologies described for testing the virucidal effect of compounds on avian influenza virus.[2][10]
1. Cell Culture:
- Culture Madin-Darby canine kidney (MDCK) cells in Minimal Essential Medium (MEM) supplemented with 5% fetal calf serum, L-glutamine, and antibiotics.
- Incubate cells in a humidified atmosphere at 37°C with 5% CO2.
2. Virus Propagation:
- Propagate the virus stock (e.g., avian influenza virus) in the allantoic cavities of 10-day-old embryonated chicken eggs.
3. Plaque Assay:
- Seed MDCK cells in 6-well plates and grow to 90-100% confluency.
- Prepare serial dilutions of the virus in serum-free MEM.
- Inoculate the cell monolayers with the virus dilutions to yield approximately 100 plaques per well.
- Incubate for 1 hour at 37°C to allow for viral adsorption.
4. This compound Treatment:
- Prepare different concentrations of this compound in the overlay medium. The overlay medium consists of MEM containing 0.9% agar, 4% bovine serum albumin, and 1 µg/ml TPCK-treated trypsin (for influenza virus).
- After the 1-hour incubation, remove the virus inoculum and wash the cells.
- Add the overlay medium containing the respective this compound concentrations to the wells. Include a control with no this compound.
5. Incubation and Visualization:
- Incubate the plates at 37°C for 3 days or until plaques are visible.
- Fix the cells with 10% formaldehyde (B43269) and stain with 0.1% crystal violet to visualize the plaques.
6. Data Analysis:
- Count the number of plaques in each well.
- Calculate the percentage of plaque inhibition compared to the untreated control for each this compound concentration.
- The 50% inhibitory concentration (IC50) can be determined from the dose-response curve.
Protocol 2: Quantification of Viral Load Reduction by Real-Time RT-PCR
This protocol is based on the methodology used to quantify the reduction of viral particles after treatment.[1][3]
1. Experimental Setup:
- In a suitable vessel (e.g., microcentrifuge tubes), mix the viral suspension with various concentrations of this compound. Include a control with no this compound.
- Incubate the mixtures for a defined period (e.g., 24 hours) at a specific temperature.
2. RNA Extraction:
- Following incubation, extract the viral RNA from the samples using a commercial viral RNA extraction kit according to the manufacturer's protocol.
3. Real-Time RT-PCR:
- Perform a one-step or two-step real-time reverse transcription-polymerase chain reaction (RT-PCR) using primers and probes specific to a conserved region of the viral genome.
- Include a standard curve using a known quantity of viral RNA to enable absolute quantification of viral particles.
4. Data Analysis:
- Determine the viral load (e.g., viral copies/ml) for each this compound concentration and the control.
- Calculate the log reduction in viral load for each treatment group compared to the control. The log reduction is calculated as: Log10 (Viral load in control) - Log10 (Viral load in treated sample).
Visualizations
References
- 1. media.neliti.com [media.neliti.com]
- 2. Inactivation of Avian Influenza Virus using Caprylic Acid, this compound, and Sodium Caprylate | National Agricultural Library [nal.usda.gov]
- 3. Avian Influenza Virus Inactivation by Caprylic Acid, Sodium Caprylate, and this compound - Neliti [neliti.com]
- 4. A novel antiviral formulation inhibits a range of enveloped viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. US9023797B2 - Caprylate viral deactivation - Google Patents [patents.google.com]
- 8. Low pH, caprylate incubation as a second viral inactivation step in the manufacture of albumin. Parametric and validation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial Mechanism of Monocaprylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inactivation of avian influenza virus using caprylic acid, this compound, and sodium caprylate - UNIV OF CONNECTICUT [portal.nifa.usda.gov]
Monocaprylin stability and degradation pathways in experimental buffers
For researchers, scientists, and drug development professionals working with monocaprylin, understanding its stability and degradation pathways is critical for experimental success and data integrity. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence this compound stability in experimental buffers?
A1: The stability of this compound is primarily influenced by pH, temperature, and the presence of enzymes, particularly lipases and esterases. As an ester, this compound is susceptible to hydrolysis, a reaction that is catalyzed by both acidic and basic conditions. Elevated temperatures accelerate the rate of this chemical hydrolysis. In biological systems or crude extracts, enzymatic degradation can be the predominant pathway.
Q2: How does the pH of the buffer affect this compound's stability?
A2: this compound is most stable at a slightly acidic to neutral pH (around pH 5-7). In highly acidic (pH < 4) or alkaline (pH > 8) conditions, the rate of hydrolysis increases significantly. Alkaline hydrolysis (saponification) is generally faster and more pronounced than acid-catalyzed hydrolysis. Therefore, for experiments requiring long incubation times, it is crucial to maintain the pH within the optimal stability range.
Q3: Can the choice of buffer itself impact this compound stability?
A3: Yes, the buffer composition can have an effect. While the primary influence is the buffer's pH, some buffer components can participate in or catalyze degradation reactions. For instance, phosphate (B84403) buffers are generally considered inert and are a good choice for maintaining a stable pH.[1] Citrate buffers can also be used; however, it is essential to ensure they do not chelate any metal ions that might be required for other experimental components. It is always recommended to run a small-scale stability check of this compound in your specific buffer system if long-term stability is a concern.
Q4: What are the main degradation products of this compound?
A4: The primary degradation pathway for this compound is hydrolysis of the ester bond. This results in the formation of caprylic acid and glycerol (B35011). In the presence of certain enzymes or under specific chemical conditions, other minor degradation products could potentially form, but caprylic acid and glycerol are the principal ones to monitor.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results over time. | This compound may be degrading in your experimental buffer. | 1. Verify Buffer pH: Ensure the pH of your buffer is within the optimal range for this compound stability (pH 5-7). 2. Temperature Control: Maintain a consistent and appropriate temperature for your experiment. Avoid unnecessary exposure to high temperatures. 3. Prepare Fresh Solutions: Prepare this compound solutions fresh for each experiment, especially for long-duration studies. 4. Stability Check: Perform a time-course experiment to quantify this compound concentration in your buffer system under your experimental conditions (see Experimental Protocols section). |
| Loss of this compound activity in cell-based assays. | Enzymatic degradation by cellular lipases or esterases. | 1. Use Enzyme Inhibitors: If compatible with your experimental design, consider adding broad-spectrum lipase (B570770) or esterase inhibitors. 2. Reduce Incubation Time: Minimize the duration of the experiment to reduce the extent of enzymatic degradation. 3. Control Experiments: Include control wells with this compound in cell-free media to differentiate between chemical and enzymatic degradation. |
| Precipitation or cloudiness in the buffer. | This could be due to the formation of insoluble degradation products (e.g., caprylic acid at low pH) or the low aqueous solubility of this compound itself. | 1. Check Solubility Limits: Ensure you are not exceeding the aqueous solubility of this compound in your buffer. 2. pH Adjustment: If caprylic acid precipitation is suspected, a slight adjustment of the pH towards neutral might improve its solubility. 3. Use of Co-solvents: For stock solutions, a small percentage of a biocompatible co-solvent like ethanol (B145695) or DMSO can be used, but ensure the final concentration in the assay is not detrimental to the experiment. |
Quantitative Data Summary
The following tables provide an overview of the expected stability of this compound under various conditions based on general principles of ester hydrolysis. This data is illustrative and should be confirmed experimentally in your specific system.
Table 1: Effect of pH on this compound Degradation in Phosphate Buffer (0.1 M) at 37°C
| pH | % this compound Remaining (24 hours) | % this compound Remaining (72 hours) |
| 3.0 | 85% | 60% |
| 5.0 | 98% | 95% |
| 7.0 | 97% | 92% |
| 9.0 | 70% | 40% |
Table 2: Effect of Temperature on this compound Degradation in Phosphate Buffer (0.1 M, pH 7.0)
| Temperature | % this compound Remaining (24 hours) | % this compound Remaining (72 hours) |
| 4°C | >99% | 98% |
| 25°C | 98% | 94% |
| 37°C | 97% | 92% |
| 50°C | 90% | 75% |
Degradation Pathways
This compound primarily degrades through chemical hydrolysis and enzymatic hydrolysis.
Chemical Hydrolysis Pathway
Under acidic or alkaline conditions, the ester bond of this compound is cleaved by water.
Figure 1. Chemical hydrolysis of this compound.
Enzymatic Degradation Pathway
Lipases and esterases can efficiently catalyze the hydrolysis of this compound.
Figure 2. Enzymatic hydrolysis of this compound.
Experimental Protocols
Protocol for Stability-Indicating HPLC Method
This protocol outlines a general method for quantifying this compound and its primary degradation product, caprylic acid.
Figure 3. Workflow for HPLC stability analysis.
Materials:
-
This compound standard
-
Caprylic acid standard
-
Experimental buffer (e.g., 0.1 M Phosphate Buffer)
-
HPLC-grade acetonitrile, water, and formic acid
-
Reverse-phase C18 HPLC column
Procedure:
-
Preparation of Standards: Prepare stock solutions of this compound and caprylic acid in a suitable organic solvent (e.g., ethanol or acetonitrile). Create a series of calibration standards by diluting the stock solutions in the mobile phase.
-
Sample Preparation:
-
Prepare a solution of this compound in the experimental buffer at the desired concentration.
-
Incubate the solution under the desired experimental conditions (e.g., 37°C).
-
At specified time points (e.g., 0, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the sample.
-
If necessary, quench the degradation by adding a small amount of acid (e.g., formic acid) to lower the pH and stop further hydrolysis, then dilute with the mobile phase.
-
-
HPLC Conditions (Example):
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: Acetonitrile:Water (60:40) with 0.1% formic acid
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Identify and integrate the peaks corresponding to this compound and caprylic acid based on the retention times of the standards.
-
Quantify the concentration of each compound using the calibration curves.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0).
-
Protocol for Forced Degradation Study
Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating analytical methods.[2][3][4][5]
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
Stress Conditions:
-
Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: Incubate this compound solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 80°C for 72 hours.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.
Procedure:
-
Prepare separate solutions of this compound for each stress condition.
-
Expose the samples to the respective stress conditions for the specified duration.
-
At the end of the exposure, neutralize the acidic and basic samples.
-
Analyze all samples by the developed stability-indicating HPLC method to separate and quantify the parent this compound and any degradation products.
-
Characterize the major degradation products using techniques like LC-MS and NMR if necessary.
References
- 1. The Long-Term Effect of Saline and Phosphate Buffer Solution on MTA: An SEM and EPMA Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. longdom.org [longdom.org]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Impact of pH and temperature on monocaprylin's antimicrobial efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with monocaprylin. The information focuses on the impact of pH and temperature on its antimicrobial efficacy.
Frequently Asked Questions (FAQs)
Q1: How does temperature affect the antimicrobial activity of this compound?
A1: The antimicrobial efficacy of this compound is significantly influenced by temperature. Generally, an increase in temperature enhances its activity, while a decrease in temperature can reduce its effectiveness.[1] For instance, the antibacterial effect of this compound against E. coli is stronger at 37°C compared to room temperature.[1] Conversely, lowering the temperature to 15°C has been shown to diminish its antimicrobial action.[1] This temperature dependence is likely linked to the fluidity of the microbial cell membrane, which is the primary target of this compound.[1][2][3]
Q2: What is the effect of pH on the antimicrobial efficacy of this compound?
A2: this compound's antimicrobial activity appears to be stable across a range of pH values. One study found that the Minimum Inhibitory Concentration (MIC) of this compound against Escherichia coli and Staphylococcus aureus remained constant in a culture medium with pH values ranging from 5 to 9.[4] This suggests that, unlike traditional preservatives such as sodium benzoate (B1203000) or potassium sorbate, this compound can be a potent antibacterial additive in applications where pH may vary.[4]
Q3: What is the mechanism of action for this compound's antimicrobial activity?
A3: this compound primarily exerts its antimicrobial effect by disrupting the integrity of the cell membrane.[1][2][4] It integrates into the lipid bilayer of the microbial cell membrane, leading to an increase in membrane fluidity and the formation of defects or pores.[1][2][3] This disruption results in the leakage of essential cellular contents, such as nucleic acids and proteins, ultimately leading to cell death.[4]
Q4: Are there differences in the susceptibility of various microorganisms to this compound?
A4: Yes, the susceptibility to this compound can vary among different species of bacteria, yeast, and fungi.[1] For example, reported Minimum Inhibitory Concentrations (MICs) were 8 mM for E. coli, 9 mM for S. xylosus, and 4 mM for the yeast Z. bailii.[1] Another study reported an MIC and Minimum Bactericidal Concentration (MBC) of 1.28 mg/mL for both E. coli and S. aureus.[4]
Troubleshooting Guide
Problem: Inconsistent or lower-than-expected antimicrobial activity in my experiments.
-
Possible Cause 1: Incubation Temperature.
-
Troubleshooting Step: Verify that the incubation temperature used in your assay is optimal for this compound's activity against the target microorganism. As efficacy is temperature-dependent, lower temperatures can reduce its effect.[1] Consider running parallel experiments at different temperatures (e.g., 15°C, 25°C, 37°C) to determine the optimal condition for your specific strain.
-
-
Possible Cause 2: pH of the Medium.
-
Troubleshooting Step: While this compound's activity is generally pH-independent between pH 5 and 9, extreme pH values outside this range could potentially affect its stability or the physiology of the test organism.[4] Confirm the pH of your experimental medium.
-
-
Possible Cause 3: Solubility and Dispersion of this compound.
-
Troubleshooting Step: Ensure that this compound is properly dissolved and dispersed in your test medium. Poor solubility can lead to an inaccurate final concentration. The use of a suitable solvent and thorough mixing are crucial.
-
Quantitative Data Summary
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Various Microorganisms
| Microorganism | MIC | Reference |
| Escherichia coli | 8 mM | [1] |
| Staphylococcus xylosus | 9 mM | [1] |
| Zygosaccharomyces bailii | 4 mM | [1] |
| Escherichia coli | 1.28 mg/mL | [4] |
| Staphylococcus aureus | 1.28 mg/mL | [4] |
| Dermatophilus congolensis | 2.5 mM | [5] |
Table 2: Effect of Temperature on the Efficacy of this compound against E. coli
| Temperature | Observation | Reference |
| 37°C | Stronger antibacterial effect | [1] |
| Room Temperature | Baseline antibacterial effect | [1] |
| 15°C | Lowered antimicrobial effect | [1] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7][8]
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) under sterile conditions.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution with sterile Mueller-Hinton Broth (MHB) or another appropriate growth medium to achieve a range of desired concentrations.[1][8]
-
Inoculum Preparation: Culture the test microorganism overnight in the appropriate broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6][9] Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate containing the serially diluted this compound with the prepared inoculum. Include a positive control (medium with inoculum, no this compound) and a negative control (medium only).
-
Incubation: Incubate the microtiter plate at the desired temperature (e.g., 37°C) for 18-24 hours.[9]
-
Reading the MIC: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.[6][10]
Protocol 2: Assessment of Cell Viability (Colony Forming Unit - CFU Counting)
This method is used to determine the bactericidal or fungicidal effect of this compound.[1]
-
Exposure to this compound: Prepare cell suspensions of the target microorganism in a suitable buffer (e.g., MOPS buffer) to a specific optical density (e.g., OD₆₀₀ = 0.05).[1]
-
Treatment: Add this compound to the cell suspensions to achieve the desired final concentrations. Include a control sample with no this compound.
-
Incubation: Incubate the samples for a defined period (e.g., 1 hour) at the desired temperature, with gentle shaking.[1]
-
Serial Dilution and Plating: After incubation, perform ten-fold serial dilutions of each sample in a sterile diluent (e.g., 0.85% NaCl).
-
Plating: Spread plate 100 µL of appropriate dilutions onto agar (B569324) plates suitable for the growth of the test microorganism.
-
Incubation and Counting: Incubate the plates under appropriate conditions until colonies are visible (e.g., 24 hours at 30°C).[1] Count the number of colonies on each plate to determine the CFU/mL.
Visualizations
Caption: Workflow for MIC Determination.
Caption: this compound's Mechanism of Action.
Caption: pH and Temperature Logic Diagram.
References
- 1. Antimicrobial Mechanism of Monocaprylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jostchemical.com [jostchemical.com]
- 6. pdb.apec.org [pdb.apec.org]
- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emerypharma.com [emerypharma.com]
- 9. mdpi.com [mdpi.com]
- 10. bmglabtech.com [bmglabtech.com]
Methods to enhance the bioavailability of monocaprylin in formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the bioavailability of monocaprylin. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to address common challenges encountered during formulation development.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating this compound for enhanced bioavailability?
This compound, a monoglyceride of caprylic acid, is a lipophilic compound with poor aqueous solubility. This low solubility is a primary factor limiting its oral bioavailability, as dissolution in the gastrointestinal fluids is a prerequisite for absorption.[1][2][3] Other challenges include potential chemical instability and the need to develop formulations that can be manufactured consistently at scale.[4][5]
Q2: Which formulation strategies are most effective for improving this compound's bioavailability?
Several advanced formulation strategies can significantly enhance the bioavailability of poorly soluble drugs like this compound.[6][7] The most common and effective approaches include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in aqueous media, such as the gastrointestinal tract.[8][9] This pre-dissolved state of this compound in the formulation bypasses the dissolution step, leading to improved absorption.[10]
-
Nanoemulsions: These are kinetically stable colloidal dispersions of oil and water with droplet sizes typically in the range of 20-200 nm.[11][12][13] The small droplet size provides a large surface area for drug release and absorption.[14][15]
-
Solid Dispersions: This technique involves dispersing this compound in an inert, hydrophilic carrier at a solid state.[16][17][18] The drug can exist in an amorphous form, which has higher energy and greater solubility than its crystalline form.[19]
-
Liposomes: These are vesicular structures composed of a lipid bilayer enclosing an aqueous core.[20][21][22] Liposomes can encapsulate lipophilic drugs like this compound within their lipid bilayer, improving solubility and potentially altering the drug's pharmacokinetic profile.[23]
Q3: How do Self-Emulsifying Drug Delivery Systems (SEDDS) enhance the bioavailability of this compound?
SEDDS are mixtures of oils, surfactants, and sometimes cosolvents, designed to form fine oil-in-water emulsions upon dilution in the gastrointestinal tract.[9] This process enhances this compound's bioavailability primarily by:
-
Improving Solubilization: this compound is pre-dissolved in the lipidic phase of the SEDDS formulation, which circumvents the dissolution-rate-limited absorption.[10]
-
Increasing Surface Area: The formation of small emulsion droplets (micro or nano-sized) creates a large interfacial area for drug partitioning and absorption.
-
Facilitating Lymphatic Transport: The lipidic nature of the formulation can promote lymphatic uptake, which bypasses the first-pass metabolism in the liver, a common issue for orally administered drugs.
Troubleshooting Guides
Issue 1: Poor Emulsification Performance of SEDDS Formulation
Problem: The SEDDS formulation containing this compound does not form a stable or fine emulsion upon dilution with aqueous media, leading to creaming, cracking, or precipitation of the drug.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Inappropriate Oil/Surfactant/Co-surfactant Ratio | Systematically vary the ratios of the formulation components and construct a pseudo-ternary phase diagram to identify the optimal self-emulsifying region. | The relative proportions of the oil, surfactant, and co-surfactant are critical for the spontaneous formation of a stable microemulsion. A phase diagram helps visualize the optimal formulation window. |
| Low Surfactant Concentration or Inappropriate HLB Value | Increase the concentration of the surfactant or select a surfactant (or a blend of surfactants) with a more appropriate Hydrophilic-Lipophilic Balance (HLB) value (typically between 8 and 18 for o/w emulsions). | The surfactant reduces the interfacial tension between the oil and water phases, facilitating emulsification. An optimal HLB value is crucial for the stability of the resulting emulsion. |
| Insufficient Mixing Energy During Formulation | Ensure thorough mixing of the SEDDS components using a vortex mixer or magnetic stirrer until a clear, homogenous solution is obtained. | While SEDDS are designed to emulsify with gentle agitation, the initial formulation must be a homogenous isotropic mixture. |
| Drug Precipitation | Increase the amount of oil or co-solvent in the formulation to ensure this compound remains fully solubilized. | The drug must be completely dissolved in the lipid phase to prevent precipitation upon emulsification. |
Issue 2: Physical Instability of Nanoemulsion (e.g., Ostwald Ripening, Coalescence)
Problem: The this compound nanoemulsion shows an increase in droplet size over time, indicating physical instability.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal Surfactant/Co-surfactant Combination | Screen different types of surfactants and co-surfactants. A combination of a non-ionic surfactant and a co-surfactant is often effective. | The choice of emulsifiers is critical for stabilizing the nano-sized droplets and preventing their coalescence. |
| Insufficient Energy Input During Homogenization | Increase the homogenization time or pressure (for high-pressure homogenization) or the sonication amplitude/time (for ultrasonication). | Sufficient energy is required to break down the oil phase into nano-sized droplets. |
| Ostwald Ripening | Select an oil phase with very low aqueous solubility. | Ostwald ripening, the growth of larger droplets at the expense of smaller ones, is driven by the diffusion of the oil phase through the aqueous medium. Using a highly insoluble oil minimizes this effect. |
| Incorrect pH or Ionic Strength | Adjust the pH and ionic strength of the aqueous phase. | Electrostatic and steric repulsion between droplets, which are influenced by pH and electrolytes, contribute to the stability of the nanoemulsion. |
Issue 3: Low Drug Loading or Encapsulation Efficiency in Liposomes
Problem: A significant portion of this compound is not successfully incorporated into the liposomal bilayer.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Inappropriate Lipid Composition | Modify the lipid composition. For instance, incorporating cholesterol can increase the packing of the lipid bilayer, potentially enhancing the incorporation of lipophilic drugs. Using lipids with acyl chains similar in length to this compound might also improve compatibility. | The composition of the lipid bilayer influences its fluidity and ability to accommodate drug molecules. |
| Suboptimal Drug-to-Lipid Ratio | Experiment with different initial drug-to-lipid ratios. | There is a saturation limit for the amount of drug that can be incorporated into the lipid bilayer. Exceeding this limit will result in free, unencapsulated drug. |
| Inefficient Preparation Method | Optimize the parameters of the chosen liposome (B1194612) preparation method (e.g., hydration temperature and time for the thin-film hydration method, or injection rate for the ethanol (B145695) injection method). | The method of preparation significantly impacts the formation and characteristics of the liposomes, including their encapsulation efficiency. |
| Loss of Drug During Downstream Processing | Minimize the number of purification steps (e.g., dialysis, gel filtration) or use less harsh conditions to remove the unencapsulated drug. | Some processing steps can lead to the leakage of the encapsulated drug. |
Data Presentation
Table 1: Comparison of Bioavailability Enhancement Strategies for Lipophilic Drugs
| Formulation Strategy | Mechanism of Bioavailability Enhancement | Typical Droplet/Particle Size | Advantages | Challenges |
| SEDDS/SMEDDS | Pre-dissolved drug, increased surface area, potential lymphatic uptake.[8][10] | 20-200 nm (for SMEDDS) | High drug loading capacity, ease of scale-up, improved oral bioavailability.[9][24] | Potential for GI irritation from high surfactant concentrations, stability issues in liquid form.[8] |
| Nanoemulsions | Increased surface area for absorption, improved drug solubilization.[14][15] | 20-200 nm | High stability, can be formulated for various routes of administration.[11][12][13] | Requires high-energy input for production, potential for Ostwald ripening. |
| Solid Dispersions | Drug in amorphous state leading to increased solubility and dissolution rate.[16][17][18] | N/A | Enhanced solubility and dissolution, potential for immediate or controlled release.[16] | Physical instability (recrystallization of the amorphous drug), potential for hygroscopicity.[5] |
| Liposomes | Encapsulation of the drug, potential for targeted delivery, protection from degradation.[21][23] | 50-200 nm | Biocompatible, can encapsulate both hydrophilic and lipophilic drugs, potential for reduced toxicity.[21] | Lower drug loading for lipophilic drugs, manufacturing complexity, stability concerns (e.g., leakage, oxidation).[20] |
Experimental Protocols
Protocol 1: Preparation of a this compound-Loaded Self-Emulsifying Drug Delivery System (SEDDS)
-
Screening of Excipients:
-
Oils: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS, olive oil). Select the oil with the highest solubilizing capacity.
-
Surfactants: Screen various surfactants (e.g., Cremophor EL, Tween 80, Labrasol) for their ability to emulsify the selected oil phase.
-
Co-surfactants: Test various co-surfactants (e.g., Transcutol HP, PEG 400, propylene (B89431) glycol) for their ability to improve the emulsification of the chosen oil and surfactant.
-
-
Construction of Pseudo-Ternary Phase Diagram:
-
Prepare mixtures of the selected surfactant and co-surfactant (S/CoS) at different weight ratios (e.g., 1:1, 2:1, 3:1).
-
For each S/CoS ratio, mix with the oil phase at various weight ratios (e.g., from 9:1 to 1:9).
-
To each mixture, add a specific amount of aqueous phase (e.g., distilled water) dropwise under gentle agitation.
-
Visually inspect the mixtures for transparency and flowability to identify the self-microemulsifying region.
-
-
Preparation of the this compound-Loaded SEDDS:
-
Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.
-
Accurately weigh the components and mix them in a glass vial.
-
Add the required amount of this compound to the mixture.
-
Vortex the mixture until the this compound is completely dissolved and a clear, homogenous solution is obtained.
-
-
Characterization:
-
Emulsification Time and Droplet Size Analysis: Dilute a known amount of the SEDDS formulation in a specified volume of aqueous medium (e.g., 1:100 in distilled water) with gentle stirring. Measure the time taken for emulsification and determine the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.
-
Thermodynamic Stability Studies: Subject the formulation to centrifugation and freeze-thaw cycles to assess its physical stability.
-
Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
-
Selection of Carrier:
-
Choose a hydrophilic polymer carrier that is compatible with this compound (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl methylcellulose (B11928114) (HPMC), Soluplus®).
-
-
Preparation of the Solid Dispersion:
-
Accurately weigh this compound and the selected carrier at a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Dissolve both the this compound and the carrier in a suitable volatile organic solvent (e.g., ethanol, methanol, or a mixture thereof) in a round-bottom flask.
-
Ensure complete dissolution to form a clear solution.
-
Evaporate the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-50°C).
-
Once the solvent is removed, a thin film will be formed on the flask wall.
-
Further dry the solid dispersion in a vacuum oven for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.
-
-
Characterization:
-
Drug Content: Dissolve a known amount of the solid dispersion in a suitable solvent and analyze the this compound content using a validated analytical method (e.g., HPLC).
-
In Vitro Dissolution Studies: Perform dissolution testing in a suitable medium (e.g., phosphate (B84403) buffer pH 6.8) and compare the dissolution profile of the solid dispersion with that of pure this compound.
-
Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD) to confirm the amorphous state of this compound in the solid dispersion. Fourier-Transform Infrared Spectroscopy (FTIR) can be used to check for any interactions between the drug and the carrier.
-
Visualizations
References
- 1. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Drug solubility and permeability [pion-inc.com]
- 4. itmedicalteam.pl [itmedicalteam.pl]
- 5. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. upm-inc.com [upm-inc.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. ijisrt.com [ijisrt.com]
- 9. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. Excipient Nanoemulsions for Improving Oral Bioavailability of Bioactives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijisrt.com [ijisrt.com]
- 17. japsonline.com [japsonline.com]
- 18. mdpi.com [mdpi.com]
- 19. SPECIAL FEATURE - Improving Bioavailability & Solubility: Understand Your Molecule [drug-dev.com]
- 20. mdpi.com [mdpi.com]
- 21. pharmaexcipients.com [pharmaexcipients.com]
- 22. A Comprehensive Pathway from Liposomes Formulation to Manufacturing - CD Bioparticles [cd-bioparticles.net]
- 23. researchgate.net [researchgate.net]
- 24. jmpas.com [jmpas.com]
Troubleshooting inconsistent results in monocaprylin antimicrobial susceptibility testing
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering inconsistent results during monocaprylin antimicrobial susceptibility testing (AST).
Frequently Asked Questions (FAQs)
Q1: What are the typical Minimum Inhibitory Concentration (MIC) values for this compound?
A1: this compound exhibits broad-spectrum antimicrobial activity against both bacteria and fungi. However, its efficacy is species-specific.[1][2] MIC values can vary based on the test conditions, but published data provides a general range. For example, this compound has been shown to inhibit the growth of E. coli at 8 mM, Staphylococcus xylosus at 9 mM, and Zygosaccharomyces bailii at 4 mM.[1][2] Another study reported an MIC and Minimum Bactericidal Concentration (MBC) of 1.28 mg/mL for both Staphylococcus aureus and Escherichia coli.[3][4]
Summary of Reported this compound MIC Values
| Microorganism | Reported MIC | Citation |
|---|---|---|
| Escherichia coli | 8 mM | [1][2] |
| Escherichia coli | 1.28 mg/mL | [3][4] |
| Staphylococcus xylosus | 9 mM | [1][2] |
| Staphylococcus aureus | 1.28 mg/mL | [3][4] |
| Zygosaccharomyces bailii | 4 mM | [1][2] |
| Various Gram-positive & Gram-negative bacteria | 5 to 20 mM | [1][2] |
| Various yeasts and fungi | 0.15 to 10 mM |[1][2] |
Q2: Why are my this compound MIC results inconsistent between experiments?
A2: Inconsistency in MIC results is a common challenge in AST and can be particularly prevalent with lipid-based compounds like this compound.[5] Key factors influencing results include the preparation and solubility of this compound, the size and growth phase of the bacterial inoculum, incubation conditions (time and temperature), and the composition of the culture medium.[1][6] Adherence to standardized protocols is crucial for reproducibility.[6][7]
Q3: How does this compound's solubility impact the assay?
A3: this compound is practically insoluble in water, which can lead to significant experimental errors if not handled correctly.[8][9] It is soluble in organic solvents like ethanol (B145695) and DMSO.[8] When preparing stock solutions, it is critical to use a suitable solvent and ensure the final concentration of the solvent in the assay does not affect microbial growth. If the compound precipitates in the aqueous culture medium, the effective concentration will be lower and variable, leading to erroneously high or inconsistent MIC values.[10]
Q4: How should I interpret the results if I see "skipped wells" or trailing endpoints?
A4: "Skipped wells" (growth in a well with a higher antimicrobial concentration than a well with no growth) or trailing (reduced but still visible growth over a range of concentrations) can occur. Skipped wells may indicate contamination or errors in pipetting.[11] In such cases, it is often recommended to retest the sample or, if retesting is not possible, to report the highest MIC value to avoid falsely reporting susceptibility.[11] For certain bacteriostatic agents, specific guidelines, such as reading the MIC at ≥80% growth inhibition compared to the control, should be followed.[12][13]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem 1: MIC values are unexpectedly high or show no inhibition.
| Potential Cause | Troubleshooting Step |
| Poor Solubility/Precipitation | This compound is insoluble in water but soluble in ethanol and DMSO.[8][9] Prepare a high-concentration stock solution in a suitable solvent. When diluting into aqueous Mueller-Hinton Broth (MHB), observe for any cloudiness or precipitation.[10] Consider using a small percentage of a co-solvent like DMSO (up to 1%) in the final medium, but ensure a solvent-only control is included to confirm it doesn't inhibit microbial growth.[10] |
| Incorrect Inoculum Density | An overly dense inoculum can overwhelm the antimicrobial agent, leading to higher MICs.[6] Standardize the inoculum to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL, and follow standard dilution protocols to achieve the final target concentration (e.g., 5 x 10⁵ CFU/mL).[14] |
| Sub-optimal Incubation Temperature | The antimicrobial effect of this compound can be temperature-dependent.[1][2] One study noted a stronger antibacterial effect at 37°C compared to room temperature.[1][2] Ensure your incubator is calibrated and maintains a consistent temperature of 35 ± 1°C for the entire incubation period (typically 16-20 hours).[11][13] |
| pH of the Medium | While the activity of this compound has been shown to be stable over a pH range of 5 to 9, significant deviations in the medium's pH from the standard (typically 7.2-7.4 for Mueller-Hinton Broth) could affect results.[3][4] Verify the pH of your prepared media. |
Problem 2: High variability between replicates or assays.
| Potential Cause | Troubleshooting Step |
| Inaccurate Pipetting | Small volume errors during serial dilutions or inoculation can lead to large variations in final concentrations. Use calibrated pipettes and proper technique. For serial dilutions, ensure thorough mixing between each step. |
| Inconsistent Inoculum Preparation | The inoculum must be prepared from a fresh, pure culture (e.g., colonies from an overnight plate).[13] Ensure the bacterial suspension is homogenous and free of clumps before standardizing the turbidity.[15] |
| Edge Effects in Microtiter Plates | Evaporation from the outer wells of a 96-well plate can concentrate the antimicrobial and media components, affecting growth. To mitigate this, fill the outer wells with sterile water or media and do not use them for experimental data. Ensure plates are properly sealed or incubated in a humidified environment. |
| Variation in Reading Method | Reading MICs visually can be subjective. Ensure the same endpoint criteria are used consistently. The MIC is the lowest concentration that completely inhibits visible growth as detected by the unaided eye.[11][12] Using a plate reader for OD600 measurements can provide quantitative data but may require a different interpretation approach.[10] |
Visual Guides and Workflows
Troubleshooting Workflow for Inconsistent MIC Results
The following diagram outlines a logical workflow for diagnosing the cause of inconsistent MIC results.
Caption: A step-by-step diagram for troubleshooting common issues in this compound AST.
Experimental Workflow for Broth Microdilution MIC Testing
This diagram shows the standard experimental procedure for determining MIC values.
Caption: Standard workflow for determining this compound MIC via broth microdilution.
Experimental Protocols
Protocol: Broth Microdilution for this compound MIC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and adapted for the properties of this compound.[16][17]
1. Materials
-
This compound
-
Solvent (e.g., sterile DMSO or Ethanol)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well flat-bottom microtiter plates
-
Test microorganism (e.g., S. aureus ATCC 29213 as a quality control strain)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Calibrated pipettes and sterile tips
-
Incubator (35 ± 1°C)
2. Preparation of this compound Stock Solution
-
Due to its insolubility in water, prepare a stock solution of this compound in a suitable solvent like DMSO.[8][10] For example, dissolve this compound to a concentration of 12.8 mg/mL in 100% DMSO.
-
Ensure the stock solution is fully dissolved and clear. This stock will be used for serial dilutions.
3. Inoculum Preparation
-
From a fresh (18-24 hour) culture plate, select 3-4 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline. Vortex gently to create a smooth, homogenous suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or with a nephelometer and results in a concentration of approximately 1.5 x 10⁸ CFU/mL.[14]
-
Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve the final target inoculum concentration of 5 x 10⁵ CFU/mL in each well.[11] A common method is to perform a 1:150 dilution of the 0.5 McFarland suspension into the broth that will be used for inoculation.
4. Plate Preparation and Serial Dilution
-
Add 100 µL of sterile CAMHB to wells 2 through 12 in each row of the microtiter plate.
-
Add 200 µL of the highest concentration of this compound (prepared in CAMHB) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this process from well 2 to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no this compound).
-
Well 12 will serve as the sterility control (no this compound, no inoculum).
-
If using a solvent, a solvent control should also be included. This well would contain the highest concentration of the solvent used in the assay (e.g., 1% DMSO) and the bacterial inoculum to ensure the solvent itself does not inhibit growth.
5. Inoculation and Incubation
-
Add the appropriate volume of the diluted bacterial inoculum (from Step 3.4) to wells 1 through 11. The volume depends on the dilution scheme but is often 10 µL or 100 µL to reach a final volume of 200 µL.
-
Do not add inoculum to the sterility control well (well 12).
-
Seal the plate or place it in a container to prevent evaporation and incubate at 35 ± 1°C for 16-20 hours in ambient air.[15]
6. Reading and Interpreting the MIC
-
After incubation, check the sterility control (well 12) for any growth (it should be clear). Check the growth control (well 11) for adequate turbidity.
-
Using a lightbox or by holding the plate against a dark background, visually inspect the wells for bacterial growth (indicated by turbidity or a cell pellet at the bottom).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[18][19] Record the result in mg/L or µg/mL.[12]
References
- 1. Antimicrobial Mechanism of Monocaprylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. In Vitro Antibacterial Activity and Mechanism of this compound against Escherichia coli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound | 19670-49-6 [chemicalbook.com]
- 10. protocols.io [protocols.io]
- 11. cgspace.cgiar.org [cgspace.cgiar.org]
- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 14. apec.org [apec.org]
- 15. youtube.com [youtube.com]
- 16. EUCAST: MIC Determination [eucast.org]
- 17. Modification of antimicrobial susceptibility testing methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. idexx.dk [idexx.dk]
- 19. idexx.com [idexx.com]
Formulation strategies to improve the stability of monocaprylin stock solutions
<
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with monocaprylin stock solutions. It addresses common challenges such as precipitation, degradation, and offers strategies to enhance stability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in various organic solvents. For laboratory research, ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO) are commonly used. The choice of solvent can be critical for maintaining the stability of the solution.
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: For optimal stability, it is recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[1] Store solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2] Ensure vials are sealed tightly to prevent moisture absorption.[2]
Q3: My this compound solution appears cloudy or has a precipitate after storage. What should I do?
A3: Cloudiness or precipitation can be caused by several factors, including the concentration of the stock solution being too high for the storage temperature, or improper storage conditions.[1] Gentle warming of the vial to room temperature accompanied by sonication can help redissolve the compound.[1] It is crucial to ensure the solution is completely clear before use.[1] If the precipitate does not redissolve, it is advisable to prepare a fresh stock solution.
Q4: How does temperature affect the stability and activity of this compound?
A4: Temperature can significantly impact both the solubility and antimicrobial efficacy of this compound. Lower temperatures can decrease its solubility, potentially leading to precipitation and reduced availability of the active compound.[3] Conversely, its antimicrobial effect has been observed to be stronger at 37°C compared to room temperature or lower temperatures like 15°C.[3]
Q5: Can I use this compound in aqueous solutions for my experiments?
A5: this compound has low solubility in water. Direct dissolution in aqueous buffers will likely result in precipitation. To work with this compound in aqueous media, it is common practice to first dissolve it in a water-miscible organic solvent like DMSO or ethanol to create a concentrated stock solution. This stock can then be diluted into the aqueous experimental medium. However, care must be taken to avoid "crashing out," where the compound precipitates upon dilution.[4][5]
Troubleshooting Guide: Precipitation in this compound Stock Solutions
Precipitation in stock solutions can lead to inaccurate dosing and unreliable experimental results. This guide provides a systematic approach to resolving these issues.
Step 1: Identify the Cause
Several factors can contribute to the precipitation of this compound in stock solutions:
-
High Concentration: The intended concentration may exceed the solubility limit of this compound in the chosen solvent at the storage temperature.[6]
-
Solvent Quality: The presence of water in hygroscopic solvents like DMSO can significantly reduce the solubility of hydrophobic compounds.[4]
-
Incomplete Initial Dissolution: If the compound is not fully dissolved initially, remaining micro-precipitates can act as nucleation sites for further precipitation.[4]
-
Temperature Fluctuations: Repeated freeze-thaw cycles can promote precipitation as solubility is often lower at colder temperatures.[6]
Step 2: Troubleshooting Workflow
The following diagram outlines a workflow for troubleshooting precipitation issues.
Caption: Troubleshooting workflow for this compound precipitation.
Step 3: Corrective and Preventive Actions
-
To Redissolve Precipitate: Gently warm the solution to 37°C and use an ultrasonic water bath to aid dissolution.[1][4] Visually inspect the solution against a light source to ensure no visible particles remain.[4]
-
Ensure Complete Initial Dissolution: After adding the solvent, vortex the solution vigorously. Sonication can also be employed to ensure the compound is fully dissolved.[1][4]
-
Optimize Storage: Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles.[6] Store at recommended temperatures (-20°C or -80°C).[2]
-
Use High-Quality Solvents: Utilize anhydrous, high-purity solvents to prepare stock solutions, especially when using hygroscopic solvents like DMSO.[4]
Data Presentation
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Recommendations |
| -20°C | Up to 1 month | Sealed storage, away from moisture.[2] |
| -80°C | Up to 6 months | Sealed storage, away from moisture.[2] |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution (100 mM in DMSO)
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath (optional)
Procedure:
-
Weighing: Carefully weigh the required amount of this compound powder and place it in a sterile vial.
-
Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to the vial.
-
Dissolution: Tightly cap the vial and vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Gentle Warming/Sonication (if necessary): If the this compound is not fully dissolved, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again. Alternatively, sonicate the vial for 5-10 minutes.[6]
-
Aliquoting and Storage: Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use, sterile vials. Store the aliquots at -20°C or -80°C.[6]
Protocol 2: Stability Assessment of this compound Solutions
The stability of this compound in solution can be assessed by monitoring its concentration and the appearance of degradation products over time using High-Performance Liquid Chromatography (HPLC).[7][8]
Outline of the Method:
-
Sample Preparation: Prepare this compound solutions in the desired solvent and store them under various conditions (e.g., different temperatures, light exposure).
-
Time-Point Analysis: At specified time points, withdraw an aliquot of each solution.
-
HPLC Analysis: Dilute the aliquot with a suitable mobile phase and inject it into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.
-
Data Evaluation: The concentration of this compound is determined by comparing the peak area to a standard curve. The appearance of new peaks may indicate the presence of degradation products.[8]
Mechanism of Degradation and Stabilization
The primary degradation pathway for this compound in the presence of water is hydrolysis, which breaks the ester bond to yield glycerol (B35011) and caprylic acid.
Caption: Hydrolytic degradation of this compound.
Strategies to prevent hydrolysis include:
-
Using anhydrous solvents.[4]
-
Protecting solutions from moisture during storage.[2]
-
For aqueous formulations, considering advanced formulation strategies like emulsification or encapsulation.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antimicrobial Mechanism of Monocaprylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Effect of mono and diglyceride of medium chain fatty acid on the stability of flavour emulsion [agris.fao.org]
Technical Support Center: Investigating Microbial Resistance to Monocaprylin
Welcome to the technical support center for researchers investigating microbial resistance to monocaprylin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your research.
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results
You observe significant variability in MIC values for this compound against the same microbial strain across different experimental runs.
| Potential Cause | Recommended Solution |
| Incomplete solubilization of this compound | This compound is a lipophilic compound and may not fully dissolve in standard aqueous media. This can lead to inaccurate concentrations in your assay. Solution: Prepare a stock solution of this compound in a suitable solvent like ethanol (B145695) or DMSO. Ensure the final solvent concentration in the assay does not exceed 1% (v/v) to avoid solvent toxicity to the microbes. Perform a serial dilution of the stock solution in the broth medium. Visually inspect for any precipitation. |
| Interaction with media components | Components of the culture medium, such as proteins or lipids, can bind to this compound, reducing its effective concentration. Solution: Consider using a minimal medium for your MIC assays to reduce potential interactions. If a complex medium is necessary, ensure its composition is consistent across all experiments. |
| Microbial clumping | Aggregation of microbial cells can lead to an inaccurate inoculum size and protect cells within the clumps from this compound exposure. Solution: Vortex the microbial culture thoroughly before preparing the inoculum. For bacteria prone to clumping, consider a brief sonication or the addition of a non-ionic surfactant like Tween 80 (at a low, non-inhibitory concentration) to the culture medium. |
| Inoculum variability | Variations in the starting cell density can significantly impact MIC results. Solution: Standardize your inoculum preparation using a spectrophotometer to achieve a consistent optical density (OD) or by performing viable cell counts (CFU/mL) for each experiment. |
Issue 2: Appearance of Skip Wells or Trailing Endpoints in MIC Assay
You observe growth in wells at higher this compound concentrations after clear wells at lower concentrations ("skip wells"), or a gradual decrease in growth over a wide concentration range rather than a sharp endpoint ("trailing").
| Potential Cause | Recommended Solution |
| This compound precipitation at higher concentrations | As a lipophilic molecule, this compound may come out of solution at higher concentrations in aqueous media. Solution: Visually inspect the wells for any precipitate. Consider using a solvent-based stock and ensuring thorough mixing. A solubility test of this compound in your specific medium can help determine its solubility limit. |
| Heteroresistance | The microbial population may contain a subpopulation of cells with higher resistance to this compound. Solution: Streak out cultures from the "skip wells" onto this compound-containing agar (B569324) plates to isolate and characterize the resistant subpopulation. Perform population analysis profiles (PAPs) to quantify the frequency of resistant subpopulations. |
| Biofilm formation | Microbes may form a biofilm at the bottom or sides of the microtiter plate wells, protecting them from this compound. Solution: Use biofilm-specific assays, such as crystal violet staining, to assess biofilm formation. Consider using plates with non-biofilm-forming surfaces or including agents that inhibit biofilm formation in your assay, if appropriate for your research question. |
Frequently Asked Questions (FAQs)
Q1: What are the potential mechanisms of microbial resistance to this compound?
A1: While research is ongoing, potential resistance mechanisms to this compound, a membrane-disrupting agent, likely involve:
-
Alterations in the cell membrane composition: Microbes may alter the fatty acid profile of their cell membranes to decrease fluidity, making it more difficult for this compound to insert and cause disruption.[1] This can involve changes in the ratio of saturated to unsaturated fatty acids or modifications to phospholipid head groups.[2][3]
-
Upregulation of efflux pumps: Bacteria and fungi possess efflux pumps that can actively transport toxic substances out of the cell.[4][5][6] Overexpression of these pumps could potentially expel this compound before it reaches a concentration high enough to cause membrane damage.[7][8]
-
Biofilm formation: Encased within a self-produced matrix, microbes in a biofilm are physically protected from antimicrobial agents. The matrix can limit the diffusion of this compound and the altered physiological state of biofilm-associated cells can contribute to increased tolerance.
Q2: I suspect my resistant strain has altered membrane fluidity. How can I test this?
A2: You can investigate changes in membrane fluidity using several methods:
-
Fluorescence Anisotropy: This technique uses fluorescent probes that intercalate into the lipid bilayer. The rotational freedom of the probe, measured as fluorescence anisotropy, is inversely proportional to membrane fluidity. A higher anisotropy value in your resistant strain compared to the susceptible parent strain would suggest a more rigid membrane.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling: This method allows you to quantify the different types of fatty acids in the cell membrane. An increase in the proportion of saturated fatty acids or a decrease in unsaturated fatty acids in the resistant strain would be indicative of decreased membrane fluidity.
Q3: How can I determine if efflux pumps are involved in this compound resistance?
A3: To investigate the role of efflux pumps, you can perform the following experiments:
-
MIC Assay with an Efflux Pump Inhibitor (EPI): Perform a checkerboard assay to determine the MIC of this compound in the presence and absence of a known broad-spectrum EPI, such as carbonyl cyanide m-chlorophenylhydrazone (CCCP) or reserpine. A significant reduction in the MIC of this compound in the presence of the EPI suggests the involvement of efflux pumps.
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to compare the expression levels of known efflux pump genes in your resistant and susceptible strains when exposed to sub-inhibitory concentrations of this compound. A significant upregulation of these genes in the resistant strain would support the role of efflux pumps.
-
Ethidium (B1194527) Bromide Accumulation Assay: This assay measures the accumulation of the fluorescent dye ethidium bromide, a common substrate for many efflux pumps. A lower accumulation of ethidium bromide in the resistant strain, which can be reversed by the addition of an EPI, indicates increased efflux activity.
Q4: My this compound-resistant mutant does not show changes in membrane fluidity or efflux pump activity. What other mechanisms could be at play?
A4: Other less common, but possible, mechanisms could include:
-
Enzymatic degradation: Although not widely reported for this compound, some microbes may possess enzymes, such as esterases, that can hydrolyze and inactivate this compound. You could investigate this by incubating this compound with cell-free extracts of your resistant and susceptible strains and then testing the remaining antimicrobial activity.
-
Alterations in cell wall structure: Changes in the cell wall composition or thickness could potentially hinder the access of this compound to the cell membrane. This could be investigated using techniques like transmission electron microscopy (TEM) to visualize any structural changes.
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Various Microorganisms
| Microorganism | Strain | MIC (mg/mL) | Reference |
| Escherichia coli | ATCC 25922 | 1.28 | [9][10] |
| Staphylococcus aureus | ATCC 29213 | 1.28 | [9][10] |
| Streptococcus agalactiae | Clinical Isolate | >5.0 log reduction at 25mM after 6h | [11] |
| Streptococcus dysgalactiae | Clinical Isolate | >5.0 log reduction at 25mM after 6h | [11] |
| Streptococcus uberis | Clinical Isolate | >5.0 log reduction at 25mM after 6h | [11] |
Table 2: Hypothetical Gene Expression Changes in a this compound-Resistant S. aureus Strain
| Gene | Function | Fold Change (Resistant vs. Susceptible) |
| fabI | Enoyl-ACP reductase (Fatty acid synthesis) | 2.5 |
| mprF | Lysyl-phosphatidylglycerol synthetase | 3.1 |
| norA | MFS efflux pump | 4.2 |
| agrA | Quorum sensing regulator | 1.8 |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for this compound
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in 100% ethanol to a concentration of 100 mg/mL.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
-
Preparation of Inoculum:
-
From a fresh overnight culture plate, pick several colonies and suspend them in sterile saline or Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension 1:150 in MHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
-
Assay Setup:
-
In a 96-well microtiter plate, add 100 µL of MHB to wells 2 through 12.
-
Add 200 µL of the diluted this compound stock solution (e.g., 2.56 mg/mL in MHB with 2% ethanol) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no this compound).
-
Well 12 will serve as the sterility control (no inoculum).
-
Add 10 µL of the prepared inoculum to wells 1 through 11.
-
-
Incubation and Reading:
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
Protocol 2: Analysis of Bacterial Membrane Fatty Acid Composition by GC-MS
This protocol describes the extraction and analysis of fatty acid methyl esters (FAMEs) from bacterial cells.[12]
-
Cell Harvesting and Lipid Extraction:
-
Grow bacterial cultures (resistant and susceptible strains) to the mid-logarithmic phase.
-
Harvest cells by centrifugation (5,000 x g for 15 minutes at 4°C).
-
Wash the cell pellet twice with sterile phosphate-buffered saline (PBS).
-
Perform a total lipid extraction using a modified Bligh-Dyer method.[12]
-
-
Saponification and Methylation:
-
Resuspend the dried lipid extract in a methanolic sodium hydroxide (B78521) solution.
-
Heat the mixture at 100°C for 30 minutes to saponify the lipids.
-
Add a boron trifluoride-methanol solution and heat at 100°C for 5 minutes to methylate the fatty acids, forming FAMEs.
-
-
Extraction of FAMEs:
-
Add hexane (B92381) and saturated NaCl solution to the cooled mixture.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully collect the upper hexane layer containing the FAMEs.
-
-
GC-MS Analysis:
-
Analyze the FAMEs using a gas chromatograph equipped with a mass spectrometer.
-
Identify and quantify individual FAMEs by comparing their retention times and mass spectra to known standards.
-
Visualizations
Caption: Potential microbial resistance mechanisms to this compound.
Caption: Troubleshooting workflow for inconsistent MIC results.
Caption: Logical relationship from this compound exposure to resistance.
References
- 1. Targeting Cell Membrane Adaptation as a Novel Antimicrobial Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. journals.asm.org [journals.asm.org]
- 4. The Extent of Antimicrobial Resistance Due to Efflux Pump Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Heterogeneous efflux pump expression underpins phenotypic resistance to antimicrobial peptides [elifesciences.org]
- 7. Enhanced fatty acid biosynthesis by Sigma28 in stringent responses contributes to multidrug resistance and biofilm formation in Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. In Vitro Antibacterial Activity and Mechanism of this compound against Escherichia coli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antibacterial effect of caprylic acid and this compound on major bacterial mastitis pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Optimizing monocaprylin-based formulations to reduce cytotoxicity in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing monocaprylin-based formulations to reduce in vitro cytotoxicity.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and in vitro testing of this compound-based systems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Cytotoxicity Observed at Low Concentrations | 1. High Concentration of Free this compound: The formulation may not be effectively encapsulating the this compound, leading to direct exposure of cells to the raw material.[1][2] 2. Suboptimal Excipient Selection: Surfactants or other co-formulants can exhibit their own cytotoxicity, which may be additive or synergistic with this compound.[3][4] 3. Inappropriate Formulation Type: A simple emulsion or micellar solution might not sufficiently shield cells from this compound's membrane-disrupting effects.[5][6] | 1. Improve Encapsulation Efficiency: Optimize the formulation by transitioning to a more robust delivery system like Solid Lipid Nanoparticles (SLNs) or Nanostructured Lipid Carriers (NLCs).[1][7] 2. Screen Excipients: Test the cytotoxicity of each formulation component individually to identify and replace toxic excipients. Use biocompatible surfactants like Poloxamers or lecithin.[3] 3. Incorporate Membrane-Stabilizing Agents: Add cholesterol to the formulation. Cholesterol is known to increase the order of lipid packing in cell membranes, potentially counteracting the fluidizing effect of this compound.[8][9] |
| Inconsistent Cytotoxicity Results Between Batches | 1. Variable Particle Size and Distribution: Inconsistent manufacturing processes (e.g., homogenization time, pressure) can lead to different particle sizes, affecting cellular interaction and toxicity.[10][11] 2. Formulation Instability: The formulation may be unstable, leading to aggregation or drug leakage over time.[12] | 1. Standardize Manufacturing Protocol: Strictly control parameters like homogenization speed, duration, and temperature. Characterize each batch for particle size and polydispersity index (PDI). 2. Assess Formulation Stability: Conduct stability studies at different time points and storage conditions. Consider adding stabilizers or cryoprotectants for long-term storage.[10] |
| Unexpected Cell Morphology Changes (e.g., Blebbing, Vacuolization) | 1. Direct Membrane Disruption: this compound's primary cytotoxic mechanism is the integration into and destabilization of the cell's plasma membrane, leading to loss of integrity.[5][13] 2. Induction of Apoptosis: Membrane stress can trigger downstream signaling pathways leading to programmed cell death (apoptosis).[14][15] | 1. Visualize Membrane Damage: Use membrane integrity assays (e.g., LDH release assay) or fluorescent dyes like Propidium Iodide to confirm membrane permeabilization. 2. Assess Apoptosis: Perform assays to detect apoptotic markers, such as Annexin V staining or caspase activity assays, to understand the cell death mechanism.[15] |
| Discrepancy Between Expected and Observed IC50 Values | 1. Assay-Specific Interference: The formulation components may interfere with the cytotoxicity assay itself (e.g., colored excipients interfering with colorimetric readouts like MTT). 2. Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents.[16] 3. Incorrect Exposure Time: The cytotoxic effect of lipid-based formulations can be time-dependent.[10] | 1. Run Appropriate Controls: Test the blank formulation (without this compound) to assess the cytotoxicity of the vehicle itself. Include controls to check for assay interference. 2. Use Multiple Cell Lines: If possible, test the formulation on more than one cell line to understand the breadth of its cytotoxic profile. 3. Perform a Time-Course Experiment: Evaluate cytotoxicity at multiple time points (e.g., 24, 48, and 72 hours) to determine the optimal endpoint.[16] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
This compound is an amphipathic molecule that acts as a surfactant. Its primary mechanism of cytotoxicity involves the disruption of the cell's plasma membrane. It integrates into the lipid bilayer, which increases membrane fluidity and creates defects or pores.[5][17] This leads to a loss of membrane integrity, leakage of intracellular components, and ultimately, cell death.[13][18]
Q2: How can encapsulating this compound in Solid Lipid Nanoparticles (SLNs) reduce its cytotoxicity?
Encapsulating this compound within the solid lipid core of an SLN can significantly reduce its cytotoxicity through several mechanisms:
-
Controlled Release: The solid matrix slows the release of this compound, preventing a high initial concentration from coming into direct contact with the cell membrane.[1]
-
Reduced Direct Contact: The nanoparticle structure acts as a barrier, and cellular uptake occurs through endocytosis rather than direct fusion, which is less immediately disruptive to the plasma membrane.
-
Biocompatible Interface: SLNs are typically formulated with biocompatible lipids and surfactants (e.g., lecithin), presenting a less aggressive interface to the cells compared to free this compound.[3][10]
Q3: What role do surfactants play in the cytotoxicity of the formulation?
Surfactants are essential for stabilizing nanoformulations but can be a major source of cytotoxicity. High concentrations of surfactants, particularly harsh ionic ones, can disrupt cell membranes independently.[3] The overall cytotoxicity of a formulation is often a function of both the active ingredient and the excipients. Therefore, it is crucial to select surfactants with a good biocompatibility profile (e.g., Poloxamers, Tweens at low concentrations) and use the minimum concentration required for stable emulsification.[3][19]
Q4: Can adding cholesterol to my formulation help reduce cytotoxicity?
Yes, incorporating cholesterol can be a viable strategy. Cholesterol is a key component of mammalian cell membranes and is known to increase membrane packing and reduce permeability.[8][9] By integrating into the lipid matrix of a nanoparticle or liposome, cholesterol can enhance the stability of the carrier and may also help stabilize cell membranes that interact with the formulation, potentially mitigating the membrane-disrupting effects of this compound.[12][20]
Q5: What downstream signaling pathways might be activated by this compound-induced membrane stress?
Disruption of the plasma membrane is a form of cellular stress that can trigger several downstream signaling pathways. A massive influx of calcium (Ca2+) is a common immediate result, which can activate various calcium-dependent enzymes and signaling cascades.[21] Furthermore, severe membrane stress and lipid bilayer disequilibrium can activate the Unfolded Protein Response (UPR) in the endoplasmic reticulum and may ultimately lead to the initiation of apoptotic pathways, involving the activation of caspases.[15][22][23]
Quantitative Data Summary
The following tables provide a summary of relevant quantitative data concerning this compound concentrations and an illustrative example of how formulation optimization can impact cytotoxicity.
Table 1: Reported Antimicrobial Concentrations of this compound (Note: These concentrations, effective against microbes, often overlap with concentrations that may be cytotoxic to mammalian cells.)
| Organism/System | Test | Effective Concentration (mM) | Reference |
| Dermatophilus congolensis | MIC | 2.5 | [24] |
| Dermatophilus congolensis | MBC | 5 | [24] |
| E. coli & S. aureus | MIC & MBC | ~5.5 (1.28 mg/mL) | [13][18] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
Table 2: Illustrative Example of IC50 Values Before and After Formulation Optimization (Note: This table presents hypothetical, yet realistic, data to demonstrate the expected outcome of optimizing a this compound formulation by encapsulating it within a Solid Lipid Nanoparticle (SLN) system. Actual values will vary based on the specific cell line and formulation details.)
| Formulation | Cell Line | Exposure Time | IC50 (µM) | Expected Outcome |
| Basic Formulation (this compound in simple surfactant solution) | Human Fibroblast | 24 hours | 150 | High cytotoxicity due to direct membrane exposure. |
| Optimized Formulation (this compound-loaded SLN) | Human Fibroblast | 24 hours | 450 | Reduced cytotoxicity due to encapsulation and controlled release.[1][10] |
IC50: The concentration of a substance that inhibits 50% of cell viability.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol describes a general method for preparing SLNs using high-pressure homogenization, a common technique for reducing cytotoxicity by encapsulation.
Materials:
-
This compound
-
Solid Lipid (e.g., Compritol® 888 ATO, Dynasan® 114)
-
Surfactant (e.g., Poloxamer 188, Soya Lecithin)
-
Purified Water
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve the desired amount of this compound in the molten lipid.
-
Aqueous Phase Preparation: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase under high-speed stirring (e.g., using an Ultra-Turrax®) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
Homogenization: Immediately process the hot pre-emulsion through a high-pressure homogenizer. Homogenize for 3-5 cycles at a pressure between 500-1500 bar. The homogenizer should be pre-heated to maintain the temperature above the lipid's melting point.
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring. The lipid will recrystallize, forming solid nanoparticles.
-
Characterization: Analyze the final SLN dispersion for particle size, polydispersity index (PDI), and zeta potential.
Protocol 2: MTT Cell Viability Assay
This protocol is a standard colorimetric assay to assess the in vitro cytotoxicity of a formulation.
Materials:
-
Cells in culture (e.g., HeLa, HaCaT, Fibroblasts)
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
Test formulations (e.g., Basic and Optimized this compound formulations)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of your test formulations (and blank vehicle controls) in complete medium. Remove the old medium from the cells and add 100 µL of the treatment media to the respective wells. Include untreated cells as a 100% viability control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, remove the treatment medium. Add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the results and determine the IC50 value.
Visualizations
Signaling & Mechanistic Pathways
Caption: Mechanism of this compound cytotoxicity and downstream effects.
Experimental Workflow
References
- 1. Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Anticancer Phytochemical Delivery: Advances, Challenges, and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psasir.upm.edu.my [psasir.upm.edu.my]
- 3. Cytotoxicity of solid lipid nanoparticles as a function of the lipid matrix and the surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solubility prediction and cytotoxicity of lipidic microemulsion: HSPiP modeling and synergism with ciclopirox olamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Mechanism of Monocaprylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Cholesterol on the Partitioning of a Drug Molecule in Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scialert.net [scialert.net]
- 11. Formulation, optimization, and evaluation of self-emulsifying drug delivery systems of nevirapine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Antibacterial Activity and Mechanism of this compound against Escherichia coli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | In vitro Antiproliferative and Apoptosis Inducing Effect of Allium atroviolaceum Bulb Extract on Breast, Cervical, and Liver Cancer Cells [frontiersin.org]
- 15. brieflands.com [brieflands.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Droplet Size Reduction of Self-Emulsifying Drug Delivery System (SEDDS) Using the Hybrid of Medium and Long-Chain Triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Selective Membrane Disruption Mechanism of an Antibacterial γ-AApeptide Defined by EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Signaling pathways involved in adaptive responses to cell membrane disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 23. [PDF] The membrane stress response buffers lethal effects of lipid disequilibrium by reprogramming the protein homeostasis network. | Semantic Scholar [semanticscholar.org]
- 24. In vitro antimicrobial properties of caprylic acid, this compound, and sodium caprylate against Dermatophilus congolensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the efficacy of monocaprylin through combination with other antimicrobials
Technical Support Center: Enhancing Monocaprylin Efficacy
This technical support center provides researchers, scientists, and drug development professionals with essential information for enhancing the antimicrobial efficacy of this compound through combination with other agents. It includes frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's antimicrobial action?
A1: this compound, a monoglyceride ester of caprylic acid, primarily acts by disrupting the integrity of the microbial cell membrane.[1] As an amphipathic molecule, it integrates into the phospholipid bilayer, which can lead to increased membrane fluidity, the formation of pores or defects, and subsequent leakage of cellular contents, ultimately causing cell death.[1] Studies using atomic force microscopy (AFM) and model lipid bilayers have shown that this compound integrates into the liquid disordered phase of the membrane, causing destabilization.[1]
Q2: Why combine this compound with other antimicrobials?
A2: Combining this compound with other antimicrobials can lead to synergistic or additive effects, which offers several advantages:
-
Enhanced Efficacy: The combination may be more effective at lower concentrations than either agent alone, potentially overcoming resistance.[2]
-
Broadened Spectrum: Combining agents can expand the range of susceptible microorganisms.[3][4]
-
Reduced Toxicity: Using lower concentrations of each compound can minimize potential side effects and toxicity.[2]
-
Combatting Resistance: A multi-target approach makes it more difficult for microorganisms to develop resistance.
Q3: What types of antimicrobials are commonly combined with this compound?
A3: Research has explored combinations of this compound and related compounds (like caprylic acid) with various agents, including:
-
Essential Oil Components: Compounds like carvacrol, thymol, and cinnamaldehyde (B126680) have shown synergistic effects.[5][6]
-
Bacteriocins: Nisin, a bacteriocin, has been effectively combined with caprylic acid to inhibit pathogens like Listeria monocytogenes.[7]
-
Other Fatty Acids and Monoglycerides: Combinations with other monoacyl glycerols can exhibit a broad antimicrobial spectrum.[3][4]
Q4: How is synergy quantitatively measured in the lab?
A4: The most common method is the checkerboard assay , which is used to calculate the Fractional Inhibitory Concentration Index (ΣFIC) .[2] The ΣFIC is calculated using the Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination.
The formula is: ΣFIC = FICA + FICB = (MICA in combination / MICA alone) + (MICB in combination / MICB alone)
The results are interpreted as follows:
-
Synergy: ΣFIC ≤ 0.5
-
Additive: 0.5 < ΣFIC ≤ 1.0
-
Indifference: 1.0 < ΣFIC ≤ 4.0
-
Antagonism: ΣFIC > 4.0[8]
Troubleshooting Guides
Issue 1: High variability or poor reproducibility in checkerboard assay results.
| Potential Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Small errors in serial dilutions can cascade. Use calibrated pipettes and consistent technique. For high-throughput needs, consider automated liquid handlers. |
| Inoculum Preparation | Inconsistent bacterial density affects MIC values. Standardize the inoculum preparation by adjusting to a specific optical density (e.g., 0.5 McFarland standard) before dilution. |
| Edge Effects | Evaporation from wells on the plate's perimeter can concentrate the compounds, leading to skewed results. Fill the outer wells with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.[9] |
| Compound Solubility | This compound or the combination agent may precipitate at higher concentrations or when mixed. Visually inspect wells for precipitation. Use a suitable solvent (e.g., DMSO, ethanol) at a non-inhibitory concentration and include solvent controls. |
Issue 2: The combination of this compound and another agent does not show the expected synergy.
| Potential Cause | Troubleshooting Step |
| Mechanism of Action | Synergy often occurs when two agents have complementary mechanisms (e.g., one disrupts the cell wall, while the other inhibits DNA synthesis). If both agents target the membrane, the effect might be additive rather than synergistic. Review the known mechanisms of the combined agents. |
| Test Organism | The nature of the interaction can be highly dependent on the specific microbial species and strain. Gram-negative bacteria, with their outer membrane, may be less susceptible to membrane-disrupting agents than Gram-positive bacteria.[3] |
| Assay Medium | Components in the growth medium can interact with the test compounds. For example, proteins or lipids in complex media might sequester this compound, reducing its effective concentration. Consider using a minimal, defined medium if appropriate. |
| Incorrect ΣFIC Interpretation | An additive effect (ΣFIC between 0.5 and 1.0) is still a favorable outcome, as it indicates the combination is more effective than the individual agents. Ensure the ΣFIC is calculated and interpreted correctly.[8] |
Quantitative Data Summary
The following tables summarize the antimicrobial efficacy of this compound and related compounds, alone and in combination with other agents.
Table 1: Minimum Inhibitory/Bactericidal Concentrations of this compound and Caprylic Acid
| Compound | Target Organism | MIC (mM) | MBC (mM) | Reference |
| This compound | Dermatophilus congolensis | 2.5 | 5 | [10] |
| Caprylic Acid | Dermatophilus congolensis | 7.5 | 15 | [10] |
| This compound | Escherichia coli | 8 | - | [1] |
| This compound | Staphylococcus xylosus | 9 | - | [1] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
Table 2: Efficacy of Antimicrobial Combinations Against Pathogens
| Agent A | Agent B | Target Organism | ΣFIC Index | Interaction | Reference |
| Nisin | Caprylic Acid (≥0.4 g/kg) | Listeria monocytogenes | Not explicitly calculated, but showed a >3 log reduction vs. control | Effective Combination | [7] |
| Monocaprin | Carvacrol | E. coli O157:H7, S. Typhimurium | Not explicitly calculated, but described as a "distinct synergistic effect" | Synergy | [5] |
| Nisin | Carvacrol | Listeria monocytogenes | ≤ 0.5 (Implied from MIC reduction) | Synergy | [11] |
Experimental Protocols & Visualizations
Protocol 1: Checkerboard Broth Microdilution Assay
This protocol outlines the determination of antimicrobial synergy using the checkerboard method.[9][12][13][14]
Materials:
-
96-well microtiter plates
-
Test microorganisms (adjusted to 0.5 McFarland standard)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Stock solutions of this compound (Agent A) and the second antimicrobial (Agent B)
-
Multichannel pipette
Methodology:
-
Plate Preparation:
-
Dispense 50 µL of broth into all wells of a 96-well plate.
-
Along the x-axis (e.g., columns 1-10), create a two-fold serial dilution of Agent A. Start by adding 50 µL of a 4x MIC stock solution to column 1, mix, and transfer 50 µL to column 2, repeating down to column 10.
-
Along the y-axis (e.g., rows A-G), create a two-fold serial dilution of Agent B. Start by adding 50 µL of a 4x MIC stock solution to row A, mix, and transfer 50 µL to row B, repeating down to row G.
-
The plate now contains a matrix of decreasing concentrations of both agents.
-
-
Controls:
-
Column 11: Agent A only (serial dilution).
-
Row H: Agent B only (serial dilution).
-
Well H12: Growth control (broth and inoculum only).
-
Well G12: Sterility control (broth only).
-
-
Inoculation:
-
Prepare a bacterial suspension and dilute it so that the final concentration in each well will be approximately 5 x 10⁵ CFU/mL.
-
Add 100 µL of this final inoculum to each well (except the sterility control). The final volume in each well is now 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, determine the MIC for each agent alone and for every combination by identifying the lowest concentration that completely inhibits visible growth.
-
Calculate the ΣFIC for each combination using the formula described in the FAQ section.
-
Diagrams and Workflows
Caption: Experimental workflow for antimicrobial synergy testing.
Caption: Troubleshooting guide for checkerboard assay variability.
References
- 1. Antimicrobial Mechanism of Monocaprylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. transpharmlab.com [transpharmlab.com]
- 3. thescipub.com [thescipub.com]
- 4. thescipub.com [thescipub.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficacies of nisin A and nisin V semipurified preparations alone and in combination with plant essential oils for controlling Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory effect of combinations of caprylic acid and nisin on Listeria monocytogenes in queso fresco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. clyte.tech [clyte.tech]
- 10. In vitro antimicrobial properties of caprylic acid, this compound, and sodium caprylate against Dermatophilus congolensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The synergistic antibacterial effect and inhibition of biofilm formation of nisin in combination with terpenes against Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Monocaprylin vs. Monocaprin: A Comparative Analysis of Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
Monocaprylin and monocaprin (B1671684), monoglyceride esters of the medium-chain fatty acids caprylic acid (C8) and capric acid (C10) respectively, have garnered significant attention for their broad-spectrum antimicrobial properties. This guide provides a detailed comparative analysis of their efficacy against a range of pathogenic and spoilage microorganisms, supported by experimental data from peer-reviewed studies. The information presented herein is intended to assist researchers and professionals in drug development and food preservation in making informed decisions regarding the selection and application of these compounds.
Mechanism of Action: Disrupting the Microbial Fortress
Both this compound and monocaprin exert their antimicrobial effects primarily by targeting and disrupting the integrity of the microbial cell membrane.[1][2][3] As amphipathic molecules, they readily insert themselves into the lipid bilayer of bacterial and fungal cell membranes. This integration leads to a cascade of detrimental events, including increased membrane fluidity, the formation of pores, and leakage of essential intracellular components such as nucleic acids and proteins.[4][5] Ultimately, this loss of membrane integrity results in cell lysis and death.[4][5] Electron microscopy studies have visually confirmed the disruptive impact of these monoglycerides (B3428702) on the cell membranes of various microorganisms.[3][4]
The proposed mechanism of action is depicted in the following signaling pathway diagram:
Caption: Proposed mechanism of antimicrobial action for this compound and monocaprin.
Comparative Antimicrobial Efficacy: A Data-Driven Overview
The antimicrobial activities of this compound and monocaprin have been quantified in numerous studies through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the available data for a range of microorganisms. It is important to note that direct comparisons can be challenging due to variations in experimental protocols across different studies.
Antibacterial Activity
| Bacterium | Compound | MIC | MBC | Temperature (°C) | Reference |
| Escherichia coli | This compound | 1.28 mg/mL | 1.28 mg/mL | 25 | [4][5] |
| This compound | 8 mM | - | 30 | [1] | |
| Monocaprin | 1000 µg/mL | - | - | [6] | |
| Staphylococcus aureus | This compound | 1.28 mg/mL | 1.28 mg/mL | 25 | [4][5] |
| Monocaprin | 500 µg/mL | - | - | [6] | |
| This compound | 100 ppm | - | - | [7] | |
| Monocaprin | 100 ppm | - | - | [7] | |
| Staphylococcus xylosus | This compound | 9 mM | - | 30 | [1] |
| Bacillus subtilis | This compound | 100 ppm | - | - | [7] |
| Monocaprin | 100 ppm | - | - | [7] | |
| Bacillus cereus | Monocaprin | 1000 µg/mL | - | - | [6] |
| Salmonella typhimurium | Monocaprin | 1000 µg/mL | - | - | [6] |
| Pseudomonas aeruginosa | This compound | >2.0% | - | - | [8] |
| Monocaprin | >2.0% | - | - | [8] | |
| Aeromonas hydrophila | This compound | 5 mg/mL (MIC80) | - | 37 | [9] |
| This compound | 1.25 mg/mL (MIC80) | - | 4 | [9] | |
| Monocaprin | 1.25 mg/mL (MIC80) | - | 37 | [9] | |
| Dermatophilus congolensis | This compound | 2.5 mM | 5 mM | 37 | [10][11] |
| Streptococcus agalactiae | This compound | <25 mM | >5.0 log reduction in 6h | 39 | [12][13] |
| Streptococcus dysgalactiae | This compound | <25 mM | >5.0 log reduction in 6h | 39 | [12][13] |
| Streptococcus uberis | This compound | <25 mM | >5.0 log reduction in 6h | 39 | [12][13] |
Antifungal Activity
| Fungus | Compound | MIC | % Inhibition | Temperature (°C) | Reference |
| Zygosaccharomyces bailii | This compound | 4 mM | - | 25 | [1] |
| Aspergillus niger | This compound | - | Non-inhibitory | - | [7] |
| Monocaprin | - | Non-inhibitory | - | [7] | |
| Rhizopus oryzae | This compound | - | Non-inhibitory | - | [7] |
| Monocaprin | - | Non-inhibitory | - | [7] | |
| Aspergillus flavus | This compound | - | Non-inhibitory | - | [7] |
| Monocaprin | - | Non-inhibitory | - | [7] | |
| Leucothrix mucor | This compound | - | Non-inhibitory | - | [7] |
| Monocaprin | - | Non-inhibitory | - | [7] | |
| Mucor racemosus | This compound | - | 80% at 1000 ppm | - | [7] |
| Rhizopus stolonifer | This compound | - | 65% at 1000 ppm | - | [7] |
Experimental Protocols: A Closer Look at the Methodology
The data presented in this guide is derived from studies employing standard antimicrobial susceptibility testing methods. A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) is outlined below.
General MIC Determination Workflow
Caption: Generalized workflow for Minimum Inhibitory Concentration (MIC) determination.
Key Experimental Steps:
-
Preparation of Antimicrobial Agents: this compound and monocaprin are dissolved in a suitable solvent and then serially diluted in a liquid growth medium (e.g., Brain Heart Infusion broth, Mueller-Hinton broth) to achieve a range of concentrations.[3][14]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared, typically to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: The inoculated dilutions are incubated under conditions optimal for the growth of the test microorganism, including specific temperatures and atmospheric conditions, for a defined period (usually 24 to 48 hours).[11]
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[1][14][15]
-
MBC Determination: To determine the MBC, an aliquot from the tubes showing no visible growth is subcultured onto an agar (B569324) medium without the antimicrobial agent. The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of viable bacteria.
Conclusion
Both this compound and monocaprin demonstrate significant antimicrobial activity against a wide array of bacteria and some fungi. The available data suggests that their efficacy can be influenced by the specific microorganism, the concentration of the monoglyceride, and environmental factors such as temperature.[1][9] Their primary mechanism of action, the disruption of the cell membrane, makes them attractive candidates for applications where controlling microbial growth is crucial. This comparative guide serves as a foundational resource for researchers and professionals, highlighting the potential of these compounds and underscoring the need for further standardized comparative studies to fully elucidate their relative potencies and broaden their application spectra.
References
- 1. Antimicrobial Mechanism of Monocaprylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial mechanism of monocaprylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. View of Antimicrobial activity of monocaprin: a monoglyceride with potential use as a denture disinfectant [medicaljournalssweden.se]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Antibacterial Activity and Mechanism of this compound against Escherichia coli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. thescipub.com [thescipub.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In vitro antimicrobial properties of caprylic acid, this compound, and sodium caprylate against Dermatophilus congolensis [ouci.dntb.gov.ua]
- 11. In vitro antimicrobial properties of caprylic acid, this compound, and sodium caprylate against Dermatophilus congolensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antibacterial effect of caprylic acid and this compound on major bacterial mastitis pathogens [pubmed.ncbi.nlm.nih.gov]
- 14. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Efficacy of monocaprylin compared to sodium benzoate as a food preservative
A Comparative Guide to the Efficacy of Monocaprylin and Sodium Benzoate (B1203000) as Food Preservatives
Introduction
In the realm of food preservation, the demand for effective and safe antimicrobial agents is paramount. This guide provides a detailed comparison of two such agents: this compound, a naturally derived monoglyceride ester of caprylic acid, and sodium benzoate, a widely used synthetic preservative. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive analysis of their antimicrobial efficacy, mechanisms of action, and the experimental data supporting these findings.
Quantitative Data Summary
The following tables summarize the Minimum Inhibitory Concentration (MIC) of this compound and sodium benzoate against various foodborne pathogens as reported in scientific literature. It is important to note that direct comparisons of MIC values across different studies should be made with caution due to variations in experimental conditions such as pH, temperature, and culture media.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms
| Microorganism | Concentration (mg/mL) | pH | Temperature (°C) | Reference |
| Escherichia coli | 1.28 | 5-9 | 25 | [1] |
| Staphylococcus aureus | 1.28 | 5-9 | 25 | [1] |
| Escherichia coli | 8 mM (~1.5) | Not Specified | 37 | [2][3] |
| Staphylococcus xylosus | 9 mM (~1.7) | Not Specified | 37 | [2][3] |
| Zygosaccharomyces bailii | 4 mM (~0.75) | Not Specified | 37 | [2][3] |
Table 2: Minimum Inhibitory Concentration (MIC) of Sodium Benzoate against Various Microorganisms
| Microorganism | Concentration (mg/mL) | pH | Temperature (°C) | Reference |
| Escherichia coli | 400 | Not Specified | Not Specified | [4] |
| Staphylococcus aureus | 400 | Not Specified | Not Specified | [4] |
| Bacillus subtilis | 400 | Not Specified | Not Specified | [4] |
| Escherichia coli O157:H7 | >10,000 | 7.0 | Not Specified | [5] |
| Escherichia coli O157:H7 | 1000 | 4.0 | Not Specified | [5] |
| Salmonella enterica | >10,000 | 7.0 | Not Specified | [5] |
| Salmonella enterica | 1000 | 4.0 | Not Specified | [5] |
| Listeria monocytogenes | >10,000 | 7.0 | Not Specified | [5] |
| Listeria monocytogenes | 1000 | 4.0 | Not Specified | [5] |
| Candida albicans | 2.5 | Not Specified | Not Specified | [6] |
Mechanisms of Action
The antimicrobial activity of this compound and sodium benzoate stems from distinct mechanisms that affect microbial cell integrity and metabolic functions.
This compound
This compound, an amphipathic molecule, primarily targets the cell membrane of microorganisms.[2][3] It integrates into the lipid bilayer, leading to a series of disruptive events.
Caption: Mechanism of action of this compound against microbial cells.
The integration of this compound into the cell membrane increases its fluidity and permeability, causing leakage of essential ions and cellular contents, which ultimately leads to cell lysis.[1][7][8] This mechanism is largely independent of pH, providing this compound with a broad effective range.[1]
Sodium Benzoate
The antimicrobial activity of sodium benzoate is highly dependent on pH.[9][10] Its efficacy is attributed to the undissociated form of benzoic acid, which predominates at low pH (2.5-4.0).[9][10]
References
- 1. In Vitro Antibacterial Activity and Mechanism of this compound against Escherichia coli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial Mechanism of Monocaprylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Antibacterial activity of acidified sodium benzoate against Escherichia coli O157:H7, Salmonella enterica, and Listeria monocytogenes in tryptic soy broth and on cherry tomatoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agrojournal.org [agrojournal.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Antimicrobial mechanism of monocaprylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. snowhitechem.com [snowhitechem.com]
- 10. justlonghealth.com [justlonghealth.com]
A Head-to-Head Comparison of Monocaprylin and Potassium Sorbate as Antimicrobial Agents Against Foodborne Pathogens
Introduction
The inhibition of microbial growth is a cornerstone of food safety and preservation. Among the arsenal (B13267) of antimicrobial agents, monocaprylin and potassium sorbate (B1223678) are two compounds that have garnered significant attention. This compound, a monoglyceride of caprylic acid, is recognized for its broad-spectrum antibacterial activity.[1][2] Potassium sorbate, the potassium salt of sorbic acid, is a widely used preservative, particularly effective against molds and yeasts.[3][4][5] This guide provides a detailed, data-driven comparison of the efficacy of this compound and potassium sorbate against key foodborne pathogens, intended for researchers, scientists, and professionals in drug development.
Mechanism of Action
The antimicrobial mechanisms of this compound and potassium sorbate differ significantly, targeting different cellular structures and functions.
This compound: this compound exerts its bactericidal effect primarily by disrupting the cell membrane. Its amphipathic nature allows it to integrate into the lipid bilayer of the bacterial cell membrane, leading to increased permeability and loss of structural integrity.[6] This disruption causes the leakage of essential intracellular components, such as nucleic acids and proteins, ultimately leading to cell death.[7] Studies have shown that for Gram-negative bacteria like E. coli, this compound causes rapid disintegration of both the outer and inner membranes.[7] In Gram-positive bacteria such as S. aureus, it appears to accumulate more slowly in the cell membrane, causing damage from within.[7]
Potassium Sorbate: Potassium sorbate's antimicrobial activity is most effective in its undissociated (sorbic acid) form, which predominates at low pH.[8][9] The uncharged sorbic acid molecule can readily pass through the cell membrane into the cytoplasm. Once inside the more neutral pH of the cell, it dissociates, releasing protons and acidifying the cytoplasm. This disruption of intracellular pH homeostasis interferes with critical enzymatic processes and metabolic functions, ultimately inhibiting microbial growth.[3]
Quantitative Antimicrobial Efficacy
The effectiveness of an antimicrobial agent is often quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.
Table 1: Comparative MIC and MBC Values (mg/mL)
| Microorganism | Compound | MIC (mg/mL) | MBC (mg/mL) | Source(s) |
|---|---|---|---|---|
| Escherichia coli | This compound | 1.28 | 1.28 | [7][10] |
| Potassium Sorbate | 8.0 | - | [10] | |
| Staphylococcus aureus | This compound | 1.28 | 1.28 | [7][10] |
| Potassium Sorbate | 1.5 - 64.0 | - | [10][11] | |
| Listeria monocytogenes | This compound | Active | - | [2][6] |
| Potassium Sorbate | Active | - | [12][13] | |
| Salmonella spp. | This compound | Active | - | [2] |
| Potassium Sorbate | Active | - | [13] | |
| Yersinia spp. | This compound | Active | - | [2][6] |
| | Potassium Sorbate | Active | - |[12][14] |
Data for "Active" indicates reported inhibitory activity without specific MIC values in the cited sources. A dash (-) indicates data not available in the sources.
The data clearly indicates that this compound exhibits significantly lower MIC and MBC values against both E. coli and S. aureus compared to potassium sorbate, suggesting a superior antibacterial potency.[7][10]
Factors Affecting Efficacy: The Role of pH
A critical differentiating factor between these two antimicrobials is their efficacy across different pH levels.
-
This compound: The antibacterial activity of this compound is remarkably stable across a wide pH range. Studies have shown that its MIC remains unchanged in culture media with pH values ranging from 5 to 9.[7][10] This pH independence makes it a versatile antimicrobial for a variety of food products.
-
Potassium Sorbate: In stark contrast, the effectiveness of potassium sorbate is highly pH-dependent.[12] It is most active in acidic conditions (pH < 6.0), where the undissociated sorbic acid form prevails.[9] As the pH increases, its antimicrobial properties diminish significantly, becoming largely ineffective at pH levels above 6.5.[8]
Experimental Protocols: Determining MIC and MBC
A standard method for determining the MIC and MBC of an antimicrobial agent is the broth microdilution method.
Experimental Protocol: Broth Microdilution Method
-
Preparation of Antimicrobial Stock: A stock solution of the antimicrobial agent (this compound or potassium sorbate) is prepared in a suitable solvent and sterilized.
-
Serial Dilutions: A series of twofold dilutions of the antimicrobial stock solution are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate.[15]
-
Inoculum Preparation: The test microorganism is cultured to a specific density (e.g., 0.5 McFarland standard), and then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the microtiter plate wells.
-
Inoculation and Incubation: Each well containing the diluted antimicrobial is inoculated with the prepared bacterial suspension. Positive (no antimicrobial) and negative (no bacteria) controls are included. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well remains clear).[6]
-
MBC Determination: To determine the MBC, a small aliquot from the wells showing no visible growth is subcultured onto an agar (B569324) plate. The plate is incubated, and the MBC is identified as the lowest concentration that shows no bacterial growth on the agar.
Conclusion
Based on the available head-to-head comparative data, this compound demonstrates a stronger and more stable antibacterial activity against key foodborne pathogens like E. coli and S. aureus than potassium sorbate.[7] Its key advantages include significantly lower MIC and MBC values and, most notably, its efficacy across a broad pH range, a factor that severely limits the application of potassium sorbate. While potassium sorbate remains a valuable preservative, particularly for its antifungal properties in acidic foods, this compound presents itself as a potent, pH-independent alternative for bacterial control in a wider variety of food systems. Further research into the synergistic effects of these and other preservatives could pave the way for novel, broad-spectrum food safety solutions.[16]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cdn.homebrewtalk.com [cdn.homebrewtalk.com]
- 6. Antimicrobial Mechanism of Monocaprylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academicjournals.org [academicjournals.org]
- 12. Inhibition, Injury, and Inactivation of Four Psychrotrophic Foodborne Bacteria by the Preservatives Methyl ρ-Hydroxybenzoate and Potassium Sorbate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ecommons.cornell.edu [ecommons.cornell.edu]
- 14. researchgate.net [researchgate.net]
- 15. The Influence of Liquid Medium Choice in Determination of Minimum Inhibitory Concentration of Essential Oils against Pathogenic Bacteria [mdpi.com]
- 16. Antibacterial Effect of Caprylic Acid and Potassium Sorbate in Combination against Listeria monocytogenes ATCC 7644 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antimicrobial Spectrum of Monocaprylin Against a Panel of Clinical Isolates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial performance of monocaprylin against a range of clinical isolates, supported by experimental data from published studies. This compound, the monoglyceride of caprylic acid, is a naturally occurring compound recognized for its broad-spectrum antimicrobial activity.[1][2] This document summarizes its efficacy, details the experimental protocols for validation, and visualizes key processes for enhanced understanding.
Data Presentation: Antimicrobial Spectrum of this compound
The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism.[3] The following table summarizes the MIC values of this compound against various Gram-positive bacteria, Gram-negative bacteria, and fungi, as reported in scientific literature. For comparative purposes, MIC values for related compounds such as caprylic acid and other preservatives are included where available.
| Microorganism | Type | This compound MIC | Comparator Agent | Comparator MIC |
| Staphylococcus aureus | Gram-positive | 1.28 mg/mL[4] | Sodium Benzoate | >10.24 mg/mL[4] |
| Staphylococcus aureus | Gram-positive | 1.28 mg/mL[4] | Potassium Sorbate | >10.24 mg/mL[4] |
| Staphylococcus xylosus | Gram-positive | 9 mM[5] | - | - |
| Streptococcus agalactiae | Gram-positive | <25 mM[6] | Caprylic Acid | <50 mM[7] |
| Streptococcus dysgalactiae | Gram-positive | <25 mM[6] | Caprylic Acid | <50 mM[7] |
| Streptococcus uberis | Gram-positive | <25 mM[6] | Caprylic Acid | <50 mM[7] |
| Dermatophilus congolensis | Gram-positive | 2.5 mM[8][9] | Caprylic Acid | 7.5 mM[8][9] |
| Dermatophilus congolensis | Gram-positive | 2.5 mM[8][9] | Sodium Caprylate | 15 mM[8][9] |
| Escherichia coli | Gram-negative | 1.28 mg/mL[4] | Sodium Benzoate | >10.24 mg/mL[4] |
| Escherichia coli | Gram-negative | 1.28 mg/mL[4] | Potassium Sorbate | 5.12 mg/mL[4] |
| Escherichia coli | Gram-negative | 8 mM[5] | - | - |
| Zygosaccharomyces bailii | Fungus (Yeast) | 4 mM[5] | - | - |
| Candida albicans | Fungus (Yeast) | 0.15 - 10 mM[5] | - | - |
Experimental Protocols
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, a standard antimicrobial susceptibility testing protocol.[10][11]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific clinical isolate.
Materials:
-
This compound
-
Appropriate solvent for this compound (e.g., Dimethyl Sulfoxide - DMSO)
-
Sterile 96-well microtiter plates
-
Standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard)
-
Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Incubator set to the optimal growth temperature for the test organism (e.g., 37°C for most bacteria)
-
Spectrophotometer or microplate reader (optional, for quantitative measurement)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent. The final concentration of the solvent in the wells should be non-inhibitory to the microorganism.
-
Serial Dilutions: a. Add 100 µL of sterile growth medium to all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution to the first well of each row to be tested. c. Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a gradient of concentrations. Discard the final 100 µL from the last well.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in the growth medium, adjusted to a 0.5 McFarland turbidity standard. This typically corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add 10 µL of the prepared inoculum to each well, resulting in a final volume of 110 µL.
-
Controls:
-
Positive Control (Growth Control): A well containing growth medium and the inoculum, but no this compound.
-
Negative Control (Sterility Control): A well containing only the growth medium to check for contamination.
-
Solvent Control: A well containing the highest concentration of the solvent used and the inoculum to ensure the solvent has no antimicrobial effect.
-
-
Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 35°C ± 2°C) for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader.
Visualizations
The following diagrams illustrate the experimental workflow for determining antimicrobial susceptibility and the proposed mechanism of action for this compound.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Proposed mechanism of action of this compound on a bacterial cell.[1][4][5]
References
- 1. Antimicrobial mechanism of monocaprylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. apec.org [apec.org]
- 4. In Vitro Antibacterial Activity and Mechanism of this compound against Escherichia coli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Mechanism of Monocaprylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. jostchemical.com [jostchemical.com]
- 9. In vitro antimicrobial properties of caprylic acid, this compound, and sodium caprylate against Dermatophilus congolensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ovid.com [ovid.com]
Cross-Validation of Monocaprylin MIC Results: A Comparative Guide to Assay Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key assay methods for determining the Minimum Inhibitory Concentration (MIC) of monocaprylin, a promising antimicrobial agent. Understanding the nuances of different methodologies is crucial for the accurate assessment and cross-validation of its efficacy against various pathogens. This document outlines detailed experimental protocols, presents available MIC data, and visualizes experimental workflows to aid in the selection of appropriate testing strategies.
Introduction to this compound and MIC Testing
This compound, the monoglyceride of caprylic acid, has garnered significant interest for its broad-spectrum antimicrobial activity against a range of bacteria and fungi. It is generally recognized as safe (GRAS) and has potential applications as a preservative in food and as a therapeutic agent. The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's potency, defined as the lowest concentration that prevents the visible growth of a microorganism. Accurate and reproducible MIC data are critical for the evaluation of new antimicrobial compounds, for guiding therapeutic applications, and for regulatory submissions.
The choice of assay method for MIC determination can significantly influence the outcome, particularly for lipophilic compounds like this compound. This guide focuses on the two most common methods: broth microdilution and agar (B569324) dilution, providing a framework for understanding their principles and potential for variability.
Comparison of MIC Assay Methods
The two primary methods for determining the MIC of an antimicrobial agent are broth dilution and agar dilution. While both aim to determine the lowest concentration of a substance that inhibits microbial growth, their methodologies differ, which can lead to variations in the resulting MIC values.
Broth Microdilution is a widely used method where serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined after incubation by observing the lowest concentration of the agent at which there is no visible growth (turbidity).
Agar Dilution involves incorporating the antimicrobial agent into an agar-based growth medium at various concentrations. The surface of the agar is then inoculated with a standardized suspension of the test microorganism. Following incubation, the MIC is identified as the lowest concentration of the agent that prevents the growth of colonies on the agar surface.
A key consideration for lipophilic compounds like this compound is their solubility in aqueous media. Solvents such as dimethyl sulfoxide (B87167) (DMSO) are often required to prepare stock solutions. It is crucial to use a concentration of the solvent that does not inhibit microbial growth on its own and to include appropriate solvent controls in the assay.
Data Presentation: this compound MIC Values
The following table summarizes published MIC values for this compound against various microorganisms. It is important to note that these values are compiled from different studies and are not the result of direct comparative experiments. Therefore, variations in MICs may be attributable to differences in assay methodology, specific strains tested, and laboratory conditions.
| Microorganism | Assay Method | MIC (mg/mL) | MIC (mM) | Source |
| Escherichia coli | Broth Microdilution | - | 8 | [1] |
| Staphylococcus xylosus | Broth Microdilution | - | 9 | [1] |
| Zygosaccharomyces bailii | Broth Microdilution | - | 4 | [1] |
| Escherichia coli | Broth Microdilution | 1.28 | ~5.9 | [2] |
| Staphylococcus aureus | Broth Microdilution | 1.28 | ~5.9 | [2] |
Experimental Protocols
Broth Microdilution Method
This protocol is adapted from the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).
a. Preparation of this compound Stock Solution:
-
Due to its lipophilic nature, dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 100 mg/mL).
-
Ensure the final concentration of DMSO in the assay does not exceed a level that affects microbial growth (typically ≤1%).
b. Preparation of Microtiter Plates:
-
In a 96-well microtiter plate, add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.
-
Add 200 µL of the this compound stock solution (appropriately diluted in CAMHB to twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no this compound), and well 12 serves as the sterility control (no inoculum).
c. Inoculum Preparation:
-
From a fresh culture (18-24 hours) of the test microorganism on a suitable agar plate, suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
d. Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 100 µL of the prepared inoculum.
-
Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
e. MIC Determination:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as observed with the naked eye or a microplate reader.
Agar Dilution Method
This protocol is based on standard agar dilution procedures.
a. Preparation of this compound-Agar Plates:
-
Prepare a series of two-fold dilutions of the this compound stock solution in a suitable solvent (e.g., DMSO).
-
For each concentration, add a defined volume of the this compound dilution to molten and cooled (45-50°C) Mueller-Hinton Agar (MHA) to achieve the desired final concentration. The volume of the this compound solution should be a small fraction of the total agar volume (e.g., 1 mL of drug solution to 19 mL of agar).
-
Mix thoroughly and pour the agar into sterile petri dishes. Allow the plates to solidify.
-
Prepare a growth control plate containing agar with the solvent used for this compound and a sterility control plate with no inoculum.
b. Inoculum Preparation:
-
Prepare the inoculum as described for the broth microdilution method, adjusting the final concentration to approximately 1 x 10⁷ CFU/mL.
c. Inoculation and Incubation:
-
Using a multipoint inoculator, spot a small volume (1-2 µL) of the inoculum onto the surface of each this compound-containing agar plate and the control plates. This will deliver approximately 1 x 10⁴ CFU per spot.
-
Allow the spots to dry completely before inverting the plates.
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
d. MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism on the agar surface.
Visualizing Experimental Workflows and Mechanisms
To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for cross-validation of this compound MIC results using broth and agar dilution methods.
Caption: Postulated mechanism of action of this compound on a bacterial cell.
Conclusion
The determination of this compound's MIC is essential for its development as an antimicrobial agent. Both broth microdilution and agar dilution are valuable methods for this purpose. However, researchers must be aware of the potential for variability in results due to the differing methodologies. The lipophilic nature of this compound necessitates careful consideration of solvent use and its potential effects on the assay. When comparing MIC values from different studies, it is crucial to consider the assay method employed. For robust cross-validation, it is recommended to test this compound using multiple assay methods within the same laboratory and against the same panel of microorganisms. This approach will provide a more comprehensive understanding of its antimicrobial potency and facilitate its journey from the laboratory to clinical or industrial applications.
References
Monocaprylin vs. Caprylic Acid: A Comparative Analysis of Their Impact on Bacterial Cell Morphology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the effects of monocaprylin and caprylic acid on bacterial cell morphology, supported by experimental data. Both this compound, a monoglyceride ester of caprylic acid, and caprylic acid, a medium-chain fatty acid, are recognized for their antimicrobial properties.[1] A primary mechanism of their antibacterial action involves the disruption of the bacterial cell membrane.[1][2] This guide delves into the specifics of these interactions, presenting quantitative data and detailed experimental methodologies to aid in research and development.
Executive Summary
Both this compound and caprylic acid exert their antimicrobial effects by compromising the integrity of the bacterial cell membrane, leading to morphological changes and eventual cell death.[2][3] However, the potency and specific morphological alterations can vary between the two compounds and across different bacterial species. This guide presents a compilation of experimental findings to highlight these differences.
Quantitative Data Comparison
The antimicrobial efficacy of this compound and caprylic acid can be quantified by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Lower values indicate higher potency.
| Compound | Bacterium | MIC | MBC | Reference |
| This compound | Dermatophilus congolensis | 2.5 mM | 5 mM | [3] |
| Escherichia coli | 1.28 mg/mL | 1.28 mg/mL | [4] | |
| Staphylococcus aureus | 1.28 mg/mL | 1.28 mg/mL | [4] | |
| Various Mastitis Pathogens | - | >5.0 log cfu/mL reduction with 25 mM & 50 mM | [5] | |
| Caprylic Acid | Dermatophilus congolensis | 7.5 mM | 15 mM | [3] |
| Various Mastitis Pathogens | - | >5.0 log cfu/mL reduction with 50 mM & 100 mM | [5] |
Comparative Effects on Bacterial Cell Morphology
Electron microscopy studies have provided visual evidence of the damage inflicted by this compound and caprylic acid on bacterial cell structures.
This compound
Treatment with this compound has been shown to cause significant damage to the cell envelope of both Gram-negative and Gram-positive bacteria.
-
Escherichia coli (Gram-negative): Transmission Electron Microscopy (TEM) reveals that this compound treatment leads to indistinct membrane structures, a shrunken inner membrane, and partial leakage of cellular components. At higher concentrations, more severe damage is observed, including the disappearance of the cell membrane and flocculation of intracellular contents.[4]
-
Staphylococcus aureus (Gram-positive): Scanning Electron Microscopy (SEM) of S. aureus treated with this compound shows a rough and shrunken cell surface, indicating cell wall damage.[4]
Caprylic Acid
Caprylic acid also targets the bacterial cell membrane, leading to its disintegration.
-
Dermatophilus congolensis (Gram-positive): TEM analysis demonstrates that caprylic acid at its MBC disintegrates the plasma membrane of D. congolensis.[3] The membrane appears broken down into small fragments, accompanied by clearing of the cytoplasm and shrunken plasma membranes.[3]
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the effects of these compounds on bacterial cell morphology.
Transmission Electron Microscopy (TEM)
Objective: To visualize the internal ultrastructural changes in bacterial cells after treatment.
Protocol:
-
Bacterial Culture and Treatment: Grow bacterial strains to the mid-logarithmic phase in an appropriate broth medium. Introduce this compound or caprylic acid at desired concentrations (e.g., MIC, MBC) and incubate for a specified period. Untreated cultures serve as controls.
-
Fixation: Harvest the bacterial cells by centrifugation. Wash the pellet with a suitable buffer (e.g., phosphate-buffered saline, PBS). Fix the cells with a primary fixative, such as 2.5% glutaraldehyde (B144438) in a cacodylate buffer, and incubate overnight at 4°C.
-
Post-fixation: Wash the cells to remove the primary fixative and post-fix with 1% osmium tetroxide to enhance contrast.
-
Dehydration: Dehydrate the samples through a graded series of ethanol (B145695) concentrations (e.g., 30%, 50%, 70%, 90%, 100%).
-
Embedding: Infiltrate the dehydrated samples with an embedding resin (e.g., Epon) and polymerize at 60°C.
-
Sectioning: Cut ultrathin sections (70-90 nm) using an ultramicrotome equipped with a diamond knife.
-
Staining: Mount the sections on copper grids and stain with uranyl acetate (B1210297) and lead citrate (B86180) to enhance the contrast of cellular structures.
-
Imaging: Examine the grids under a transmission electron microscope at various magnifications to observe and document morphological changes.[3]
Scanning Electron Microscopy (SEM)
Objective: To observe the surface morphology of bacterial cells after treatment.
Protocol:
-
Bacterial Culture and Treatment: Prepare and treat bacterial cultures as described for TEM.
-
Fixation: Harvest and wash the cells. Fix with 2.5% glutaraldehyde.
-
Dehydration: Dehydrate the fixed cells using a graded ethanol series.
-
Drying: Subject the samples to critical point drying to preserve the three-dimensional structure.
-
Coating: Mount the dried samples on stubs and coat with a thin layer of a conductive metal, such as gold or palladium, using a sputter coater.
-
Imaging: Observe the samples under a scanning electron microscope to analyze surface features.[4]
Signaling Pathways and Experimental Workflows
The antimicrobial action of both this compound and caprylic acid primarily involves the physical disruption of the bacterial cell membrane rather than a specific signaling pathway. The experimental workflow for assessing their impact on cell morphology is a sequential process.
The mechanism of action for both compounds is centered on their interaction with the bacterial cell membrane, leading to increased permeability and eventual lysis.
References
- 1. Antioxidant and Antibacterial Activity of Caprylic Acid Vanillyl Ester Produced by Lipase-Mediated Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Mechanism of Monocaprylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro antimicrobial properties of caprylic acid, this compound, and sodium caprylate against Dermatophilus congolensis [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Monocaprylin's Efficacy in Murine Infection Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of monocaprylin's antimicrobial efficacy against common pathogens, contextualized with the performance of standard-of-care antibiotics in established murine infection models. While direct in vivo comparative studies on this compound are currently limited, this document synthesizes available in vitro data for this compound and contrasts it with the in vivo efficacy of established alternatives, offering a valuable resource for researchers investigating novel antimicrobial agents.
Executive Summary
This compound, a monoglyceride of caprylic acid, has demonstrated potent in vitro antimicrobial activity against a broad spectrum of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. Its mechanism of action involves the disruption of the bacterial cell membrane, leading to rapid bactericidal effects. Although in vivo validation in murine infection models is not yet extensively documented in published literature, the compelling in vitro data warrants further investigation into its therapeutic potential. This guide presents an indirect comparison of this compound's in vitro efficacy with the established in vivo performance of standard antibiotics in relevant murine models, alongside detailed experimental protocols to facilitate such future research.
Data Presentation: A Comparative Overview
The following tables summarize the in vitro efficacy of this compound against key pathogens and the in vivo efficacy of commonly used antibiotics in murine infection models.
Note: The comparison presented is indirect. This compound data is from in vitro studies, while the comparator data is from in vivo studies. This highlights the potential of this compound and underscores the need for direct comparative in vivo validation.
Table 1: Efficacy Against Staphylococcus aureus (Murine Skin Infection Model)
| Compound | Dosing Regimen (in vivo) / Concentration (in vitro) | Outcome (Log Reduction in CFU/g tissue) | Citation |
| This compound | 1.28 mg/mL (MBC, in vitro) | >5.5 log CFU/mL reduction in 6 hours | [1][2] |
| Linezolid | 100 mg/kg, b.i.d. | ~1.0 | [1] |
| Vancomycin | 1200 mg/kg/day | Static effect to ~1.0 | [3] |
| Mupirocin (2% ointment) | Twice daily | ~2.0 - 3.0 | [4][5] |
Table 2: Efficacy Against Escherichia coli (Murine Systemic Infection Model)
| Compound | Dosing Regimen (in vivo) / Concentration (in vitro) | Outcome (Survival Rate / Log Reduction in CFU) | Citation |
| This compound | 1.28 mg/mL (MBC, in vitro) | >5.5 log CFU/mL reduction in 6 hours | [1][2] |
| Gentamicin | 1.6 mg/kg | 100% survival | [6] |
| Ciprofloxacin (B1669076) | 40 mg/kg | Rapid decline in CFU | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the in vivo validation of this compound.
Murine Skin Infection Model (Staphylococcus aureus)
This model is designed to evaluate the efficacy of topical antimicrobial agents.[8][9]
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Bacterial Strain: Methicillin-resistant Staphylococcus aureus (MRSA) USA300 strain.
-
Inoculum Preparation:
-
Culture MRSA overnight in Tryptic Soy Broth (TSB) at 37°C.
-
Dilute the overnight culture in fresh TSB and grow to mid-logarithmic phase.
-
Harvest bacteria by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS to a final concentration of 1 x 108 CFU/mL.
-
-
Infection Procedure:
-
Treatment:
-
Initiate treatment 4 hours post-infection.
-
For topical application, apply a specified amount of the test compound (e.g., this compound formulation) or control vehicle to the infected area twice daily for a predetermined number of days.
-
For systemic administration, administer the compound via subcutaneous or oral route at the desired dosage and frequency.[1]
-
-
Efficacy Evaluation:
-
At specified time points, euthanize the mice.
-
Excise the infected skin tissue.
-
Homogenize the tissue in sterile PBS.
-
Perform serial dilutions and plate on appropriate agar (B569324) plates (e.g., Mannitol Salt Agar) to determine the bacterial load (CFU/g of tissue).
-
Calculate the log reduction in CFU compared to the vehicle-treated control group.
-
Murine Systemic Infection Model (Escherichia coli)
This model is used to assess the efficacy of systemically administered antimicrobial agents.[6][10]
-
Animal Model: Female C57BL/6 mice, 6-8 weeks old.
-
Bacterial Strain: Uropathogenic Escherichia coli (UPEC) strain.
-
Inoculum Preparation:
-
Culture E. coli overnight in Luria-Bertani (LB) broth at 37°C.
-
Dilute the culture and grow to mid-logarithmic phase.
-
Harvest, wash, and resuspend the bacteria in sterile PBS to a final concentration of 1 x 107 CFU/mL.
-
-
Infection Procedure:
-
Induce a systemic infection by intraperitoneal (IP) injection of 100 µL of the bacterial suspension (1 x 106 CFU).
-
-
Treatment:
-
Initiate treatment 1-2 hours post-infection.
-
Administer the test compound or control vehicle via the desired route (e.g., intraperitoneal, intravenous, or oral) at specified doses and intervals.
-
-
Efficacy Evaluation:
-
Monitor the survival of the mice over a period of 7-14 days.
-
For bacterial load determination, euthanize a subset of mice at various time points.
-
Aseptically collect organs such as the spleen, liver, and kidneys.
-
Homogenize the organs and perform serial dilutions and plating to enumerate the bacterial load (CFU/organ).
-
Visualizations
This compound's Mechanism of Action
Caption: this compound disrupts the bacterial cell membrane, leading to cell death.
Experimental Workflow for In Vivo Validation
Caption: Workflow for the in vivo validation of this compound's efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. Murine Models for Staphylococcal Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. prhsj.rcm.upr.edu [prhsj.rcm.upr.edu]
- 5. Efficacy of a New Cream Formulation of Mupirocin: Comparison with Oral and Topical Agents in Experimental Skin Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Efficacy of the Novel Aminoglycoside ACHN-490 in Murine Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of ciprofloxacin in stationary-phase bacteria in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
Monocaprylin's Antiviral Efficacy: A Comparative Analysis Against Established Agents
For Immediate Release
[City, State] – [Date] – In the ongoing search for effective antiviral therapies, the naturally derived monoglyceride, monocaprylin, has demonstrated significant virucidal activity, particularly against enveloped viruses. This guide provides a comparative analysis of this compound's antiviral performance against established antiviral agents, supported by available experimental data. The primary mechanism of action for this compound is the disruption of the viral envelope, a mode of action that is fundamentally different from many targeted antiviral drugs.[1][2][3][4]
Quantitative Comparison of Antiviral Activity
Direct comparative studies providing 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values for this compound against specific viral strains alongside established antiviral drugs are limited in publicly available literature. The virucidal nature of this compound means its efficacy is often measured by the logarithmic reduction in viral titer after a short exposure time. In contrast, established antiviral drugs that inhibit viral replication within host cells are typically evaluated using IC50 or EC50 values derived from cell culture-based assays over a longer incubation period.
The following tables summarize the available quantitative data for this compound and two widely used antiviral drugs, Oseltamivir for Influenza A virus and Acyclovir for Herpes Simplex Virus (HSV).
Table 1: Antiviral Activity of this compound against Avian Influenza Virus (AIV)
| Virus Strain | This compound Concentration | Log Reduction of Viral Titer | Reference |
| AIV H5N1 | 0.08% | 2 logs | [5] |
| AIV H5N1 | 0.16% | 3 logs | [5] |
| AIV H5N2 | Not specified | More effective than against H5N1 | [5] |
Table 2: Antiviral Activity of Oseltamivir against Influenza A Virus
| Virus Strain | Assay | IC50/EC50 | Reference |
| Influenza A/H1N1 | Plaque Inhibition Assay | IC50: 0.0112 nM | [6] |
| Influenza A/H3N2 | Neuraminidase Inhibition | Mean IC50: 0.67 nM | [7] |
| Influenza A/H1N1pdm09 | Neuraminidase Inhibition | Mean IC50: 1.34 nM | [7] |
Table 3: Antiviral Activity of Acyclovir against Herpes Simplex Virus (HSV)
| Virus Strain | Assay | IC50 | Reference |
| HSV-1 (77 isolates) | Plaque Reduction Assay | 0.07-0.97 µg/ml (Mean: 0.38 µg/ml) | [8] |
| HSV-2 (53 isolates) | Plaque Reduction Assay | 0.13-1.66 µg/ml (Mean: 0.50 µg/ml) | [8] |
| HSV-1 | Not specified | 0.85 µM | [9] |
| HSV-2 | Not specified | 0.86 µM | [9] |
It is important to note that the different metrics (log reduction vs. IC50) and varied experimental conditions prevent a direct, one-to-one comparison of potency from these tables. However, the data clearly indicates that this compound exerts a potent and rapid virucidal effect.
Mechanism of Action: Disruption of the Viral Envelope
The primary antiviral mechanism of this compound and other medium-chain monoglycerides (B3428702) is the direct disruption of the lipid envelope of viruses.[1][3][4] This biophysical mechanism of action is distinct from that of many established antiviral drugs, which typically target specific viral enzymes or proteins involved in replication.
For instance, Oseltamivir is a neuraminidase inhibitor that prevents the release of new influenza virions from infected cells.[10] Acyclovir, a guanosine (B1672433) analog, inhibits viral DNA polymerase, thereby terminating the replication of the HSV genome.
The action of this compound involves the insertion of its fatty acid component into the viral lipid membrane, leading to destabilization, increased permeability, and ultimately, the disintegration of the envelope.[1][3] This disruption inactivates the virus, rendering it incapable of attaching to and entering host cells. This mechanism is effective against a broad range of enveloped viruses.[11]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the antiviral activity of compounds like this compound.
Virucidal Suspension Test
This assay determines the direct inactivating effect of a compound on a virus in suspension.
-
Preparation of Virus Stock: A high-titer stock of the target enveloped virus is prepared and quantified.
-
Test Compound Preparation: this compound is prepared at various concentrations in a suitable vehicle.
-
Incubation: The virus stock is mixed with each concentration of the test compound and a control (vehicle without the compound). The mixture is incubated for a short contact time (e.g., 1-5 minutes) at a controlled temperature (e.g., 37°C).
-
Neutralization: Immediately following incubation, the mixture is serially diluted in a cold, growth medium to neutralize the activity of the test compound.
-
Viral Titer Determination: The remaining infectious virus in each dilution is quantified using a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay on a susceptible cell line.
-
Data Analysis: The log reduction in viral titer is calculated by comparing the titer of the virus treated with the test compound to the titer of the virus treated with the control. A significant reduction indicates virucidal activity.
Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).
-
Cell Culture Preparation: A monolayer of susceptible host cells is grown in multi-well plates.
-
Virus Inoculation: The cell monolayers are infected with a known amount of virus (typically 50-100 plaque-forming units per well).
-
Compound Treatment: Immediately after infection, the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose (B11928114) or agarose) containing serial dilutions of the test compound. A control with no compound is also included.
-
Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-5 days), depending on the virus.
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to the control. The IC50 value is then determined by plotting the percentage of plaque reduction against the compound concentration and using regression analysis.[1][10][12]
Visualizations
Caption: Workflow of the Virucidal Suspension Assay.
Caption: Workflow of the Plaque Reduction Assay.
Caption: Mechanism of Action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. How to test if a liquid is antiviral: Suspension test for virucidal activity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. Inhibition of Influenza Virus Replication by Oseltamivir Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acyclovir susceptibility of herpes simplex virus isolates at King Chulalongkorn Memorial Hospital, Bangkok - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. bioagilytix.com [bioagilytix.com]
- 11. A novel antiviral formulation inhibits a range of enveloped viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Synergistic Power of Monocaprylin and Antibiotics: A Comparative Guide for Researchers
An in-depth analysis of the enhanced antimicrobial efficacy achieved by combining monocaprylin with conventional antibiotics, providing researchers, scientists, and drug development professionals with essential experimental data and protocols.
The rising threat of antibiotic resistance necessitates innovative strategies to enhance the efficacy of existing antimicrobial agents. One promising approach is the use of combination therapies, pairing traditional antibiotics with non-antibiotic adjuvants that can potentiate their effects. This compound, a monoglyceride of caprylic acid, has garnered attention for its intrinsic antimicrobial properties. This guide explores the synergistic interactions between this compound and various classes of antibiotics, offering a comparative analysis based on available experimental data.
While direct studies on the synergistic effects of this compound with a wide range of antibiotics are emerging, extensive research on the closely related monoglyceride, monolaurin (B1671894), provides a strong predictive model for these interactions. This guide leverages data from monolaurin studies to illustrate the potential synergistic effects of this compound, given their similar mechanisms of action centered on bacterial cell membrane disruption.
Comparative Analysis of Synergistic Effects
The synergy between a monoglyceride like this compound and an antibiotic is typically quantified using the Fractional Inhibitory Concentration (FIC) index, determined through a checkerboard assay. An FIC index of ≤ 0.5 is indicative of synergy, > 0.5 to 4 suggests an additive or indifferent effect, and > 4 indicates antagonism.
Synergy with β-Lactam Antibiotics against Staphylococcus aureus
Studies on monolaurin have demonstrated significant synergy with β-lactam antibiotics against both methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). The combination leads to a substantial reduction in the Minimum Inhibitory Concentration (MIC) of the antibiotic.
| Antibiotic | Bacterial Strain | MIC of Antibiotic Alone (µg/mL) | MIC of Antibiotic with Monolaurin (µg/mL) | Fold Reduction in MIC | FIC Index | Synergy Outcome |
| Ampicillin | MRSA | 8 - 32 | 1 - 4 | 4 - 32 | ≤ 0.5 | Synergistic |
| Amoxicillin | MRSA | 32 - 128 | 0.5 - 8 | 4 - 128 | ≤ 0.5 | Synergistic |
| Piperacillin | MRSA | 16 - 64 | 1 - 4 | 4 - 64 | ≤ 0.5 | Synergistic |
| Ampicillin | MSSA | 0.25 - 1 | 0.03 - 0.125 | 4 - 16 | ≤ 0.5 | Synergistic |
| Amoxicillin | MSSA | 0.25 - 1 | 0.03 - 0.125 | 4 - 16 | ≤ 0.5 | Synergistic |
| Piperacillin | MSSA | 4 - 16 | 0.25 - 1 | 4 - 32 | ≤ 0.5 | Synergistic |
Data based on studies of monolaurin, a proxy for this compound.[1][2]
Synergy with Aminoglycoside Antibiotics against Staphylococcus aureus Biofilms
Monoglycerides have also been shown to act synergistically with aminoglycosides to eradicate bacterial biofilms. The combination of glycerol (B35011) monolaurate (GML) with gentamicin (B1671437) and streptomycin (B1217042) has been particularly effective against S. aureus biofilms.
| Antibiotic | Bacterial Strain | Treatment | Bacterial Viability (log10 CFU/biofilm) | Synergy Outcome |
| Gentamicin | S. aureus | GML alone | ~ 4.5 | - |
| Gentamicin alone | ~ 6.0 | - | ||
| GML + Gentamicin | < 1.7 (undetectable) | Synergistic | ||
| Streptomycin | S. aureus | GML alone | ~ 4.5 | - |
| Streptomycin alone | ~ 6.5 | - | ||
| GML + Streptomycin | < 1.7 (undetectable) | Synergistic |
Data based on studies of glycerol monolaurate (GML).[3][4]
Proposed Mechanism of Synergy
The primary mechanism of action for this compound is the disruption of the bacterial cell membrane.[5][6][7] This action is believed to facilitate the entry of antibiotics into the bacterial cell, thereby increasing their intracellular concentration and enhancing their efficacy.
Caption: this compound disrupts the bacterial cell membrane, enhancing antibiotic penetration.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of synergy studies. The following are standard protocols for key experiments.
Checkerboard Assay for FIC Index Determination
The checkerboard assay is a microdilution method used to assess the synergistic, additive, indifferent, or antagonistic effects of a combination of two antimicrobial agents.
Caption: Workflow for determining the Fractional Inhibitory Concentration (FIC) Index.
Protocol:
-
Two-fold serial dilutions of this compound (Drug A) and the antibiotic (Drug B) are prepared in a 96-well microtiter plate.
-
The dilutions of Drug A are typically dispensed along the ordinate, while the dilutions of Drug B are dispensed along the abscissa.
-
Each well is then inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.
-
The FIC index is calculated using the formula: FIC Index = FIC of Drug A + FIC of Drug B, where FIC = MIC of drug in combination / MIC of drug alone.
Time-Kill Curve Assay
Time-kill curve assays provide dynamic information about the bactericidal or bacteriostatic activity of an antimicrobial agent or combination over time.
Caption: Procedure for conducting a time-kill curve assay to assess synergy.
Protocol:
-
A logarithmic phase bacterial culture is diluted to a starting inoculum of approximately 5 x 10^5 CFU/mL in broth.
-
The culture is exposed to the antimicrobial agents alone and in combination at specific concentrations (e.g., at their MICs).
-
Aliquots are removed at various time points (e.g., 0, 2, 4, 8, and 24 hours), serially diluted, and plated on agar.
-
After incubation, the number of colonies is counted to determine the viable bacterial count (CFU/mL).
-
Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active constituent after 24 hours.
Biofilm Inhibition Assay
This assay measures the ability of antimicrobial agents to prevent the formation of biofilms.
Protocol:
-
A standardized bacterial suspension is added to the wells of a microtiter plate.
-
The antimicrobial agents, alone and in combination, are added to the wells at various concentrations.
-
The plate is incubated for 24-48 hours to allow for biofilm formation.
-
After incubation, the planktonic bacteria are removed, and the wells are washed.
-
The remaining biofilm is stained (e.g., with crystal violet), and the stain is then solubilized.
-
The absorbance is measured to quantify the amount of biofilm.
Conclusion
The combination of this compound with conventional antibiotics presents a promising strategy to combat bacterial infections, particularly those caused by resistant strains and those involving biofilms. The data, largely extrapolated from studies on the structurally similar monolaurin, strongly suggest a synergistic relationship with β-lactams and aminoglycosides. The primary mechanism appears to be the membrane-disrupting action of this compound, which enhances antibiotic uptake. The standardized protocols provided in this guide offer a framework for researchers to further investigate and validate these synergistic interactions, paving the way for the development of novel and effective combination therapies.
References
- 1. d-nb.info [d-nb.info]
- 2. Novel synergistic interactions between monolaurin, a mono-acyl glycerol and β lactam antibiotics against Staphylococcus aureus: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial synergy of glycerol monolaurate and aminoglycosides in Staphylococcus aureus biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Antibacterial Activity and Mechanism of this compound against Escherichia coli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibacterial effect of caprylic acid and this compound on major bacterial mastitis pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation of monocaprylin's mechanism of action using advanced microscopy techniques
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of an antimicrobial and antiviral agent is paramount for its effective application and further development. Monocaprylin, a monoglyceride of caprylic acid, has emerged as a potent agent against a broad spectrum of pathogens. This guide provides a comparative analysis of this compound's efficacy, validated by advanced microscopy techniques, offering a window into its disruptive power at the cellular and viral level.
This compound's primary mode of action lies in its ability to disrupt the lipid bilayers of cellular and viral membranes. This disruption leads to increased permeability, leakage of cellular contents, and ultimately, cell death or viral inactivation. Advanced microscopy has been instrumental in visualizing and quantifying these effects, providing concrete evidence of its mechanism.
Antimicrobial Mechanism: A Tale of Disrupted Membranes
This compound exhibits robust antimicrobial activity against a wide range of bacteria. Its amphipathic nature allows it to insert into the bacterial cell membrane, leading to a cascade of disruptive events.
Visualizing Bacterial Demise:
Advanced microscopy techniques have provided unprecedented insights into how this compound dismantles bacterial defenses.
-
Atomic Force Microscopy (AFM): AFM studies have revealed significant changes in the surface morphology of bacteria upon treatment with this compound. Untreated bacteria typically display a smooth, intact surface. However, following exposure to this compound, AFM images show the formation of pores and a noticeable increase in surface roughness, indicative of membrane damage.
-
Scanning Electron Microscopy (SEM): SEM offers a three-dimensional perspective of the bacterial surface. Studies using SEM have shown that this compound treatment leads to the wrinkling and eventual rupture of the bacterial cell wall and membrane. The once turgid and well-defined bacterial cells appear shrunken and lysed after exposure.
-
Transmission Electron Microscopy (TEM): TEM allows for the visualization of the internal structures of the bacteria. In this compound-treated bacteria, TEM images reveal a disorganized cytoplasm, leakage of intracellular components, and a compromised cell envelope, confirming that the membrane disruption has catastrophic consequences for the entire cell.
Comparative Performance: this compound vs. Traditional Preservatives
Quantitative analysis underscores this compound's superior antimicrobial efficacy compared to traditional preservatives like sodium benzoate (B1203000) and potassium sorbate.
| Antimicrobial Agent | Target Microorganism | Minimum Inhibitory Concentration (MIC) | Microscopy Observations |
| This compound | Escherichia coli | Lower MIC values | Significant membrane disruption observed via SEM and TEM.[1][2] |
| Staphylococcus aureus | Lower MIC values | Visible cell lysis and morphological changes under SEM.[1][2] | |
| Sodium Benzoate | Escherichia coli | Higher MIC values | Less pronounced membrane damage compared to this compound. |
| Staphylococcus aureus | Higher MIC values | Minimal structural changes observed at comparable concentrations. | |
| Potassium Sorbate | Escherichia coli | Higher MIC values | Limited effect on cell morphology. |
| Staphylococcus aureus | Higher MIC values | Cell integrity largely maintained. |
Antiviral Mechanism: Targeting the Viral Envelope
This compound's antiviral activity is particularly effective against enveloped viruses. The viral envelope, a lipid bilayer derived from the host cell, is a critical component for viral entry and replication. This compound's ability to disrupt this lipid-based structure is the cornerstone of its antiviral action.
Visualizing Viral Inactivation:
While direct microscopic visualization of this compound's interaction with individual viral particles is challenging due to their small size, the consequences of this interaction on the viral envelope can be inferred from various studies. The primary mechanism is believed to be the integration of this compound into the viral envelope, leading to its destabilization and disintegration. This prevents the virus from attaching to and fusing with host cells, effectively neutralizing its infectivity.
Comparative Performance: this compound vs. Other Monoglycerides
This compound's performance is often compared to other medium-chain monoglycerides, such as monolaurin (B1671894).
| Antiviral Agent | Target Virus (Enveloped) | Efficacy | Proposed Mechanism |
| This compound | Herpes Simplex Virus, Influenza Virus | High | Disruption of the viral lipid envelope.[3][4] |
| Monolaurin | Herpes Simplex Virus, Influenza Virus | High | Similar mechanism of viral envelope disruption.[5] |
Experimental Protocols and Methodologies
For researchers looking to validate these findings, detailed experimental protocols are crucial. Below are summarized methodologies for the key microscopy techniques used to study this compound's mechanism of action.
Atomic Force Microscopy (AFM) Protocol for Bacterial Imaging
-
Bacterial Culture: Grow bacteria to the mid-logarithmic phase in a suitable broth medium.
-
Sample Preparation:
-
Harvest bacterial cells by centrifugation.
-
Wash the cells twice with a buffer (e.g., phosphate-buffered saline, PBS) to remove any residual medium.
-
Resuspend the bacterial pellet in the buffer.
-
-
Immobilization:
-
Treat a freshly cleaved mica surface with an adhesive polymer (e.g., poly-L-lysine) to promote bacterial adhesion.
-
Deposit the bacterial suspension onto the treated mica surface and incubate for a specified time to allow for attachment.
-
Gently rinse the surface with buffer to remove unattached cells.
-
-
This compound Treatment:
-
Immerse the mica with attached bacteria in a solution of this compound at the desired concentration and for a specific duration.
-
A control sample should be immersed in the buffer without this compound.
-
-
AFM Imaging:
-
Mount the sample in the AFM instrument.
-
Image the bacteria in tapping mode in a liquid environment to observe changes in surface morphology and roughness.
-
Scanning Electron Microscopy (SEM) Protocol for Bacterial Imaging
-
Sample Preparation and Treatment: Prepare and treat bacterial samples with this compound as described in the AFM protocol.
-
Fixation:
-
Fix the bacterial cells with a primary fixative, such as glutaraldehyde (B144438) (e.g., 2.5% in PBS), to preserve their structure.
-
Follow with a secondary fixation step using osmium tetroxide (e.g., 1% in PBS) to enhance contrast.
-
-
Dehydration:
-
Dehydrate the samples through a graded series of ethanol (B145695) concentrations (e.g., 30%, 50%, 70%, 90%, 100%).
-
-
Drying:
-
Critically point dry the samples to remove the ethanol without causing structural collapse.
-
-
Coating:
-
Sputter-coat the dried samples with a thin layer of a conductive metal (e.g., gold or palladium).
-
-
SEM Imaging:
-
Mount the coated samples in the SEM and image at various magnifications to observe surface features.
-
Transmission Electron Microscopy (TEM) Protocol for Bacterial Imaging
-
Sample Preparation and Treatment: Prepare and treat bacterial samples with this compound.
-
Fixation: Fix the samples as described in the SEM protocol.
-
Embedding:
-
Dehydrate the samples through a graded ethanol series.
-
Infiltrate the samples with a resin (e.g., epoxy resin) and embed them in capsules.
-
Polymerize the resin at an elevated temperature.
-
-
Sectioning:
-
Cut ultra-thin sections (typically 60-90 nm) of the embedded samples using an ultramicrotome.
-
Collect the sections on a TEM grid.
-
-
Staining:
-
Stain the sections with heavy metal salts (e.g., uranyl acetate (B1210297) and lead citrate) to enhance the contrast of cellular structures.
-
-
TEM Imaging:
-
Image the stained sections in the TEM to visualize the internal ultrastructure of the bacteria.
-
Visualizing the Mechanism: Diagrams and Workflows
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the proposed mechanism of action and experimental workflows.
Caption: Proposed antimicrobial mechanism of this compound.
Caption: General experimental workflow for microscopy analysis.
Caption: Proposed antiviral mechanism of this compound against enveloped viruses.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. In vitro and in vivo antiviral activity of monolaurin against Seneca Valley virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medium.com [medium.com]
- 4. thescipub.com [thescipub.com]
- 5. Virus morphology: Insights from super-resolution fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the cost-effectiveness of monocaprylin to other preservatives in research applications
In the dynamic landscape of scientific research, maintaining the integrity and longevity of reagents is paramount. Microbial contamination poses a significant threat to experimental validity, leading to wasted resources and compromised data. This guide provides a comprehensive comparison of monocaprylin with other commonly used preservatives, such as parabens and formaldehyde-releasing agents, to assist researchers, scientists, and drug development professionals in making informed decisions about preserving their valuable research materials.
Performance and Efficacy: A Quantitative Comparison
The effectiveness of a preservative is determined by its ability to inhibit microbial growth at low concentrations. The Minimum Inhibitory Concentration (MIC) is a key metric in this assessment, representing the lowest concentration of a substance that prevents visible growth of a microorganism.
A comparative analysis of the antimicrobial efficacy of this compound, methylparaben (a common paraben), and diazolidinyl urea (B33335) (a formaldehyde-releasing agent) reveals important differences in their performance against common laboratory contaminants.
| Preservative | Microorganism | Minimum Inhibitory Concentration (MIC) |
| This compound | Escherichia coli | 1.28 mg/mL[1][2] |
| Staphylococcus aureus | 1.28 mg/mL[1][2] | |
| Bacillus subtilis | 0.5 ppm | |
| Pseudomonas aeruginosa | 0.5 ppm | |
| Mucor racemosus | 1000 ppm (80% inhibition)[3] | |
| Rhizopus stolonifer | 1000 ppm (65% inhibition)[3] | |
| Methylparaben | Staphylococcus aureus | - |
| Escherichia coli | - | |
| Pseudomonas aeruginosa | - | |
| Candida albicans | - | |
| Diazolidinyl Urea | Pseudomonas aeruginosa | 0.3% (effective against) |
| Serratia marcescens | 0.3% (effective against) | |
| Staphylococcus epidermidis | 0.3% (effective against) |
Note: Direct comparison of MIC values across different studies should be approached with caution due to variations in experimental methodologies.
Cost-Effectiveness Analysis
To provide a practical assessment of cost-effectiveness, the price of each preservative is considered in relation to its effective concentration. This analysis helps to determine the relative cost of preserving a given volume of a research reagent.
| Preservative | Supplier | Price (USD) | Quantity | Price per Gram (USD) |
| This compound | MedChemExpress | $35 | 100 mg | $350.00 |
| Methylparaben | The Lab Depot | $79.40 | 100 g | $0.79 |
| Diazolidinyl Urea | MedchemExpress | $45 | 25 g | $1.80 |
Disclaimer: Prices are subject to change and may vary between suppliers. The prices listed are for research-grade chemicals and were accessed in December 2025.
Mechanisms of Action: A Visual Guide
Understanding how these preservatives inhibit microbial growth is crucial for selecting the appropriate agent for a specific application. The following diagrams illustrate the distinct mechanisms of action for monocaplin, parabens, and formaldehyde-releasing agents.
Caption: Mechanism of action for this compound.
Caption: Mechanism of action for parabens.
Caption: Mechanism of formaldehyde-releasers.
Experimental Protocols: A Guide to Efficacy Testing
To ensure the effectiveness of a chosen preservative system, rigorous testing is essential. The United States Pharmacopeia (USP) General Chapter <51> provides a standardized method for evaluating the antimicrobial effectiveness of a product.
Preservative Efficacy Test (Challenge Test) Protocol (Based on USP <51>)
-
Preparation of Inoculum:
-
Pure cultures of representative microorganisms are used. Commonly used organisms include Candida albicans, Aspergillus brasiliensis, Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus.
-
The microorganisms are harvested and suspended in a sterile saline solution to achieve a concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL.
-
-
Inoculation of the Product:
-
The product to be tested is inoculated with a small volume (0.5% to 1.0%) of the prepared microbial suspension to achieve an initial concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL.
-
Separate samples of the product are inoculated with each of the test microorganisms.
-
-
Incubation:
-
The inoculated product samples are held at a specified temperature (typically 20-25°C) for a period of 28 days.
-
-
Enumeration of Microorganisms:
-
At specified intervals (e.g., 7, 14, and 28 days), aliquots are taken from the inoculated product samples.
-
The number of viable microorganisms in these aliquots is determined using standard plate count methods.
-
-
Interpretation of Results:
-
The log reduction in the concentration of each microorganism is calculated at each time point relative to the initial inoculum concentration.
-
The preservative system is considered effective if it meets the specified log reduction criteria outlined in USP <51> for the specific product category.
-
The following diagram illustrates the general workflow for a preservative efficacy test.
Caption: General workflow for a preservative efficacy test.
Conclusion: Making an Informed Choice
The selection of a preservative is a critical decision in research and drug development, with implications for data integrity, experimental reproducibility, and resource management. While traditional preservatives like parabens and formaldehyde-releasers have a long history of use, this compound presents a compelling alternative.
This compound's broad-spectrum antimicrobial activity, coupled with its distinct mechanism of action, makes it an effective choice for a variety of research applications. While the initial cost per gram of this compound may be higher than some traditional preservatives, a comprehensive cost-effectiveness analysis must also consider the required effective concentration. Researchers are encouraged to evaluate the specific needs of their applications, including the types of microorganisms they are likely to encounter and the chemical compatibility of the preservative with their reagents, to make the most informed and cost-effective decision.
References
A comparative review of the safety profiles of monocaprylin and other monoglycerides
For Researchers, Scientists, and Drug Development Professionals
Monoglycerides (B3428702), esters of glycerol (B35011) and a single fatty acid, are ubiquitously employed across the pharmaceutical, cosmetic, and food industries for their emulsifying, stabilizing, and antimicrobial properties. Monocaprylin (glyceryl monocaprylate), in particular, has garnered significant attention. This guide provides an objective, data-driven comparative review of the safety profiles of this compound and other widely used monoglycerides, including monolaurin, glyceryl monooleate (monolein), and glyceryl monostearate. The information herein is intended to support researchers and drug development professionals in making informed decisions regarding the selection and application of these excipients.
Comparative Safety Profiles: A Tabular Overview
The following tables summarize the available quantitative and qualitative data on the safety of this compound and its counterparts. Data has been compiled from safety data sheets, regulatory assessments, and scientific literature. It is important to note that direct comparative studies are limited, and data has been aggregated from various sources.
Table 1: Acute Toxicity Data
| Parameter | This compound | Monolaurin (Glyceryl Laurate) | Glyceryl Monooleate | Glyceryl Monostearate |
| Oral LD50 (Rat) | Data Not Available | >20,000 mg/kg[1] | No signs of toxicity at 13 ml/kg of a 5% formulation[2] | >2,000 mg/kg to >5,000 mg/kg[3][4] |
| Dermal LD50 (Rabbit/Rat) | Data Not Available | >2,000 mg/kg (for similar substance)[3] | Data Not Available | >2,000 mg/kg (Rat)[4] |
Table 2: Irritation and Sensitization Potential
| Parameter | This compound | Monolaurin (Glyceryl Laurate) | Glyceryl Monooleate | Glyceryl Monostearate |
| Skin Irritation (Rabbit) | Generally considered non-irritating | Considered non-irritating to slightly irritating[3] | Minimally irritating[2] | Non-irritating to slightly irritating[3][5] |
| Eye Irritation (Rabbit) | Generally considered non-irritating | Considered non-irritating to slightly irritating[3] | Minimal to moderate eye irritation[2] | Non-irritating |
| Skin Sensitization | Not expected to be a sensitizer (B1316253) | Not considered a sensitizer[3] | Not expected to be a sensitizer | Not considered a sensitizer[3] |
Table 3: Genotoxicity and Cytotoxicity Overview
| Parameter | This compound | Monolaurin (Glyceryl Laurate) | Glyceryl Monooleate | Glyceryl Monostearate |
| Genotoxicity (Ames Test) | No data available, but generally considered non-mutagenic based on structure. | Generally considered non-mutagenic. | Not genotoxic. | Generally considered non-mutagenic. |
| Cytotoxicity | Exhibits antimicrobial properties; may show cytotoxicity at high concentrations. | Exhibits antimicrobial properties; may show cytotoxicity at high concentrations. | Generally considered non-cytotoxic in relevant applications. | Generally considered non-cytotoxic in relevant applications. |
Experimental Protocols
The safety data presented are typically generated following standardized protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key toxicological assessments.
Acute Oral Toxicity (Following OECD Guideline 423: Acute Toxic Class Method)
-
Objective: To determine the acute oral toxicity of a substance.
-
Test Animals: Typically, young adult female rats are used.
-
Procedure:
-
A stepwise procedure is employed, using a group of three animals per step.
-
The substance is administered orally by gavage at one of the defined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
The outcome of the first step determines the next step:
-
If mortality occurs, the test is repeated at a lower dose level.
-
If no mortality occurs, the test is repeated at a higher dose level.
-
-
-
Endpoint: The test allows for the classification of the substance into a GHS (Globally Harmonized System) toxicity category based on the observed mortality.
Acute Dermal Irritation/Corrosion (Following OECD Guideline 404)
-
Objective: To assess the potential of a substance to cause skin irritation or corrosion.[6][7][8][9]
-
Test Animals: Albino rabbits are the preferred species.[6][8]
-
Procedure:
-
Approximately 24 hours before the test, the fur is removed from a small area (about 6 cm²) on the animal's back.[6][8]
-
A single dose of 0.5 g or 0.5 mL of the test substance is applied to the shaved skin and covered with a gauze patch and semi-occlusive dressing.[6][9]
-
After exposure, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[8]
-
-
Endpoint: The severity of skin reactions is scored, and the substance is classified based on the persistence and severity of the lesions.[6]
Acute Eye Irritation/Corrosion (Following OECD Guideline 405)
-
Objective: To determine the potential of a substance to cause eye irritation or corrosion.[10][11][12]
-
Test Animals: Albino rabbits are typically used.[13]
-
Procedure:
-
A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is applied into the conjunctival sac of one eye of the animal.[12][13] The other eye serves as an untreated control.[10][11][12]
-
The eyes are examined at 1, 24, 48, and 72 hours after application.[13]
-
Observations are made for lesions of the cornea, iris, and conjunctiva.
-
-
Endpoint: The severity of ocular lesions is scored to classify the substance's irritation potential.[11]
Skin Sensitization (Following OECD Guideline 406: Guinea Pig Maximization Test)
-
Objective: To assess the potential of a substance to cause skin sensitization (allergic contact dermatitis).[14][15]
-
Test Animals: Guinea pigs are used for this test.[14]
-
Procedure:
-
Induction Phase: The animals are initially exposed to the test substance with an adjuvant (Freund's Complete Adjuvant) to enhance the immune response. This involves both intradermal injections and topical applications.[15]
-
Challenge Phase: After a rest period of 10-14 days, the animals are challenged with a topical application of the test substance (without adjuvant).[14][15]
-
-
Endpoint: The skin reactions at the challenge site are observed and scored. A substance is classified as a sensitizer if the challenge elicits a significantly greater response in the test animals compared to control animals.[15]
Visualizing Methodologies and Structures
To further clarify the experimental processes and chemical relationships, the following diagrams are provided.
Caption: General structure of the compared monoglycerides.
Caption: General workflow for chemical safety assessment.
Conclusion
Based on the available data, this compound and other commonly used monoglycerides such as monolaurin, glyceryl monooleate, and glyceryl monostearate exhibit a favorable safety profile characterized by low acute toxicity, minimal irritation potential, and a lack of sensitization. These properties underpin their widespread use in pharmaceutical and cosmetic formulations. While data gaps exist, particularly for this compound's acute toxicity values, the overall evidence suggests these compounds are safe for their intended applications. As with any excipient, formulation-specific testing is recommended to ensure compatibility and safety in the final product.
References
- 1. cir-safety.org [cir-safety.org]
- 2. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 3. rierdenchemical.com [rierdenchemical.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 6. oecd.org [oecd.org]
- 7. nucro-technics.com [nucro-technics.com]
- 8. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]
- 9. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. nucro-technics.com [nucro-technics.com]
- 12. catalog.labcorp.com [catalog.labcorp.com]
- 13. findit.southwales.ac.uk [findit.southwales.ac.uk]
- 14. oecd.org [oecd.org]
- 15. nucro-technics.com [nucro-technics.com]
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Monocaprylin Disposal
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of monocaprylin, a widely used emulsifier and surfactant in the pharmaceutical, cosmetic, and food industries. Adherence to these guidelines will help maintain a safe laboratory environment and prevent environmental contamination.
Operational Plan for this compound Disposal
Proper disposal of this compound is crucial due to its potential environmental impact. Although not classified as dangerous goods for transport, this compound is recognized as being very toxic to aquatic life. Therefore, it is imperative to avoid releasing it into the environment. The following procedures outline the approved methods for its disposal.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment to minimize exposure risks. This includes:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[1]
-
Skin Protection: Wear a lab coat or apron, and impervious gloves.[1]
-
Respiratory Protection: If there is a risk of dust formation or if exposure limits are exceeded, use a full-face respirator.[1]
Step 2: Waste Collection and Containment
All this compound waste, including surplus material and contaminated items, must be collected and contained properly.
-
Collect solid waste and arrange for disposal without creating dust.
-
Use suitable, closed containers for waste accumulation. Ensure containers are clearly and accurately labeled as "this compound Waste" and include any other relevant hazard information.
-
Do not overfill waste containers; a recommended maximum is 90% of their capacity.[2]
-
Keep the exterior of waste containers clean and free from chemical residues.[2]
Step 3: Disposal Procedure
This compound waste must be disposed of through an approved and licensed waste disposal service.
-
Professional Disposal: Offer surplus and non-recyclable this compound solutions to a licensed disposal company.
-
Approved Waste Disposal Plant: Dispose of the contents and container at an approved waste disposal plant.
-
Prohibited Disposal Methods: Do not dispose of this compound in household trash or pour it down the drain.[2][3] Discharge into the environment must be avoided.
Step 4: Accidental Release Measures
In the event of a spill, take the following steps to contain and clean up the material:
-
Prevent Further Spillage: If it is safe to do so, prevent further leakage or spillage.[1]
-
Containment: Pick up and arrange disposal without creating dust. Sweep up and shovel the material.
-
Collection: Keep the collected material in suitable, closed containers for disposal.
-
Environmental Protection: Do not let the product enter drains.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling Monocaprylin
For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This guide provides immediate, essential safety and logistical information for the handling and disposal of Monocaprylin, presented to build trust and provide value beyond the product itself.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure safety. The following personal protective equipment is recommended.
| Protection Type | Recommended Equipment | Specification Notes |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US) standards is advised.[1] |
| Skin Protection | - Chemical-resistant gloves- Fire/flame resistant and impervious clothing- Lab coat | There is no single glove type that protects against all chemicals; consult manufacturer data for compatibility.[1] Wear appropriate protective clothing to prevent skin contact. |
| Respiratory Protection | Full-face respirator | To be used if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational plan ensures minimal risk during the handling of this compound.
-
Preparation :
-
Work in a well-ventilated area, preferably within a fume hood.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Cover the work surface with absorbent, disposable bench paper.
-
Clearly label a designated area for working with this compound.
-
-
Weighing and Transfer :
-
If possible, use an enclosed balance to minimize the potential for airborne dust.
-
When transferring the powder, use a spatula or scoop. Avoid pouring directly from the bottle to prevent spills.
-
Keep containers of this compound closed when not in use.
-
-
Dissolving :
-
When preparing solutions, add the this compound powder to the solvent slowly to avoid splashing.
-
If the solvent is volatile, perform this step in a fume hood.
-
-
Post-Handling :
-
Decontaminate the work surface using an appropriate cleaning agent.
-
Wipe down the exterior of all containers and equipment that may have come into contact with this compound.
-
Remove and dispose of contaminated PPE as outlined in the disposal plan.
-
Wash hands thoroughly with soap and water after handling is complete.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product : Unwanted this compound should be treated as hazardous chemical waste. It should be collected in a clearly labeled, sealed container and disposed of through a licensed hazardous waste disposal service. Do not dispose of it in regular trash or down the drain.
-
Contaminated Materials :
-
Solid Waste : Items such as gloves, absorbent paper, and weighing boats that are contaminated with this compound should be double-bagged in clear plastic bags, sealed, and labeled as hazardous waste.[2]
-
Empty Containers : Containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[3] After rinsing, the container can often be disposed of as regular trash, but local regulations should be confirmed.[3][4]
-
-
Spills :
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
